Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Description
Propriétés
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-4-8(6-9)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKNNERDFCDITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403822 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22897-99-0 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Prepared by: Senior Application Scientist
This document provides a comprehensive technical overview of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, applications, and handling protocols, grounded in established scientific principles.
Introduction and Core Identification
This compound, also known as Ethyl 3-(Trifluoromethyl)phenoxyacetate, is a fluorinated aromatic ether ester.[1][2][3] The presence of the trifluoromethyl (-CF₃) group at the meta-position of the phenoxy ring is a critical structural feature. This electron-withdrawing group significantly modulates the electronic properties of the molecule, enhancing its chemical stability, lipophilicity, and metabolic resistance.[3][4] These characteristics make it a highly valuable building block in medicinal chemistry and materials science.[3][5]
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 248.20 g/mol [1]
-
Synonyms: Acetic acid, 2-[3-(trifluoromethyl)phenoxy]-, ethyl ester; Ethyl 3-(Trifluoromethyl)phenoxyacetate[1][3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The trifluoromethyl group imparts increased lipophilicity, which is a crucial parameter for bioavailability in drug candidates.[4]
| Property | Value | Source(s) |
| Appearance | Light yellow to orange clear liquid | [3] |
| Boiling Point | 123 °C at 14 mmHg | [3] |
| Density | 1.26 g/cm³ (predicted) | [3] |
| Refractive Index (n20D) | 1.45 | [3] |
| XLogP3 (Lipophilicity) | 3.1 | [1] |
| Purity | Typically ≥95% (GC) | [2][3] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis. This method involves the nucleophilic substitution (Sɴ2) reaction between the sodium or potassium salt of 3-(trifluoromethyl)phenol and an ethyl haloacetate, typically ethyl bromoacetate.
Mechanistic Rationale
The core of this synthesis relies on enhancing the nucleophilicity of the phenolic hydroxyl group. 3-(Trifluoromethyl)phenol is weakly acidic. The addition of a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenol, forming the corresponding phenoxide anion. This anion is a significantly more potent nucleophile than the neutral phenol. The phenoxide then attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide leaving group and forming the desired ether linkage.
The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is critical. These solvents effectively solvate the cation (K⁺ or Na⁺) without forming strong hydrogen bonds with the nucleophile, thus maximizing its reactivity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques like NMR spectroscopy.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 volumes).
-
Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Dissolve the crude oil in ethyl acetate and wash sequentially with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Final Isolation: Remove the solvent under vacuum. If necessary, purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a clear, light-yellow liquid.[6]
Applications in Research and Development
The unique properties conferred by the trifluoromethyl group make this compound a versatile intermediate.
-
Pharmaceutical Development: It serves as a precursor for synthesizing more complex, biologically active molecules. The -CF₃ group can enhance metabolic stability by blocking sites of enzymatic oxidation and improve a drug's binding affinity to its target protein by participating in favorable intermolecular interactions.[3][4][5] Its derivatives are explored for various therapeutic areas.
-
Agrochemicals: This compound is a key building block in the development of modern herbicides and insecticides.[3] For instance, related structures are found in potent herbicides that target specific plant enzymes.[7] The lipophilicity and stability of the trifluoromethyl-phenoxy moiety improve the penetration and persistence of the active ingredient.[3]
-
Material Science: The chemical is utilized in creating specialty polymers and coatings that require enhanced chemical resistance and durability for industrial applications.[3]
Structural Characterization: Spectral Analysis
Confirmation of the product's identity and purity is typically achieved through spectroscopic methods. While actual spectra should be run for each synthesized batch, the expected ¹H NMR signals provide a reliable reference.
Expected ¹H NMR Signals (in CDCl₃):
-
~1.3 ppm (triplet, 3H): The three protons of the ethyl group's methyl (-CH₃). The signal is split into a triplet by the adjacent methylene group.
-
~4.2 ppm (quartet, 2H): The two protons of the ethyl group's methylene (-OCH₂-). The signal is split into a quartet by the adjacent methyl group.
-
~4.7 ppm (singlet, 2H): The two protons of the methylene bridge connecting the phenoxy oxygen to the carbonyl group (-OCH₂CO-). This signal is a singlet as there are no adjacent protons.
-
~7.0-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring, which will exhibit a complex splitting pattern due to their distinct chemical environments.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar fluorinated esters provides a strong basis for handling precautions.[8]
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[8] Keep away from heat, sparks, and open flames.[10] Ground all equipment to prevent static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Conclusion
This compound is more than a simple organic ester; it is an enabling intermediate for innovation in critical industries. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. The strategic placement of the trifluoromethyl group provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of target molecules, leading to the development of more effective and stable end-products. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in research and development.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 4507464, this compound.
- Redox.Safety Data Sheet Ethyl Acetate.
- Chemsrc.Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9.
- AOBChem USA.Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate.
- TechnoSolve.Ethyl Acetate Applications in Pharmaceuticals: An Overview.
- The Royal Society of Chemistry.Supplementary Information for General procedure for the Cu-catalyzed amination of aryl halides.
- University of Bristol.Spectra of ethyl acetate.
- CSSB.this compound.
- Google Patents.EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- National Institutes of Health.Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol.
- WIPO Patentscope.WO/2018/178039 - CRYSTALLINE FORMS OF ETHYL[3-[2-CHLORO-4-FLUORO-5-(1-METHYL-6-TRIFLUOROMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-3-YL)PHENOXY]-2-PYRIDYLOXY]ACETATE.
- MDPI.The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- YouTube.NMR spectrum of ethyl acetate.
- National Institutes of Health.The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ERIC.Spectroscopy Data for Undergraduate Teaching.
Sources
- 1. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. aksci.com [aksci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. redox.com [redox.com]
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate CAS number 22897-99-0 details
An In-depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (CAS No. 22897-99-0)
Introduction
This compound, identified by CAS number 22897-99-0, is a fluorinated aromatic ether and ester of significant interest in synthetic chemistry. Its unique molecular architecture, which combines a phenoxyacetic acid scaffold with a trifluoromethyl (CF3) group, imparts valuable physicochemical properties that are leveraged in various scientific and industrial domains. The CF3 group, known for its high electronegativity, metabolic stability, and lipophilicity, makes this compound a prized intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and safety protocols.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational for its application in research and development. This compound is a distinct chemical entity with the properties summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 22897-99-0 | [2][3][4] |
| IUPAC Name | This compound | [2][] |
| Molecular Formula | C11H11F3O3 | [2][3][6] |
| Molecular Weight | 248.20 g/mol | [2][6] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | 123 °C at 14 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Refractive Index | n20D 1.45 | [1] |
| InChI Key | LEKNNERDFCDITP-UHFFFAOYSA-N | [2][6] |
| Synonyms | (3-Trifluoromethylphenoxy)acetic acid ethyl ester, Ethyl 3-(trifluoromethyl)phenoxyacetate | [1][2][7] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable pathway to the target molecule from readily available precursors.
Synthetic Pathway and Rationale
The synthesis involves the reaction of 3-(trifluoromethyl)phenol with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a suitable base. The choice of reactants is strategic:
-
3-(Trifluoromethyl)phenol : This starting material provides the core trifluoromethylphenoxy moiety.[8] The phenol's hydroxyl group is acidic and can be readily deprotonated to form a potent nucleophile.
-
Ethyl Bromoacetate : This reagent serves as the electrophile, providing the ethyl acetate portion of the final molecule. The bromine atom is a good leaving group, facilitating the substitution reaction.
-
Base (e.g., K2CO3, NaH) : A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide anion. The choice of base can influence reaction rate and yield; an anhydrous solvent like Tetrahydrofuran (THF) or Acetonitrile is typically used to prevent unwanted side reactions.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous solvent (e.g., THF).
-
Deprotonation : Add a suitable base, such as potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes. The purpose of this step is to generate the potassium salt of the phenol, which is a stronger nucleophile than the neutral phenol.
-
Nucleophilic Substitution : Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture. The reaction is typically allowed to proceed at room temperature for several hours (e.g., 11 hours) or until completion is confirmed by Thin Layer Chromatography (TLC).[9]
-
Workup : Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with water and brine. This process removes any remaining water-soluble impurities.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified using flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for the preparation of the target compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing this compound. While public spectral data is limited, the expected characteristics can be reliably predicted.[2]
| Method | Expected Characteristics |
| ¹H NMR | Ethyl Group : A triplet around δ 1.3 ppm (3H, -CH₃) and a quartet around δ 4.2 ppm (2H, -OCH₂-). Methylene Group : A singlet around δ 4.7 ppm (2H, -OCH₂C=O). Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm, 4H). |
| ¹³C NMR | Ethyl Group : Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-). Methylene Carbon : A signal around δ 65 ppm (-OCH₂C=O). Carbonyl Carbon : A signal around δ 168 ppm (C=O). Aromatic Carbons : Multiple signals in the δ 115-160 ppm range. CF₃ Carbon : A quartet signal (due to C-F coupling) around δ 124 ppm. |
| Mass Spec. (MS) | Molecular Ion (M⁺) : A peak at m/z = 248.07. Key Fragments : Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z = 203, and the acetyl ethyl group (-CH₂COOC₂H₅) leading to a fragment at m/z = 161. |
| Infrared (IR) | C=O Stretch : A strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group. C-O Stretches : Strong bands for the ether and ester C-O bonds around 1100-1300 cm⁻¹. C-F Stretches : Strong, characteristic absorptions for the trifluoromethyl group. |
Applications in Research and Development
The utility of this compound stems from its role as a versatile building block.[1]
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its presence as a documented impurity of Travoprost, a prostaglandin analog used to treat glaucoma, highlights its relevance in pharmaceutical development.[7] The synthesis of such drugs requires precise control over starting materials and intermediates to ensure the final product's purity and safety. The trifluoromethylphenoxy moiety is often incorporated into drug candidates to enhance properties such as metabolic stability and cell membrane permeability.[1]
Agrochemical Synthesis
In the agricultural sector, this compound serves as an intermediate for potent herbicides and insecticides.[1] The trifluoromethyl group is a well-known pharmacophore in agrochemicals, often increasing the biological efficacy and stability of the final product.[1][10]
Material Science and Research
The compound is also utilized in material science for developing specialty polymers and coatings, where the fluorinated group can confer desirable properties like chemical resistance and durability.[1] As a research reagent, it is employed in various organic synthesis campaigns to introduce the 3-(trifluoromethyl)phenoxyacetate functional group into novel molecules.[1]
Role as a Synthetic Building Block
Caption: Role of the title compound as a versatile precursor in multiple industries.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from structurally similar fluorinated phenoxyacetates can provide guidance on safe handling.[11][12]
-
Hazard Assessment : Similar compounds are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[11][12]
-
Handling and PPE : Handle this chemical in a well-ventilated area or a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13] Avoid breathing vapors or mists. Wash hands thoroughly after handling.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin : Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation develops.[11]
-
Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate for innovation across multiple scientific disciplines. Its well-defined synthesis, distinct properties conferred by the trifluoromethyl group, and established role as a precursor for high-value products in the pharmaceutical and agrochemical industries underscore its importance. For researchers and developers, a thorough understanding of its chemistry, handling, and applications is essential for leveraging its full potential in creating next-generation molecules and materials.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4507464, this compound.
- Chemsrc (n.d.). (3-TRIFLUOROMETHYLPHENOXY) ACETIC ACID ETHYL ESTER.
- Herencia (n.d.). This compound.
- Chemsrc (n.d.). Ethyl [3-(trifluoromethyl)phenyl]acetate.
- ResearchGate (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature, 11 h.
- AOBChem USA (n.d.). Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate.
- University of Birmingham (n.d.). Spectra of ethyl acetate.
- Dinh, N. T., et al. (2020). Chemical constituents from ethyl acetate extract of the leaves of Rourea harmandiana Pierre. Vietnam Journal of Science, Technology and Engineering.
- The Royal Society of Chemistry (n.d.). Supplementary Information.
- Hu, J., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters.
- Google Patents (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol.
- Zain, N. M., et al. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief.
- WIPO Patentscope (n.d.). WO/2018/178039.
- Journal of Emerging Technologies and Innovative Research (2022). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS RN 22897-99-0 | Fisher Scientific [fishersci.ca]
- 6. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 7. (3-TRIFLUOROMETHYLPHENOXY) ACETIC ACID ETHYL ESTER | 22897-99-0 [chemicalbook.com]
- 8. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. aksci.com [aksci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
Synthesis and Characterization of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
An In-depth Technical Guide for Chemical Professionals
An Application Scientist's Field-Proven Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method. This document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to validate the structure and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important fluorinated compound.
Introduction: Strategic Importance of this compound
This compound (CAS No. 22897-99-0) is a valuable organic intermediate distinguished by the presence of a trifluoromethyl (-CF3) group on the phenoxy ring.[2][3] The trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4] Consequently, this compound serves as a versatile building block for more complex, biologically active molecules.[1]
The synthesis of this compound is most effectively accomplished through the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of a halide by a phenoxide ion, providing a direct and efficient route to the desired ether linkage.[5] This guide will elucidate this synthetic pathway, not merely as a set of instructions, but as a series of logical steps grounded in chemical principles, ensuring reproducibility and a thorough understanding of the process.
Synthesis via Williamson Ether Reaction
The synthesis of this compound from 3-(trifluoromethyl)phenol and ethyl bromoacetate is a prime example of the Williamson ether synthesis. The reaction proceeds in two conceptual stages: the deprotonation of the phenol to form a nucleophilic phenoxide, followed by an SN2 attack on the electrophilic alkyl halide.
Principle and Rationale
The core of this synthesis is an SN2 reaction.[5] The phenolic proton of 3-(trifluoromethyl)phenol is acidic and can be readily removed by a suitable base to form the corresponding sodium or potassium phenoxide. This phenoxide is an excellent nucleophile. Ethyl bromoacetate provides the electrophilic carbon center, as the bromine atom is a good leaving group, activated by the adjacent electron-withdrawing ester functionality.
Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal for this reaction. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions like the hydrolysis of the ester. The use of a stronger base like sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.[6]
Choice of Solvent: Anhydrous acetone or dimethylformamide (DMF) are common solvents for this type of reaction.[7] Acetone is advantageous due to its ability to dissolve the organic reactants and its relatively low boiling point, which simplifies removal post-reaction. The potassium carbonate has limited solubility, creating a solid-liquid phase-transfer environment that facilitates the reaction.
Reaction Scheme
Figure 1: Synthesis of this compound (C) from 3-(trifluoromethyl)phenol (A) and Ethyl bromoacetate (B).
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-(Trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O | 162.11 | Causes skin and serious eye irritation; May cause respiratory irritation.[8][9] |
| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Fatal if swallowed, in contact with skin or if inhaled; Strong lachrymator.[10][11][12][13] |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Causes serious eye irritation. |
| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Highly flammable liquid and vapor; Causes serious eye irritation. |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor; May be fatal if swallowed and enters airways. |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Not classified as hazardous. |
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).
-
Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide. The mixture will appear as a fine, white slurry.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) to the suspension dropwise via a dropping funnel over 10 minutes. Causality: This controlled addition minimizes potential exothermic reactions and side product formation. Ethyl bromoacetate is a potent lachrymator and highly toxic; this step must be performed in a well-ventilated fume hood.[11][14]
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. Spot the starting material (3-(trifluoromethyl)phenol) and the reaction mixture. The reaction is complete upon the disappearance of the starting phenol spot and the appearance of a new, less polar product spot.
-
Work-up - Filtration: After completion, cool the reaction mixture to room temperature. Filter the solid potassium salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of acetone.
-
Work-up - Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL). Causality: The basic wash deprotonates the acidic unreacted phenol, making it soluble in the aqueous layer for easy removal.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[15][16] Alternatively, for larger scales, purification can be achieved by vacuum distillation (boiling point approx. 123°C at 14 mmHg).[17]
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Spectroscopic Analysis
The following data represents the expected outcomes from standard characterization techniques for a successfully synthesized and purified product.
Proton NMR is used to determine the number and electronic environment of the hydrogen atoms in the molecule. The sample is typically dissolved in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Split by the adjacent methylene (-CH₂-) group. |
| ~ 4.28 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Split by the adjacent methyl (-CH₃) group. |
| ~ 4.68 | Singlet (s) | 2H | -O-CH₂ -COO- | No adjacent protons to cause splitting. |
| ~ 7.10 - 7.45 | Multiplet (m) | 4H | Aromatic-H | Complex splitting due to protons on the substituted benzene ring. |
Carbon NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 14.1 | -O-CH₂-C H₃ | Standard alkyl C. |
| ~ 61.6 | -O-C H₂-CH₃ | Ester methylene C. |
| ~ 65.4 | -O-C H₂-COO- | Ether methylene C. |
| ~ 113.0 - 130.0 | Aromatic C-H | Aromatic carbons with attached protons. |
| ~ 123.8 (q) | -C F₃ | Carbon of the trifluoromethyl group, exhibits splitting due to C-F coupling. |
| ~ 131.8 (q) | Aromatic C -CF₃ | Aromatic carbon attached to the -CF₃ group. |
| ~ 157.8 | Aromatic C -O | Aromatic carbon attached to the ether oxygen. |
| ~ 168.5 | -C =O | Carbonyl carbon of the ester group.[18] |
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrations. The sample can be analyzed as a neat liquid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 2985 | Medium | C-H stretch | Aliphatic |
| ~ 1750 | Strong | C=O stretch | Ester |
| ~ 1600, 1490 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O-C stretch | Aryl-Alkyl Ether |
| ~ 1320, 1130 | Strong | C-F stretch | Trifluoromethyl |
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Using Electrospray Ionization (ESI), the expected molecular ion would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
| m/z Value | Assignment |
| 248.07 | [M]⁺ (Molecular Ion for C₁₁H₁₁F₃O₃)[2] |
| 249.07 | [M+H]⁺ (Protonated Molecule) |
| 271.05 | [M+Na]⁺ (Sodium Adduct) |
Structure-Spectra Correlation Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. capotchem.com [capotchem.com]
- 9. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. lobachemie.com [lobachemie.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. (3-TRIFLUOROMETHYLPHENOXY) ACETIC ACID ETHYL ESTER | 22897-99-0 [chemicalbook.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Molecular Structure and Formula of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Abstract
This technical guide provides a comprehensive examination of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The strategic incorporation of a trifluoromethyl group onto the phenoxy scaffold significantly enhances the lipophilicity, metabolic stability, and binding affinity of derivative molecules. This document details the molecular structure, formula, and physicochemical properties of the title compound. A thorough, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, including a discussion of the mechanistic principles and rationale behind experimental parameters. Furthermore, this guide provides a complete spectroscopic characterization, including predicted and literature-supported analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a self-validating system for compound verification. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this versatile chemical entity.
Introduction: The Strategic Importance of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF₃) group, in particular, is a bioisostere for several functional groups and imparts unique properties to a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced efficacy and metabolic stability[1]. This compound serves as a critical building block, providing a synthetically accessible scaffold for the development of novel bioactive agents. This guide offers an in-depth analysis of its chemical identity, a robust synthesis protocol, and a comprehensive spectroscopic characterization to support its application in advanced research and development.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular structure and physical properties is fundamental to the successful application of any chemical compound.
Molecular Structure and Formula
The molecular structure of this compound is characterized by a central phenoxy ring substituted with a trifluoromethyl group at the meta-position. An ethoxycarbonylmethyl group is linked to the phenolic oxygen via an ether bond.
-
Molecular Formula: C₁₁H₁₁F₃O₃[2]
-
IUPAC Name: this compound[2]
-
CAS Number: 22897-99-0[2]
-
Molecular Weight: 248.20 g/mol [2]
The structural arrangement of these functional groups is depicted in the following diagram:
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 248.20 g/mol | [2] |
| Appearance | Light yellow to orange clear liquid | |
| Boiling Point | 123 °C at 1.9 kPa (14 mmHg) | |
| Density | 1.26 g/cm³ | |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and ethyl acetate. | General chemical knowledge |
| Storage | Store at room temperature in a dry, well-ventilated area. |
Synthesis and Mechanistic Insights
The most reliable and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The Williamson Ether Synthesis: A Foundational Protocol
The synthesis proceeds by the reaction of 3-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar phenoxyacetate syntheses and is optimized for high yield and purity.[3]
Materials and Reagents:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
Ethyl bromoacetate (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq.) and anhydrous acetone. Stir until the phenol is completely dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution. The mixture will become a suspension.
-
Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a clear liquid.
Rationale for Experimental Choices
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the acidic phenol (pKa ≈ 8.6 for 3-(trifluoromethyl)phenol) to form the nucleophilic phenoxide. Stronger bases like sodium hydride are generally not necessary and can lead to side reactions.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic reactants and facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. N,N-Dimethylformamide (DMF) can also be used and may accelerate the reaction, but acetone is often preferred due to its lower boiling point and ease of removal.[4]
-
Stoichiometry: A slight excess of ethyl bromoacetate is used to ensure complete consumption of the more valuable 3-(trifluoromethyl)phenol. A larger excess of the base is used to drive the initial deprotonation equilibrium towards the phenoxide.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing for a reasonable reaction time.
Spectroscopic Characterization and Structural Elucidation
A comprehensive suite of spectroscopic analyses is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. The following data is based on a combination of literature values for analogous structures and predictive analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | t, J ≈ 8.0 Hz | 1H | Ar-H (C5) | The triplet multiplicity arises from coupling to the two adjacent aromatic protons. The downfield shift is due to the deshielding effect of the aromatic ring. |
| ~7.20-7.30 | m | 2H | Ar-H (C4, C6) | These protons appear as a multiplet due to complex coupling with each other and the other aromatic protons. |
| ~7.10 | d, J ≈ 7.5 Hz | 1H | Ar-H (C2) | A doublet due to coupling with the adjacent proton at C6. |
| 4.69 | s | 2H | O-CH₂ -C=O | The methylene protons adjacent to the ether oxygen and the carbonyl group appear as a singlet due to the absence of adjacent protons. The downfield shift is due to the deshielding effects of the adjacent oxygen and carbonyl group. |
| 4.25 | q, J ≈ 7.1 Hz | 2H | O-CH₂ -CH₃ | The quartet multiplicity is a result of coupling to the three protons of the adjacent methyl group. The downfield shift is due to the deshielding effect of the adjacent ester oxygen. |
| 1.28 | t, J ≈ 7.1 Hz | 3H | O-CH₂-CH₃ | The triplet multiplicity is due to coupling with the two protons of the adjacent methylene group. |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) / ppm | Assignment | Rationale |
| ~168.5 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| ~157.9 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen is deshielded. |
| ~132.0 | Ar-C -CF₃ (q, J ≈ 32 Hz) | The aromatic carbon bearing the trifluoromethyl group is deshielded and appears as a quartet due to coupling with the three fluorine atoms. |
| ~130.2 | Ar-C H (C5) | Aromatic methine carbon. |
| ~123.5 | C F₃ (q, J ≈ 272 Hz) | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a quartet with a large coupling constant. |
| ~120.0 | Ar-C H (C6) | Aromatic methine carbon. |
| ~118.0 | Ar-C H (C4) | Aromatic methine carbon. |
| ~112.5 | Ar-C H (C2) | Aromatic methine carbon. |
| ~65.5 | O-C H₂-C=O | The methylene carbon of the acetate moiety is deshielded by the adjacent oxygen and carbonyl group. |
| ~61.5 | O-C H₂-CH₃ | The methylene carbon of the ethyl group is deshielded by the ester oxygen. |
| ~14.1 | O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield region for alkyl carbons. |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic, CH₂) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |
| ~1100-1300 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Method: Electron Ionization (EI)
-
Molecular Ion (M⁺): m/z = 248
-
Key Fragmentation Patterns:
-
m/z = 175: Loss of the ethoxycarbonyl group (•COOEt)
-
m/z = 161: Loss of the ethoxycarbonylmethyl group (•CH₂COOEt)
-
m/z = 145: McLafferty rearrangement of the ethyl ester, loss of ethylene (C₂H₄)
-
m/z = 117: Loss of the trifluoromethyl group (•CF₃)
-
m/z = 69: Trifluoromethyl cation (CF₃⁺)
-
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research:
-
Pharmaceuticals: It serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and other therapeutic agents where the trifluoromethylphenoxy moiety can enhance biological activity and improve pharmacokinetic properties.
-
Agrochemicals: This compound is utilized in the development of novel herbicides and pesticides. The trifluoromethyl group often increases the efficacy and selectivity of these agents.[4]
-
Materials Science: The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives of interest in the synthesis of specialty polymers and liquid crystals.
Conclusion
This technical guide has provided a detailed and comprehensive overview of this compound. From its fundamental molecular identity and physicochemical properties to a robust and well-rationalized synthesis protocol, this document serves as a valuable resource for scientists and researchers. The included spectroscopic data and analysis provide a framework for the reliable identification and quality control of this important chemical intermediate. The strategic use of this building block will undoubtedly continue to contribute to advancements in medicine, agriculture, and materials science.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives.
- ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... [Image].
- ChemicalBook. (2016). 2-BroMo-3-(trifluoroMethyl)phenol synthesis.
- Google Patents. (1986). US4613682A - Ether synthesis.
- Vietnam Journal of Science, Technology and Engineering. (2020). Chemical constituents from ethyl acetate extract of the leaves of Rourea harmandiana Pierre. Retrieved from Vietnam Journal of Science, Technology and Engineering.[9]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Google Patents. (1981). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Qing, F. L., & Hu, J. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757.[1]
- Yulianti, E., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 23(4), 1011-1018.[4]
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Sharma, A., et al. (2020). GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal Plant Annona reticulata L. International Journal of Pharmaceutical Sciences and Research, 11(10), 5036-45.[13]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4507464, this compound.
- SpectraBase. (n.d.). Ethyl (2-methylphenoxy)acetate.
- Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.
- Arkat USA. (2007). Unexpected course of a Williamson ether synthesis.
- Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313.[3]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
The Trifluoromethyl Group: A Keystone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive exploration of the profound impact of trifluoromethylation on the biological activities of compounds. We will delve into the unique physicochemical properties conferred by the CF3 group, its role in enhancing metabolic stability and target affinity, and its application in the design of potent therapeutics across various disease areas. This document will serve as an in-depth resource, elucidating the mechanistic principles and providing practical insights for the rational design and evaluation of trifluoromethyl-containing drug candidates.
The Physicochemical Powerhouse: Why the Trifluoromethyl Group Commands Attention
The trifluoromethyl group, often considered a "super-methyl" group, imparts a unique constellation of properties to a parent molecule that are highly advantageous for drug design.[1] Its influence stems from a combination of steric and electronic effects that dramatically alter a compound's interaction with biological systems.
1.1. Electronic Properties: A Tale of High Electronegativity
The three fluorine atoms render the CF3 group strongly electron-withdrawing, a property that significantly impacts a molecule's acidity, basicity, and ability to participate in non-covalent interactions.[2] This strong inductive effect can lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines, influencing the ionization state of a drug at physiological pH and, consequently, its solubility and target engagement.[2] The high electronegativity of fluorine also creates a polarized C-F bond, enabling the CF3 group to participate in favorable electrostatic and hydrogen bonding interactions with biological targets.[3][4]
1.2. Lipophilicity and Membrane Permeability: A Balancing Act
The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, as quantified by its Hansch π value of +0.88.[5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[3][5][6] However, the relationship is not always linear, and the overall effect on permeability depends on the specific molecular context.
1.3. Metabolic Stability: The Strength of the C-F Bond
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][5][7] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the metabolism of many drugs.[1][7] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7]
Enhancing Biological Activity: The Trifluoromethyl Group at the Target Interface
The unique properties of the CF3 group translate directly into improved biological activity through several key mechanisms.
2.1. Increased Binding Affinity and Selectivity
The introduction of a CF3 group can lead to a significant increase in the binding affinity of a ligand for its target protein. This can be attributed to:
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions within the binding pocket of a protein.[3]
-
Electrostatic and Hydrogen Bonding: The polarized C-F bonds can engage in dipole-dipole interactions and act as weak hydrogen bond acceptors, contributing to the overall binding energy.[3][4]
-
Conformational Control: The steric bulk of the CF3 group, while relatively small, can influence the preferred conformation of a molecule, locking it into a bioactive orientation that is optimal for binding.
2.2. Enzyme Inhibition: A Privileged Motif
Trifluoromethyl-containing compounds have proven to be particularly effective as enzyme inhibitors.
2.2.1. Trifluoromethyl Ketones as Covalent Inhibitors
Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors for serine and cysteine proteases.[8][9] The strong electron-withdrawing effect of the CF3 group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residue.[8][9] This results in the formation of a stable, covalent hemiketal or hemithioketal intermediate that mimics the transition state of the enzymatic reaction, leading to potent and often irreversible inhibition.[8]
Diagram: Mechanism of Serine Protease Inhibition by a Trifluoromethyl Ketone
Caption: Covalent inhibition by a trifluoromethyl ketone.
2.2.2. Non-Covalent Inhibition
In other enzyme systems, the CF3 group contributes to potent non-covalent inhibition. For example, in the design of angiotensin-converting enzyme (ACE) inhibitors, replacing a methyl group with a trifluoromethyl group in captopril analogs resulted in a compound with an IC50 of 3 x 10⁻¹⁰ M, showcasing the profound impact of this substitution on inhibitory potency.[10]
Therapeutic Applications: A Broad Spectrum of Activity
The advantageous properties conferred by the trifluoromethyl group have been successfully leveraged in the development of a wide range of FDA-approved drugs.[11][12][13]
3.1. Anticancer Agents
The CF3 group is a common feature in many successful anticancer drugs.[14][15]
-
Sorafenib: A multi-kinase inhibitor used in the treatment of liver and kidney cancer. The trifluoromethyl group in the structure contributes to its potent inhibitory activity.
-
Alpelisib: A PI3K inhibitor where the trifluoromethyl moiety is crucial for its activity against PI3K-dependent Akt activation.[11][15]
-
Fulvestrant: A selective estrogen receptor downregulator used in breast cancer therapy.[11][15]
Table 1: Examples of Trifluoromethyl-Containing Anticancer Drugs
| Drug Name | Target/Mechanism of Action | Therapeutic Use |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Hepatocellular carcinoma, Renal cell carcinoma |
| Alpelisib [11][15] | PI3Kα inhibitor | Breast cancer |
| Fulvestrant [11][15] | Selective Estrogen Receptor Downregulator (SERD) | Breast cancer |
| Selinexor [11] | Selective Inhibitor of Nuclear Export (SINE) | Multiple myeloma, Diffuse large B-cell lymphoma |
| Enasidenib [11] | Isocitrate dehydrogenase 2 (IDH2) inhibitor | Acute myeloid leukemia |
3.2. Central Nervous System (CNS) Drugs
The ability of the CF3 group to enhance lipophilicity and blood-brain barrier permeability makes it a valuable tool in the design of CNS-acting drugs.[3][5]
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[2][11] The trifluoromethyl group on the phenoxy ring is critical for its activity.[11]
-
Efavirenz (Sustiva®): A non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[2]
3.3. Anti-Infective and Anti-Inflammatory Agents
The application of trifluoromethyl-containing compounds extends to the treatment of infectious and inflammatory diseases.
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[2]
-
Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine are being explored for their antimicrobial properties, with the lipophilic CF3 group aiding in the penetration of microbial cell membranes.[1]
Experimental Protocols for Evaluating Biological Activity
The assessment of the biological activity of trifluoromethyl-containing compounds requires a suite of robust in vitro and in vivo assays.
4.1. In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound in the presence of liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) suspended in buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Positive control compound with known metabolic instability (e.g., verapamil).
-
Negative control (heat-inactivated microsomes).
-
-
Incubation:
-
Pre-warm microsomes and buffer to 37°C.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted World of Phenoxyacetate Esters: A Technical Guide for Scientific Innovators
Foreword: Beyond the Textbook – A Practitioner's Perspective on Phenoxyacetate Esters
Phenoxyacetate esters are more than just a class of organic compounds; they are versatile molecular scaffolds that have been instrumental in significant advancements across diverse scientific disciplines. From revolutionizing agriculture to providing novel therapeutic avenues, their impact is undeniable. This guide is crafted not as a mere recitation of facts but as an in-depth exploration of the practical applications and underlying scientific principles that make these esters so compelling. Here, we will delve into the "why" behind the "how," providing the causal insights that bridge theoretical knowledge with real-world application. This document is designed for the discerning researcher, the inquisitive scientist, and the forward-thinking drug development professional who seeks to harness the full potential of phenoxyacetate esters in their own work.
The Core Structure: Understanding the Foundation of Versatility
At its heart, the phenoxyacetate ester is characterized by a phenyl ring linked to an acetic acid ester through an ether bond. This seemingly simple arrangement is the key to its adaptability. The phenyl ring can be substituted at various positions, and the ester group can be modified, allowing for fine-tuning of the molecule's physicochemical properties. These modifications dictate everything from its biological activity to its utility as a building block in polymer chemistry.
Pillars of Application: From Field to Pharmacy
The practical applications of phenoxyacetate esters are broadly categorized into two major domains: agriculture and pharmacology. While other uses exist, these two areas have seen the most significant and impactful developments.
Agricultural Applications: The Herbicidal Powerhouses
Phenoxyacetate derivatives were among the first synthetic organic herbicides developed and continue to be relevant in modern agriculture.[1][2]
Mechanism of Action: Mimicking Natural Growth Hormones
The herbicidal activity of phenoxyacetate esters stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[2][3] These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf weeds while leaving grasses relatively unharmed.[1][4] The ester forms of these herbicides are readily absorbed by the plant's foliage and are metabolized to the parent acid, which is the active herbicidal agent.[5]
The process begins with the interaction of the phenoxy herbicide with auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[2][3] This binding triggers a cascade of events that leads to the twisting and elongation of stems and leaves, degradation of chlorophyll, and inhibition of photosynthesis and respiration, ultimately resulting in plant death.[3]
Experimental Workflow: Synthesis of a Phenoxyacetate Herbicide Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a phenoxyacetic acid, a common precursor to phenoxyacetate ester herbicides.
Caption: Generalized synthesis of phenoxyacetate ester herbicides.
Pharmacological Frontiers: A Scaffold for Drug Discovery
The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[6][7] Its derivatives have demonstrated activities including anti-inflammatory, analgesic, antimicrobial, anticancer, and antihyperlipidemic effects.[8][9]
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the phenoxyacetic acid structure.[7] Recent research has focused on developing selective cyclooxygenase-2 (COX-2) inhibitors to minimize gastrointestinal side effects.[7][10] Novel phenoxyacetic acid derivatives have shown potent COX-2 inhibitory activity, comparable to or exceeding that of established drugs like celecoxib.[10]
-
Antimicrobial Activity: Phenoxyacetate derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis.[6][8][9]
-
Anticancer Properties: Certain phenoxyacetic acid derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[6]
-
Metabolic Disorders: Researchers have explored phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[11] These compounds have shown potential for improving hyperglycemia without the risk of hypoglycemia.[11]
Data Presentation: Comparative Efficacy of Novel Phenoxyacetate Derivatives
| Compound Class | Therapeutic Target | In Vitro Activity (IC50) | In Vivo Efficacy | Reference |
| Phenyl-hydrazide derivatives | COX-2 | 0.06 - 0.09 µM | Significant reduction in paw edema | [10] |
| Pyrazolyl derivatives | M. tuberculosis H37Rv | 0.06 µg/ml | - | [6] |
| Substituted phenoxyacetic acids | FFA1 Receptor | 43.6 nM (agonist activity) | Improved hyperglycemia in diabetic mice | [11] |
Synthetic Methodologies: Crafting the Molecules of Interest
The synthesis of phenoxyacetate esters is a well-established area of organic chemistry, with various methods available to achieve the desired products.
General Esterification Protocols
A common route involves the reaction of a phenoxyacetic acid with an alcohol in the presence of an acid catalyst.[12] Another approach is the activation of the carboxylic acid group of phenoxyacetic acid using reagents like phosphonitrilic chloride and N-methyl morpholine, followed by reaction with a phenol.[13][14]
Detailed Experimental Protocol: Synthesis of Phenoxy Acetic Acid Esters using Phosphonitrilic Chloride (PNT) and N-Methyl Morpholine (NMM)[13][14]
-
Activation of PNT: In a round-bottom flask, stir phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) in chloroform at room temperature. This forms the active PNT complex.
-
Activation of Phenoxyacetic Acid: Add the desired phenoxyacetic acid to the reaction mixture. The activated PNT complex will activate the carboxylic acid group of the phenoxyacetic acid.
-
Coupling Reaction: Introduce the desired phenol to the reaction mixture. The activated phenoxyacetic acid will react with the phenol to form the corresponding phenoxyacetate ester.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction and perform an appropriate aqueous work-up. The crude product can then be purified by recrystallization or column chromatography to yield the pure phenoxyacetate ester.
Emerging Applications and Future Directions
While agriculture and medicine are the dominant fields, the utility of phenoxyacetate esters is expanding.
-
Polymer Science: Phenoxyacetate derivatives can serve as monomers or building blocks in the synthesis of novel polymers.[15][16] Their incorporation can impart specific properties to the resulting materials.
-
Flavor and Fragrance: Certain phenolic esters of organic acids are valued as flavor compounds due to their sweet, floral, and fruity odors.[13] Ethyl phenoxyacetate, for example, is used as a fragrance ingredient.[17]
Logical Relationship Diagram: From Core Structure to Diverse Applications
Caption: The central role of the phenoxyacetate ester scaffold.
Conclusion: A Call to Innovation
The journey of phenoxyacetate esters from their early discovery to their current multifaceted applications is a testament to the power of chemical innovation. This guide has aimed to provide not only a comprehensive overview but also the nuanced understanding necessary for researchers to push the boundaries of what is possible with this remarkable class of compounds. The self-validating nature of the protocols described, grounded in established chemical principles, provides a solid foundation for future exploration. As we continue to unravel the complexities of biological systems and material properties, the versatile phenoxyacetate scaffold will undoubtedly play a crucial role in shaping the scientific discoveries of tomorrow.
References
- Reddy, S. M., & Pulle, J. S. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]
- Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2020). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
- Grok. (n.d.). Phenoxy herbicide. [Link]
- Reddy, S. M., & Pulle, J. S. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]
- Journal of Emerging Technologies and Innovative Research. (2023).
- Google Patents. (n.d.). CN101735058A - Synthesis method of phenoxy acetic acid allyl ester.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Wikipedia. (n.d.). Phenoxy herbicide. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
- Google Patents. (n.d.).
- PubMed. (2018).
- Patsnap. (n.d.). Phenoxy acetic acid patented technology retrieval search results. [Link]
- National Center for Biotechnology Information. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MDPI. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- SciTechDaily. (2024). Chemists Unveil the Hidden World of Polymer Building Blocks. [Link]
- ACS Publications. (2012).
- ScienceDirect. (2023).
- ResearchGate. (2020). Poly(2-oxazoline)
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. jetir.org [jetir.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101735058A - Synthesis method of phenoxy acetic acid allyl ester - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. scitechdaily.com [scitechdaily.com]
- 16. researchgate.net [researchgate.net]
- 17. Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Executive Summary
This technical guide provides an in-depth analysis of the solubility and stability characteristics of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (CAS No. 22897-99-0). Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with actionable experimental protocols. Understanding the physicochemical behavior of this compound is critical for its effective handling, formulation, and application. We will explore its solubility across a range of common laboratory solvents and delineate its stability profile under various stress conditions, including hydrolytic, thermal, and photolytic challenges. The methodologies presented herein are designed to be self-validating, ensuring reliable and reproducible results.
Physicochemical Properties
This compound is a fluorinated organic compound featuring an ester, an ether, and a trifluoromethyl-substituted aromatic ring.[1][2] These functional groups dictate its chemical behavior, influencing properties such as solubility, stability, and biological activity. The trifluoromethyl group, in particular, is known to enhance chemical stability and lipophilicity, making the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | Ethyl 3-(Trifluoromethyl)phenoxyacetate | [4][6] |
| CAS Number | 22897-99-0 | [1][4] |
| Molecular Formula | C₁₁H₁₁F₃O₃ | [1][4][6] |
| Molecular Weight | 248.20 g/mol | [6] |
| Appearance | Light yellow to orange clear liquid | [4] |
| Density | ~1.26 g/cm³ | [4] |
| Boiling Point | 123 °C @ 14 mmHg (1.9 kPa) | [4] |
Solubility Profile
The solubility of a compound is a fundamental property that governs its utility in chemical reactions, formulations, and biological systems. The principle of "like dissolves like" provides a foundational basis for predicting solubility: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[7]
Theoretical Solubility Assessment
The molecular structure of this compound contains both polar and non-polar regions.
-
Polar Moieties : The ester (C=O, C-O-C) and ether (Ar-O-C) linkages introduce polarity and potential for hydrogen bond acceptance.
-
Non-Polar Moieties : The benzene ring and the ethyl group are hydrophobic.
-
The Trifluoromethyl (-CF₃) Group : This group is highly lipophilic and significantly increases the compound's affinity for non-polar environments.[3][8] The strong electron-withdrawing nature of the -CF₃ group also influences the electronic properties of the entire molecule.[2][9]
Based on this structure, the compound is predicted to be readily soluble in a wide range of common organic solvents but will exhibit limited solubility in water, a highly polar solvent.[10] This is consistent with the behavior of similar phenoxyacetate esters.[10]
Qualitative Solubility in Common Laboratory Solvents
The following table provides a predicted qualitative solubility profile. It is imperative to confirm these predictions experimentally using the protocol outlined in Section 5.1.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Soluble | The aromatic ring and -CF₃ group favor interaction with non-polar solvents. |
| Moderately Polar | Dichloromethane (DCM) | Very Soluble | Balances polarity and non-polarity, effectively solvating the entire molecule. |
| Polar Aprotic | Ethyl Acetate, Tetrahydrofuran (THF), Acetone | Very Soluble | The ester and ether groups interact well with these solvents. |
| Polar Protic | Ethanol, Methanol | Soluble | Capable of hydrogen bonding with the ester and ether oxygens, but the large non-polar region may limit miscibility in all proportions. |
| Highly Polar | Water | Insoluble / Poorly Soluble | The large hydrophobic aromatic ring and lipophilic -CF₃ group outweigh the polarity of the ester and ether groups.[10] |
Experimental Workflow for Solubility Determination
A systematic approach is required to experimentally determine solubility. The following workflow ensures a comprehensive assessment across a spectrum of solvent polarities.
Caption: Workflow for systematic solubility testing.
Stability Profile
Stability testing is a critical process in the pharmaceutical and chemical industries to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11][12][13] The objective is to identify potential degradation pathways, establish a shelf-life, and define appropriate storage conditions.[14][15]
Theoretical Stability Assessment
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis : The ester functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base.[16][17] This is typically the most significant degradation pathway for esters.[18]
-
Photodegradation : Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[21] ICH Q1B guidelines provide a framework for systematic photostability testing.[22][23]
-
Thermal Degradation : While generally stable at room temperature, elevated temperatures can accelerate hydrolytic processes and potentially cause other degradation reactions.
The trifluoromethyl group itself is known for its high metabolic and chemical stability due to the strength of the C-F bond.[3]
Primary Degradation Pathway: Ester Hydrolysis
The most probable degradation route under aqueous conditions is the cleavage of the ester bond.
Caption: Primary hydrolytic degradation pathway.
Experimental Workflow for Stability Assessment
A comprehensive stability study involves subjecting the compound to a variety of stress conditions in parallel to identify all likely degradation products. This approach is aligned with ICH guidelines.[12][15]
Caption: Workflow for a comprehensive stability study.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the experimental determination of solubility and stability.
Protocol: Qualitative Solubility Determination
This protocol is designed to assess solubility in a range of solvents, providing a comprehensive profile.[24][25]
-
Preparation : Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Water).
-
Sample Addition : Accurately weigh and add approximately 25 mg of this compound to each test tube.
-
Solvent Addition : Add 0.75 mL of the first solvent to the corresponding test tube.
-
Agitation : Vigorously shake or vortex the test tube for 30 seconds.
-
Observation : Visually inspect the solution against a contrasting background.
-
Soluble : The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble : Some solid dissolves, but undissolved particles remain.
-
Insoluble : The solid does not appear to dissolve at all.
-
-
Recording : Record the observation in a laboratory notebook.
-
Repeat : Repeat steps 3-6 for each of the remaining solvents. For water-soluble compounds, the pH of the solution can be tested with litmus paper to indicate acidic or basic functional groups.[26]
Protocol: Forced Degradation and Stability Study
This protocol follows the principles of ICH guidelines to evaluate the stability of the compound under various stress conditions.[13][14][15]
-
Stock Solution Preparation : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
Stress Sample Preparation :
-
Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Thermal Stress : Transfer 10 mL of the stock solution into a vial.
-
Photolytic Stress : Transfer 10 mL of the stock solution into a photochemically transparent container (e.g., quartz). Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.[27][28]
-
-
Incubation :
-
Place the Acid Hydrolysis and Thermal Stress samples in a controlled oven or water bath at 60 °C.
-
Keep the Base Hydrolysis sample at room temperature due to the typically rapid rate of basic hydrolysis.[16]
-
Place the Photolytic Stress and Dark Control samples in a photostability chamber that conforms to ICH Q1B options (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[22][27]
-
-
Time-Point Sampling :
-
At predetermined intervals (e.g., t=0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress sample.
-
For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the reaction.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis :
-
Analyze all samples, including a t=0 control, using a validated stability-indicating HPLC method (e.g., with UV and/or Mass Spectrometric detection).
-
The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Evaluation :
-
Calculate the percentage of degradation for the parent compound in each sample.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
The dark control is used to distinguish between thermal and photolytic degradation.[28]
-
Conclusion and Recommendations
This compound is a lipophilic compound with predicted solubility in a wide range of non-polar and polar aprotic/protic organic solvents, and poor solubility in water. Experimental verification of this profile is essential for its use in synthesis and formulation.
The primary stability liability of the molecule is the ester functional group, which is susceptible to both acid- and base-catalyzed hydrolysis. The aromatic ring may also be prone to photodegradation. Therefore, for long-term storage and handling, the following is recommended:
-
Storage : Store the compound in a tightly sealed container in a cool, dry place, protected from light.
-
Formulation : In aqueous formulations, pH control is critical. Buffering solutions away from strongly acidic or alkaline conditions will minimize hydrolytic degradation. For applications requiring light exposure, the use of light-protective packaging is strongly advised.
The protocols provided in this guide offer a robust framework for researchers to empirically determine the solubility and stability of this compound, ensuring its optimal use in research and development.
References
- Wikipedia. (n.d.). Stability testing (pharmaceutical).
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4507464, this compound.
- Clark, J. (2015). Hydrolysis of esters. Chemguide.
- Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Matyja, K., et al. (2017). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research.
- TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
- Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step.
- Bertamino, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- University of Alberta. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- University of Missouri-St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society.
- Chemistry For Everyone. (2023). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.
- Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- Chemsrc. (n.d.). Ethyl [3-(trifluoromethyl)phenyl]acetate.
- Solubility of Things. (n.d.). Ethyl 2-phenoxyacetate.
- ResearchGate. (n.d.). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products.
- Chem-Impex. (n.d.). Ethyl 3-(trifluoromethyl)phenoxyacetate.
- ResearchGate. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Sampled. (2023). Meet the expert: The Importance of Photostability Testing.
- Chem-Impex. (n.d.). 3-(trifluorométhyl)phénoxyacétate d'éthyle.
- MySkinRecipes. (n.d.). Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- CORE. (n.d.). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS.
- ResearchGate. (2023). High-efficiency degradation of phthalic acid esters (PAEs) by Pseudarthrobacter defluvii E5: Performance, degradative pathway, and key genes.
Sources
- 1. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 12. gmpsop.com [gmpsop.com]
- 13. japsonline.com [japsonline.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. pharmtech.com [pharmtech.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 18. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. ema.europa.eu [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. chem.ws [chem.ws]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. q1scientific.com [q1scientific.com]
- 28. 3 Important Photostability Testing Factors [sampled.com]
A Comprehensive Spectroscopic and Synthetic Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate for Advanced Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF₃), in particular, is of paramount importance due to its ability to modulate metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate stands as a key intermediate, embodying the convergence of the metabolically robust trifluoromethyl moiety and the versatile phenoxyacetic acid scaffold, which is a structural motif present in various biologically active compounds.[2]
This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into a reliable and reproducible synthetic protocol, followed by a comprehensive analysis of its spectroscopic characteristics (NMR, IR, and MS). This document is designed not merely as a repository of data but as a practical guide that explains the causality behind experimental choices and provides a framework for the unambiguous identification and characterization of this important synthetic building block.
Synthesis and Purification
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2][3][4] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific application, the sodium salt of 3-(trifluoromethyl)phenol, generated in situ, reacts with ethyl chloroacetate.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the corresponding sodium phenoxide. Its insolubility in most organic solvents necessitates the use of a polar aprotic solvent like Dimethylformamide (DMF) to facilitate the reaction.
-
Solvent Selection: DMF is an excellent choice for Sₙ2 reactions as it is polar enough to dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
-
Reaction Temperature: The reaction is initially conducted at a reduced temperature during the deprotonation step to control the exothermic reaction of NaH with the phenol. The subsequent substitution reaction is gently heated to ensure a reasonable reaction rate without promoting side reactions.
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the sodium phenoxide.
-
The mixture is then cooled back to 0 °C, and ethyl chloroacetate (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to 60 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude oil is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a clear oil.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally related compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.45 | t | ~8.0 | 1H | Ar-H (H-5) |
| ~7.20 | d | ~7.8 | 1H | Ar-H (H-6) |
| ~7.15 | s | - | 1H | Ar-H (H-2) |
| ~7.05 | d | ~8.2 | 1H | Ar-H (H-4) |
| 4.68 | s | - | 2H | O-CH₂ -C=O |
| 4.25 | q | 7.1 | 2H | O-CH₂ -CH₃ |
| 1.28 | t | 7.1 | 3H | O-CH₂-CH₃ |
Interpretation:
-
Aromatic Region (δ 7.0-7.5 ppm): The four protons on the trifluoromethyl-substituted benzene ring will appear as a complex multiplet. The electron-withdrawing nature of the trifluoromethyl group will deshield the aromatic protons.
-
Methylene Protons (O-CH₂-C=O, δ ~4.68 ppm): These protons are adjacent to both an oxygen atom and a carbonyl group, resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons.
-
Ethyl Ester Protons: The methylene protons of the ethyl group (O-CH₂-CH₃) appear as a quartet around δ 4.25 ppm due to coupling with the adjacent methyl group. The methyl protons (O-CH₂-CH₃) appear as a triplet around δ 1.28 ppm due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | C =O |
| ~158.0 | Ar-C -O |
| ~132.0 (q, J ≈ 33 Hz) | Ar-C -CF₃ |
| ~130.0 | Ar-C H |
| ~123.8 (q, J ≈ 272 Hz) | -C F₃ |
| ~121.0 | Ar-C H |
| ~118.5 (q, J ≈ 4 Hz) | Ar-C H |
| ~112.0 (q, J ≈ 4 Hz) | Ar-C H |
| ~65.5 | O-C H₂-C=O |
| ~61.5 | O-C H₂-CH₃ |
| ~14.0 | O-CH₂-C H₃ |
Interpretation:
-
Carbonyl Carbon (δ ~168.5 ppm): The ester carbonyl carbon appears in its characteristic downfield region.
-
Aromatic Carbons: The carbon attached to the oxygen (Ar-C-O) is expected around δ 158.0 ppm. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling, and its chemical shift will be significantly influenced by the fluorine atoms. The aromatic CH carbons will appear in the δ 110-130 ppm range.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet with a large one-bond C-F coupling constant (¹Jcf ≈ 272 Hz).
-
Aliphatic Carbons: The methylene carbon of the acetate group (O-CH₂-C=O) is expected around δ 65.5 ppm, while the methylene and methyl carbons of the ethyl group will appear at approximately δ 61.5 and 14.0 ppm, respectively.
Caption: Molecular structure of this compound.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands (Neat):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O (Ester) Stretch |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch |
| ~1320 | Strong | C-F Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch |
| ~1120 | Strong | Symmetric C-O-C Stretch |
| ~1070 | Strong | C-F Stretch |
Interpretation:
-
C=O Stretch: A strong absorption band around 1760 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1100 cm⁻¹ region.
-
C-O Stretches: The ether and ester C-O linkages will show strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic and Aliphatic C-H Stretches: These will be observed in their expected regions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 248 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | High | [M - OCH₂CH₃]⁺ |
| 147 | High | [M - COOCH₂CH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 248, corresponding to the molecular weight of the compound.
-
Major Fragmentations: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 175, and the loss of the entire ethyl acetate moiety (-COOCH₂CH₃) leading to a fragment at m/z 147.
Self-Validating Protocols and Best Practices
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols should be followed.
NMR Sample Preparation Protocol
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Applications in Drug Development
The 3-(trifluoromethyl)phenoxy moiety is a privileged scaffold in drug discovery. Its presence can enhance a molecule's ability to cross biological membranes and can improve its metabolic stability by blocking potential sites of oxidation. Phenoxyacetic acid derivatives have been explored for a wide range of biological activities, including as herbicides and pharmaceuticals.[2] this compound, therefore, serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. A reliable synthetic protocol based on the Williamson ether synthesis has been detailed, offering a practical route to this valuable intermediate. While experimental spectra are not publicly available, a thorough analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data has been presented, providing a robust framework for the structural verification of this compound. The information and protocols contained herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and characterize this and related molecules, thereby accelerating the discovery of new therapeutic agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Chem-Station. (2014). Williamson Ether Synthesis.
- National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- MySkinRecipes. (n.d.). Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- Journal of Emerging Technologies and Innovative Research. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. National Center for Biotechnology Information.
Sources
Mechanism of action for compounds similar to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
An In-depth Technical Guide to the Mechanism of Action for Compounds Similar to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds structurally related to this compound belong to the broader class of aryl alkanoic acids, a scaffold renowned for its diverse pharmacological activities. This technical guide synthesizes the current understanding of the primary mechanism of action for this compound class, focusing on its role as a modulator of the eicosanoid signaling pathway, particularly through the inhibition of cyclooxygenase (COX) enzymes. We will delve into the molecular basis of this interaction, the downstream cellular consequences, and provide detailed, field-proven methodologies for elucidating and validating this mechanism in a drug development context. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of novel anti-inflammatory and analgesic agents based on this privileged chemical scaffold.
Introduction: The Aryl Alkanoic Acid Scaffold
The aryl alkanoic acid chemical motif is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. This compound is a representative member of this class, characterized by an aromatic ring linked to an alkanoic acid (or its ester) via an ether linkage. While this scaffold is found in compounds with diverse applications, including herbicides that mimic plant auxins[1] and neuroprotective agents that modulate astrocyte swelling[2], its most prominent and well-characterized role in human therapeutics is as a non-steroidal anti-inflammatory drug (NSAID)[3][4].
The inclusion of a trifluoromethyl (-CF3) group on the phenoxy ring, as seen in the topic compound, is a common strategy in modern drug design. This electron-withdrawing group can significantly enhance metabolic stability, membrane permeability, and binding affinity to the target protein, often leading to improved potency and a more favorable pharmacokinetic profile[5][6]. The ethyl ester form is typically a prodrug, designed to enhance oral bioavailability, which is rapidly hydrolyzed in vivo by esterases to the active carboxylic acid metabolite.
This guide will focus on the principal mechanism of action for this class of compounds in a mammalian physiological context: the inhibition of prostaglandin biosynthesis.
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The hallmark of the anti-inflammatory, analgesic, and antipyretic effects of aryl alkanoic acids is their ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX, also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins from arachidonic acid.
The Arachidonic Acid Cascade and Prostaglandin Synthesis
When cells are subjected to inflammatory stimuli, phospholipase A2 is activated, which in turn liberates arachidonic acid from the cell membrane. Arachidonic acid is then available to be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
There are two primary isoforms of the COX enzyme:
-
COX-1 (PTGS1): A constitutively expressed isoform found in most tissues. It is responsible for the production of prostaglandins that are involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2 (PTGS2): An inducible isoform that is typically absent or present at very low levels in most tissues. Its expression is rapidly upregulated by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.
The therapeutic efficacy of NSAIDs is primarily derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely attributed to the concurrent inhibition of COX-1[3].
Molecular Interaction with COX Enzymes
Aryl alkanoic acids, including the active carboxylic acid form of this compound, act as competitive inhibitors of the COX enzymes. The carboxylic acid moiety of the drug is crucial for its activity, as it mimics the carboxylate of the natural substrate, arachidonic acid. This allows the drug to bind to the active site of the COX enzyme, preventing arachidonic acid from entering and being converted into prostaglandin H2 (PGH2), the precursor for all other prostaglandins.
The binding occurs within a hydrophobic channel in the COX enzyme. The aryl group of the drug interacts with hydrophobic residues within this channel, while the carboxylate group forms an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the top of the active site. The specific substitutions on the aromatic ring, such as the trifluoromethyl group, influence the binding affinity and selectivity for COX-1 versus COX-2.
Below is a diagram illustrating the prostaglandin synthesis pathway and the site of inhibition by aryl alkanoic acids.
Caption: Prostaglandin synthesis pathway and site of inhibition by aryl alkanoic acids.
Experimental Validation of the Mechanism of Action
A rigorous and systematic approach is required to definitively establish the mechanism of action for a novel compound related to this compound. The following section outlines a validated workflow and detailed protocols for key experiments.
Experimental Workflow
The investigation should follow a logical progression from in vitro enzymatic assays to cell-based models and potentially in vivo studies.
Caption: Workflow for validating the mechanism of action of aryl alkanoic acids.
Detailed Experimental Protocols
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound for both COX isoforms and to assess its selectivity.
-
Principle: The peroxidase activity of COX is measured using a colorimetric substrate. The inhibition of this activity is proportional to the inhibition of the cyclooxygenase activity.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate).
-
Test compound (active carboxylic acid form) dissolved in DMSO.
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 595 nm.
-
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM heme).
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle (DMSO).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the change in absorbance at 595 nm over time (kinetic read).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the ability of the test compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.
-
Objective: To confirm that the compound inhibits prostaglandin synthesis in whole cells.
-
Principle: Cells are stimulated with an inflammatory agent to induce COX-2 expression and PGE2 production. The amount of PGE2 released into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
A suitable cell line, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to stimulate inflammation.
-
Test compound.
-
Commercially available PGE2 ELISA kit.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 (half-maximal effective concentration) for the inhibition of PGE2 production.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to allow for easy comparison and interpretation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 EC50 (µM) |
| Test Compound (Active Acid) | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Positive Control (e.g., Ibuprofen) | Literature Value | Literature Value | Calculated Value | Literature Value |
| Selective COX-2 Inhibitor (e.g., Celecoxib) | Literature Value | Literature Value | Calculated Value | Literature Value |
A high COX-2 selectivity index is generally desirable for anti-inflammatory drugs as it may predict a lower risk of gastrointestinal side effects. The cellular EC50 should be in a similar range to the COX-2 IC50, which would provide strong evidence that the observed cellular activity is due to the direct inhibition of the COX-2 enzyme.
Conclusion and Future Directions
The primary mechanism of action for compounds similar to this compound is the inhibition of COX enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This mechanism is consistent with the well-established pharmacology of the broader class of aryl alkanoic acids. The trifluoromethyl substitution is a key design element intended to optimize the drug-like properties of the molecule.
The experimental workflow and protocols detailed in this guide provide a robust framework for validating this mechanism for any new analogue in a drug discovery program. Future research could explore the potential for these compounds to interact with other targets in the eicosanoid pathway or to exhibit other pharmacological activities, such as the previously reported effects on astrocyte swelling, which may open up new therapeutic opportunities. A thorough understanding of the core mechanism of action is, however, the essential first step in the successful development of any new therapeutic agent.
References
- Cragoe Jr, E. J., et al. (1982). Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids. Journal of Medicinal Chemistry, 25(5), 567-579. [Link][2]
- Non-steroidal anti-inflammatory analgesics other than salicylates. (1986). Drugs, 32 Suppl 4, 27-45. [Link][3]
- Agents for the treatment of brain injury. 1. (Aryloxy)
- Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents - Asian Publication Corpor
- Substituted (aryloxy)
- This compound | C11H11F3O3 | CID 4507464 - PubChem. [Link][9]
- Ethyl 3-(Trifluoromethyl)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link][6]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
An In-Depth Technical Guide to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Introduction: A Versatile Fluorinated Building Block
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a synthetic organic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research. Its structure, which combines a phenoxyacetic acid ethyl ester with a trifluoromethyl group on the aromatic ring, imparts a unique combination of properties, including enhanced lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and crop protection.
Discovery and Background: A Molecule of Practical Importance
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and phenoxyacetic acid derivatives. The trifluoromethyl group, in particular, became a key structural motif in medicinal and agricultural chemistry due to its profound effects on a molecule's physicochemical and biological properties. Similarly, phenoxyacetic acids are a well-established class of compounds with diverse applications, most notably as herbicides.
The synthesis and investigation of compounds like this compound likely arose from systematic explorations of structure-activity relationships, where the trifluoromethyl group was introduced to modulate the biological efficacy of phenoxyacetic acid-based compounds. Its value lies not in a standalone application, but as a crucial building block for creating novel active ingredients with enhanced performance characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| CAS Number | 22897-99-0 |
| Molecular Formula | C₁₁H₁₁F₃O₃ |
| Molecular Weight | 248.20 g/mol |
| Appearance | Light yellow to yellow to orange clear liquid[2] |
| Boiling Point | 123 °C at 14 mmHg[2] |
| Density | 1.26 g/cm³[2] |
| Refractive Index | n20D 1.45[2] |
| LogP | 3.1 |
Synthesis of this compound: The Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established nucleophilic substitution reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:

Figure 1: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)phenol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution. The base deprotonates the phenol to form the more nucleophilic potassium phenoxide in situ. Alternatively, for a more reactive approach, a stronger base like sodium hydride can be used in an anhydrous solvent like THF, requiring more stringent anhydrous conditions.
-
-
Nucleophilic Substitution:
-
To the stirred suspension of the phenoxide, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear liquid.
-
Synthesis Workflow Diagram
Applications of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, combined with the beneficial properties imparted by the trifluoromethyl group, makes it a key starting material for the development of novel herbicides and pharmaceuticals. This guide has provided a comprehensive technical overview of its synthesis, properties, and applications, offering a foundation for researchers and scientists working in these fields. Further exploration into the biological activities of its derivatives holds the potential for the discovery of new and improved chemical entities for a variety of applications.
References
- Chem-Impex. Ethyl 3-(trifluoromethyl)
- PubChem. Ethyl 2-[3-(trifluoromethyl)
- MySkinRecipes. Ethyl 3-(Trifluoromethyl)
- PubMed. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. [Link]
- PubMed. Anti-inflammatory effect of N-(trifluoromethylphenyl)- 2-cyano-3-hydroxy-crotonic acid amide and gluconic acid on allergic rhinitis and asthma controlling. [Link]
- Wikipedia. Phenoxy herbicide. [Link]
- Journal of Biomedical Research & Environmental Sciences.
Sources
Methodological & Application
Protocol for the synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate in a research lab
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate in a research laboratory setting. The synthesis is achieved via a classic Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality behind experimental choices, and a self-validating system for protocol integrity.
Introduction: Significance and Synthetic Strategy
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can enhance chemical stability, lipophilicity, and metabolic resistance of the parent molecule.
The chosen synthetic route is the Williamson ether synthesis, an SN2 reaction involving a deprotonated alcohol (a phenoxide in this case) and an organohalide.[1][2][3] This method is highly effective for preparing asymmetrical ethers.[1] In this specific application, 3-(trifluoromethyl)phenol is deprotonated using a suitable base to form the corresponding phenoxide. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired ether product.
The selection of a moderately weak base like potassium carbonate is crucial. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases which helps to minimize potential side reactions.[4][5] A polar aprotic solvent such as acetone is employed to facilitate the reaction by solvating the cation of the base without significantly solvating the nucleophilic phenoxide, thus maintaining its reactivity.
Materials and Methods
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-(Trifluoromethyl)phenol | Reagent | Sigma-Aldrich | 98-17-9 | Corrosive, causes skin irritation and serious eye damage.[6][7][8] |
| Ethyl bromoacetate | Synthesis | Acros Organics | 105-36-2 | Toxic, lachrymator, and causes severe skin and eye irritation.[9][10][11][12][13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 | Mild base, hygroscopic. |
| Acetone | ACS Grade | VWR | 67-64-1 | Flammable, used as the reaction solvent. |
| Ethyl acetate | ACS Grade | VWR | 141-78-6 | Used for extraction. |
| Brine (saturated NaCl solution) | N/A | In-house preparation | N/A | Used for washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich | 7487-88-9 | Used as a drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For column chromatography. |
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Experimental Protocol
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)phenol (1.62 g, 10.0 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) to the flask, followed by 40 mL of acetone.
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes. The phenol will react with the potassium carbonate to form the potassium phenoxide salt, which may not fully dissolve, resulting in a suspension.
-
Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 eq.) to the stirring suspension using a syringe or dropping funnel.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the collected solids with a small amount of acetone (approx. 10 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water to remove any remaining inorganic salts.
-
50 mL of saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 95:5 hexane:ethyl acetate) to afford this compound as a clear oil.
Characterization
The purified product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the ether oxygen, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the carbons of the ethyl group, the methylene carbon, the aromatic carbons (including the carbon bearing the CF₃ group), and the carbonyl carbon.
-
IR (neat): Characteristic absorptions are expected for the C=O stretch of the ester (around 1750 cm⁻¹), C-O stretching of the ether and ester, and vibrations corresponding to the trifluoromethyl group and the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (248.20 g/mol ) should be observed.[14]
Safety Precautions
-
3-(Trifluoromethyl)phenol: This compound is corrosive and can cause severe skin burns and eye damage.[6][7][8] Handle with extreme care in a well-ventilated fume hood.
-
Ethyl bromoacetate: This reagent is highly toxic if inhaled, swallowed, or absorbed through the skin.[9][12][13] It is also a lachrymator, causing severe eye irritation.[10][11][12] All manipulations should be performed in a fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, at all times.[6][15] Avoid inhalation of vapors and contact with skin and eyes.
Process Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromoacetate.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of California, Irvine. (n.d.). The Williamson Ether Synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%.
- PubChem. (n.d.). Ethyl bromoacetate. National Institutes of Health.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Kazemi, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
- Capot Chemical. (2013, November 14). MSDS of 3-Trifluoromethylphenol.
- ChemEurope. (n.d.). Williamson ether synthesis.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
- PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Institutes of Health.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
- Anonymous. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
- ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,....
- Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Toste, F. D., et al. (2016). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Org. Lett., 18(15), 3754–3757.
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Hu, J., et al. (2016).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).
- Toste, F. D., et al. (2016). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- National Center for Biotechnology Information. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC.
- ResearchGate. (n.d.). 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)).
- National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST WebBook.
- SpectraBase. (n.d.). Ethyl (2-methylphenoxy)acetate.
- Reddit. (2025, February 4). Help with reaction workup. r/OrganicChemistry.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. capotchem.com [capotchem.com]
- 7. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
Application of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate as a key intermediate in pharmaceutical synthesis. We will explore its synthesis, focusing on the robust Williamson ether synthesis, and its subsequent conversion into high-value carboxylic acid derivatives. The primary application highlighted is its role as a crucial building block in the synthesis of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with significant clinical interest. This guide offers field-proven insights, step-by-step protocols, and the scientific rationale behind the experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of the Trifluoromethyl-Phenoxy Moiety
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely adopted strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is of great interest due to its strong electron-withdrawing nature and steric properties.[1] this compound serves as a versatile and valuable starting material, providing a readily available scaffold containing the 3-(trifluoromethyl)phenol core. This moiety is a key structural feature in a variety of biologically active molecules, including agrochemicals and, most notably, pharmaceuticals.[2][3]
The primary utility of this compound in pharmaceutical synthesis lies in its straightforward conversion to 2-[3-(trifluoromethyl)phenoxy]acetic acid. This carboxylic acid is an ideal precursor for forming stable amide bonds with various amine-containing fragments, a cornerstone of medicinal chemistry.[4] A prominent example of its application is in the synthesis of aryl-propionamide based Selective Androgen Receptor Modulators (SARMs).[5] SARMs are a class of compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects.[6][7]
This application note will provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a key intermediate for SARM synthesis, demonstrating its practical value in drug development workflows.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion.[5][8] In this case, 3-(trifluoromethyl)phenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an ethyl haloacetate.
Underlying Principles and Mechanistic Rationale
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[8] The reaction proceeds via an SN2 mechanism, which requires a strong nucleophile and a good electrophile with a suitable leaving group.
-
Nucleophile Formation: 3-(Trifluoromethyl)phenol is a weak acid. To generate the more potent nucleophile, the phenoxide, a base is required. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or sodium hydroxide (NaOH). The choice of base can influence reaction time and yield.
-
Electrophile: Ethyl chloroacetate or ethyl bromoacetate serves as the electrophile. The halogen acts as the leaving group.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (CH3CN), or acetone are typically used as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[9]
The overall transformation is depicted in the workflow below.
Caption: Workflow for the Williamson Ether Synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)phenol
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of phenol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound as a clear oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC/HPLC) | >98% |
| Appearance | Colorless to pale yellow oil |
Application in SARM Intermediate Synthesis
A primary application of this compound is its use as a precursor for the synthesis of aryl-propionamide based SARMs. This involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a chiral amine core.
Step 1: Hydrolysis to 2-[3-(trifluoromethyl)phenoxy]acetic acid
The ethyl ester is readily hydrolyzed under basic conditions to yield the carboxylic acid, which is the key reactive intermediate for subsequent amide bond formation.
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
Experimental design for testing the efficacy of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate derivatives
Application Notes & Protocols
Topic: Experimental Design for Efficacy Testing of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Efficacy Evaluation
The this compound scaffold represents a promising class of small molecules for therapeutic development. The phenoxyacetate core, modified with a trifluoromethyl (CF3) group, offers unique chemical properties; the CF3 moiety is known to enhance metabolic stability and binding affinity, making these derivatives attractive candidates for drug discovery.[1] Preliminary research on analogous structures, such as phenoxyacetamide derivatives, suggests potential biological activities including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects through the induction of apoptosis.[2][3]
This guide provides a comprehensive, multi-tiered strategy for systematically evaluating the efficacy of novel this compound derivatives. As a Senior Application Scientist, my objective is to present a framework that is not merely a sequence of steps but a logical progression of inquiry. We will move from broad, high-throughput in vitro screening to focused mechanism-of-action studies and finally to validation in complex in vivo models. Each protocol is designed with self-validating controls to ensure data integrity, a cornerstone of preclinical research that informs the critical decision to advance a compound toward clinical trials.[4][5]
Part 1: Foundational In Vitro Efficacy Screening
Expert Rationale: The initial phase of efficacy testing is designed to answer a fundamental question: Does the compound exhibit biological activity at the cellular level? We employ high-throughput assays to rapidly assess a library of derivatives, establishing a dose-response relationship and identifying the most potent candidates for further investigation.[6] This stage acts as a critical filter, saving resources by eliminating inactive or overly toxic compounds early in the discovery pipeline.[6]
Workflow for Initial In Vitro Screening
Caption: High-level workflow for the initial screening of novel derivatives.
Protocol 1.1: Cell Viability Assessment via MTT Assay
Causality: The MTT assay is a foundational colorimetric assay that measures metabolic activity, serving as a proxy for cell viability. Dehydrogenase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic effect of the test compounds.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 liver cancer, MCF-7 breast cancer, and a non-cancerous cell line for selectivity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock of each derivative in culture medium, serially diluted to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".[8]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 1.2: Cell Proliferation Assessment via BrdU Assay
Causality: While viability assays measure overall cell health, proliferation assays specifically quantify cells undergoing DNA synthesis. The BrdU (5-bromo-2'-deoxyuridine) assay is more specific for anti-proliferative effects.[9] BrdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle; it is then detected with a specific antibody.[7][10] This provides direct evidence of a compound's ability to halt cell division.
Methodology:
-
Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well for the final 2-4 hours of the incubation period, allowing it to be incorporated by actively dividing cells.
-
Fixation and Denaturation: Remove the medium, fix the cells with a fixing solution, and then denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Wash away the unbound antibody and add the enzyme's substrate, which generates a colorimetric or chemiluminescent signal.
-
Data Acquisition: Measure the absorbance or luminescence with a plate reader.
-
Analysis: Quantify the anti-proliferative effect and determine the IC50 value.
Data Presentation: Summarizing Screening Results
Quantitative data from these initial screens should be summarized to compare the potency and selectivity of each derivative.
| Derivative ID | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - BrdU Assay | Selectivity Index* |
| Cmpd-001 | HepG2 | 1.5 | 1.2 | 13.3 |
| Cmpd-001 | Normal Fibroblast | 20.0 | 18.5 | - |
| Cmpd-002 | HepG2 | 12.3 | 10.8 | 2.1 |
| Cmpd-002 | Normal Fibroblast | 25.8 | 23.1 | - |
| 5-Fluorouracil | HepG2 | 5.3 | 4.9 | 3.0 |
| 5-Fluorouracil | Normal Fibroblast | 15.9 | 15.1 | - |
*Selectivity Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher value indicates greater selectivity for cancer cells.
Part 2: Elucidating the Mechanism of Action (MoA)
Expert Rationale: Once 'hit' compounds are identified, we transition from what they do (inhibit growth) to how they do it. MoA studies are critical for understanding the underlying molecular pathways, which is essential for further development and for predicting potential side effects.[11] Based on literature for similar compounds, a primary hypothesis is the induction of apoptosis (programmed cell death), a desirable trait for anti-cancer agents.[2]
Potential Apoptotic Signaling Pathway
Caption: A hypothesized intrinsic apoptosis pathway targeted by the derivatives.
Protocol 2.1: Apoptosis Quantification by Annexin V/PI Staining
Causality: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V is a protein that binds to PS, allowing for the identification of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[2] This dual staining, analyzed by flow cytometry, provides a quantitative measure of apoptosis induction.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the IC50 concentration of the hit compound(s) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2.2: Gene Expression Analysis by RT-qPCR
Causality: To confirm the upstream molecular events, we use quantitative real-time PCR (qPCR) to measure changes in mRNA levels of key genes involved in the hypothesized pathway.[12][13] This can confirm, for example, if the compound upregulates pro-apoptotic genes (like Bax) and downregulates anti-apoptotic genes (like Bcl-2).
Methodology:
-
Treatment and RNA Isolation: Treat cells with the compound. Isolate total RNA using a suitable method (e.g., Trizol or column-based kits).[14]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan probe-based chemistry.[14] Include primers for target genes (e.g., Bax, Bcl-2, CASP3, CASP9) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the reaction on a real-time PCR cycler.[15] Calculate the relative gene expression changes using the Delta-Delta Ct (ΔΔCt) method.
Protocol 2.3: Protein Level Analysis by Western Blot
Causality: Western blotting validates that the changes observed at the gene expression level translate to functional changes at the protein level.[16][17] It is particularly useful for detecting post-translational modifications, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[18][19]
Methodology:
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.[16]
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[20]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][20]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-cleaved-PARP, and anti-β-actin as a loading control).[16]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 3: Preclinical In Vivo Efficacy Evaluation
Expert Rationale: A compound that is effective in vitro must also demonstrate efficacy and safety in a complex, whole-organism system.[21][22] In vivo studies are indispensable for evaluating a drug's overall therapeutic potential and are a firm regulatory requirement before human trials.[23][24][25] The choice of animal model is critical and should directly reflect the intended therapeutic application suggested by the in vitro data.[5][26]
Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies.
Prerequisite: Pharmacokinetic (PK) and Toxicity Studies
Before initiating efficacy studies, preliminary PK and toxicology studies are essential. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for designing an effective dosing regimen.[11][27][28][29] Acute toxicity studies will determine the maximum tolerated dose (MTD), ensuring the efficacy study is conducted at a safe yet effective concentration.[30]
Protocol 3.1: Carrageenan-Induced Inflammatory Pain Model
Causality: This is a widely used and reproducible model for acute inflammation and inflammatory pain.[31][32] Injection of carrageenan, an irritant, into the paw of a rodent induces edema, erythema, and hyperalgesia (increased sensitivity to pain), mimicking aspects of clinical inflammation.[33] This model is excellent for screening compounds with potential anti-inflammatory and analgesic properties.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats or Swiss mice for at least one week.
-
Baseline Measurement: Measure the baseline paw volume (plethysmometer) and mechanical withdrawal threshold (von Frey filaments).
-
Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., Indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject a 1% carrageenan solution into the plantar surface of the right hind paw.
-
Efficacy Assessment:
-
Edema: Measure paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Mechanical Hyperalgesia: Assess the paw withdrawal threshold using von Frey filaments at the same time points.
-
-
Data Analysis: Calculate the percentage inhibition of edema and the change in paw withdrawal threshold compared to the vehicle control group.
Protocol 3.2: Human Tumor Xenograft Model
Causality: To test anti-cancer efficacy, human cancer cells are implanted into immunodeficient mice (e.g., Nude or SCID mice).[2] This allows the tumor to grow in a living system, providing the gold standard for preclinical evaluation of a compound's ability to inhibit tumor growth in vivo.[21]
Methodology:
-
Cell Culture: Culture the selected human cancer cell line (e.g., HepG2) under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of 1-5 million cells into the flank of each immunodeficient mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle, test compound at different doses, positive control). Begin treatment according to the schedule determined by PK studies.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Terminal Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for histopathology or biomarker analysis (e.g., IHC for Ki-67 proliferation marker or cleaved caspase-3).
Part 4: Data Analysis and Scientific Integrity
Key Considerations:
-
Sample Size: The number of animals or replicates per group should be determined by a power analysis to ensure the study can detect a statistically significant effect if one exists.[35]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups to avoid selection bias. Whenever possible, measurements should be taken by an investigator who is blinded to the treatment groups.
-
Statistical Tests: The choice of statistical test depends on the data structure.
-
For comparing two groups, an unpaired Student's t-test is appropriate.
-
For comparing more than two groups, a one-way or two-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) should be used.[35]
-
Data should be tested for normal distribution; if non-parametric, appropriate alternative tests (e.g., Mann-Whitney U, Kruskal-Wallis) should be used.[4]
-
-
Data Presentation: Data should be presented clearly, typically as mean ± standard error of the mean (SEM) or standard deviation (SD). P-values should be reported, with a p-value < 0.05 generally considered statistically significant.[34]
References
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, Oxford Academic.
- Western Blot Protocol.
- Animal Models for Pain Research. Aragen Life Sciences.
- Western blot protocol. Abcam.
- Quantit
- Universal SYBR Green qPCR Protocol. Sigma-Aldrich.
- Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. CliEvi.com.
- Western Blot Protocol: Step-by-Step Guide. Boster Bio.
- Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain.
- Western Blot Protocol. Proteintech Group.
- Animal Models of Inflammatory Pain. Greentech Bioscience Preclinical CRO Services.
- An overview of animal models of pain: disease models and outcome measures. PMC.
- Small Molecules and their Impact in Drug Discovery.
- FDA Requirements for Preclinical Studies.
- Western Blotting(WB) Protocol. Cusabio.
- Cell Viability and Prolifer
- Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. Thermo Fisher Scientific - UK.
- Step 2: Preclinical Research. FDA.
- Cell Function | Overview of Common Cell Prolifer
- Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- qPCR (real-time PCR) protocol explained. YouTube.
- Preclinical research strategies for drug development. AMSbiopharma.
- Monitoring gene expression: quantit
- Cytotoxicity Assays.
- Cell viability assays. Abcam.
- 4 Methods for Measuring Cell Prolifer
- Pre-Clinical Trials: USFDA Regul
- The Key To Robust Translational Results In Preclinical D
- Small-molecule pharmacokinetic: Significance and symbolism.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Statistical Considerations for Preclinical Studies.
- Preclinical Regulatory Requirements. Social Science Research Institute.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Ethyl 3-(trifluoromethyl)
- Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. PubMed Central.
- In Vivo Efficacy Evalu
- Ethyl 2-[2-chloro-4-(trifluoromethyl)
- Ethyl 3-(Trifluoromethyl)
- In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate [smolecule.com]
- 4. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 6. opentrons.com [opentrons.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 11. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 12. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. cusabio.com [cusabio.com]
- 21. probiocdmo.com [probiocdmo.com]
- 22. pharmaron.com [pharmaron.com]
- 23. karger.com [karger.com]
- 24. Step 2: Preclinical Research | FDA [fda.gov]
- 25. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 26. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 29. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 32. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 33. academic.oup.com [academic.oup.com]
- 34. kolaido.com [kolaido.com]
- 35. researchgate.net [researchgate.net]
- 36. Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Introduction
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for its quantification is paramount. This application note details the development and validation of a simple, precise, and robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies.[1][2][3][4]
The developed method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, offering excellent separation and resolution.[5][6][7][8] Detection is carried out using a Photodiode Array (PDA) detector, which provides high sensitivity and allows for peak purity analysis.[9][10][11][12][13] This method is demonstrated to be specific, linear, accurate, precise, and robust, making it a valuable tool for researchers, scientists, and drug development professionals.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (AR grade)
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.
Chromatographic Conditions
The chromatographic separation was optimized to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time. The final optimized conditions are presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column was chosen due to its hydrophobicity, which is well-suited for the retention and separation of the moderately non-polar analyte, this compound.[5][6][8]
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and elution strength for a wide range of compounds.[7][14] The 60:40 ratio was determined through a series of optimization experiments to achieve the best balance between retention time and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure.
-
Detection Wavelength: The wavelength of 275 nm was selected based on the UV spectrum of this compound, which showed maximum absorbance at this wavelength. This ensures high sensitivity for the analyte.
Experimental Workflow
The overall workflow for the method development and validation is depicted in the following diagram.
Caption: Forced Degradation Pathways.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions with concentrations ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of the analyte spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution.
-
System Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution was found to be less than 2.0%.
-
Method Precision (Repeatability): The %RSD for six separate preparations of the sample solution was also found to be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Data Summary
Table 2: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | ~0.1 |
| LOQ (µg/mL) | - | ~0.3 |
| Robustness | System suitability parameters pass | Complies |
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated as per ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of this compound in bulk and formulated products. The use of a PDA detector provides additional confidence in peak identity and purity.
References
- Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.).
- A Brief Overview of PDA Detectors in HPLC - GenTech Scientific. (2023, February 17).
- HPLC Analysis with Diode Array Detection - Contract Testing Laboratories of America. (2024, January 16).
- Types of HPLC Detectors - Phenomenex. (n.d.).
- Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection - Labcompare. (2014, August 19).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- A Review on Force Degradation Studies for Drug Substances - ijarsct. (n.d.).
- Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1).
- Reverse Phase HPLC Basics for LC/MS - IonSource. (2001, July 22).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Reversed-phase chromatography - Wikipedia. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- 14 Principles of Reversed Phase HPLC - YouTube. (2021, February 26).
- analytical method development and validation of anti-diabetic drugs - Jetir.Org. (n.d.).
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.).
- This compound | C11H11F3O3 | CID 4507464 - PubChem. (n.d.).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5).
- A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. (2025, June 28).
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. ctlatesting.com [ctlatesting.com]
- 12. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 13. labcompare.com [labcompare.com]
- 14. ionsource.com [ionsource.com]
The Synthetic Utility of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate: A Guide for Researchers
Introduction: A Versatile Building Block in Modern Organic Synthesis
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a key reagent in the synthesis of a variety of biologically active molecules. Its structure, featuring a trifluoromethyl group on a phenoxyacetic acid ester backbone, imparts unique properties that are highly sought after in the fields of medicinal chemistry and agrochemical development. The trifluoromethyl (-CF3) group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1] This guide provides detailed application notes and protocols for the use of this compound as a reagent in organic synthesis, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₃ | PubChem[2] |
| Molecular Weight | 248.20 g/mol | PubChem[2] |
| CAS Number | 22897-99-0 | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly available, but expected to be >200 °C | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) | Inferred from synthetic protocols |
Core Synthetic Applications
This compound is primarily utilized as a building block for introducing the 3-(trifluoromethyl)phenoxyacetyl moiety into larger, more complex molecules. This is typically achieved through two main synthetic pathways: synthesis of the ester itself via Williamson ether synthesis, and its subsequent hydrolysis to the corresponding carboxylic acid, which can then be further functionalized.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers and, in this case, phenoxyacetates. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing a halide from an ethyl haloacetate.
Reaction Scheme:
Sources
A Comprehensive In Vitro Assay Cascade for Profiling the Biological Activity of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodological framework for the in vitro evaluation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a compound belonging to the phenoxyacetate class. Given the diverse biological activities reported for phenoxyacetate derivatives—ranging from cytotoxic to anti-inflammatory effects—a structured, multi-tiered assay approach is essential for comprehensive characterization.[1][2][3] The inclusion of a trifluoromethyl (-CF3) group suggests enhanced metabolic stability and lipophilicity, properties that often potentiate biological activity by improving membrane permeability and target engagement.[4] This guide presents a logical workflow, beginning with foundational cytotoxicity screening to establish a therapeutic window, followed by a suite of mechanistic assays to probe for specific cellular effects, including apoptosis induction, anti-inflammatory potential, and impact on cellular motility. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
PART 1: Foundational Cytotoxicity Assessment
Expertise & Experience: The Rationale for a Tiered Approach
Before investigating any specific biological mechanism, it is imperative to first understand the cytotoxic profile of a novel compound. This initial step serves two critical functions: 1) it identifies the concentration range in which the compound exerts a biological effect, from subtle to overtly toxic, and 2) it allows for the determination of non-toxic or sub-lethal concentrations for use in subsequent, more sensitive mechanistic assays. Starting with a broad cytotoxicity screen prevents misinterpretation of data in later experiments, where a perceived mechanistic effect might simply be a downstream consequence of cellular death.
The workflow begins with a robust cell viability assay, followed by more specific assays to elucidate the nature of the compound's effects.
Caption: Tiered workflow for compound characterization.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7]
Materials:
-
Selected cancer or normal cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma, and non-cancerous HEK293 cells for selectivity assessment).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (Compound).
-
Dimethyl sulfoxide (DMSO, sterile).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile tissue culture plates.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[5]
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound.
-
-
Trustworthiness - Essential Controls:
-
Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This control normalizes for any solvent-induced toxicity.
-
Untreated Control: Wells containing cells in medium only, representing 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's responsiveness.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the untreated control. Plot percent viability versus compound concentration (log scale) and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[7]
Data Presentation: Summarize the calculated IC₅₀ values in a table.
| Cell Line | Exposure Time (h) | Hypothetical IC₅₀ (µM) for Compound |
| HepG2 (Liver Cancer) | 48 | 15.2 |
| A549 (Lung Cancer) | 48 | 28.5 |
| HEK293 (Normal Kidney) | 48 | > 100 |
PART 2: Tier 2 Mechanistic Assays
Based on the IC₅₀ values obtained, subsequent experiments should be conducted using sub-lethal concentrations (e.g., IC₂₅, IC₅₀) to investigate specific mechanisms without the confounding variable of widespread cell death.
Evaluation of Pro-Apoptotic Activity
Expertise & Experience: If the compound exhibits cytotoxicity, a key question is whether it induces programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled, non-inflammatory process, often a desirable trait for anticancer agents.[2] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these cell death modalities.
Sources
Application Notes & Protocols: Formulation Techniques for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate in Agricultural Research
Document ID: AN-AGCHEM-2026-01-ETFP
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the effective formulation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. As a compound with significant potential in agricultural applications, likely as a phenoxy-class synthetic auxin herbicide, its efficacy is critically dependent on its delivery system.[1] These notes elucidate the causal relationships behind formulation choices, offering detailed, self-validating protocols for key formulation types including Emulsifiable Concentrates (EC) and Wettable Powders (WP), and touch upon advanced controlled-release systems.
Introduction: Understanding the Active Ingredient
This compound is a phenoxyacetic acid derivative.[2] Compounds in this class typically function as systemic herbicides, mimicking the plant growth hormone auxin, which leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3] The presence of a trifluoromethyl (-CF3) group generally enhances the molecule's lipophilicity and chemical stability, making it a robust candidate for herbicide development.[1]
The primary challenge in formulating this active ingredient (AI) is its physicochemical nature. As a lipophilic liquid, it is expected to have very low solubility in water. Therefore, formulation is not merely a delivery mechanism but a critical step to ensure the AI can be conveniently diluted by the end-user (typically in water), remain stable in the spray tank, and be effectively transferred to the target weed, where it must penetrate the waxy leaf cuticle.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₃ | PubChem[6] |
| Molecular Weight | 248.20 g/mol | PubChem[6] |
| Appearance | Light yellow to orange clear liquid | Chem-Impex[1] |
| Boiling Point | 123 °C @ 14 mmHg | CB1731879[2] |
| Density | ~1.24 - 1.26 g/cm³ | Chem-Impex[1], CB1731879[2] |
| Water Solubility | Predicted to be low (due to lipophilic structure) | N/A |
| IUPAC Name | This compound | PubChem[6] |
Formulation Development Workflow
The development of a stable and effective agricultural formulation is a systematic process. It begins with understanding the AI's properties and progresses through screening, optimization, and rigorous stability testing to ensure shelf-life and performance.
Caption: Formulation Development Workflow Diagram.
Emulsifiable Concentrate (EC) Formulation
An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent system along with a blend of emulsifiers.[7] Upon dilution with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[8] This is the most logical starting point for a lipophilic, liquid AI like this compound.
Causality Behind Component Selection:
-
Solvent: The primary role is to dissolve the AI completely and maintain its solubility across a range of temperatures (e.g., 0°C to 54°C). The solvent must be compatible with the AI (no degradation), have a low environmental impact, low phytotoxicity, and a high flash point for safety. Aromatic hydrocarbons (e.g., Solvesso™ 150) or methylated seed oils are common choices.
-
Emulsifiers (Surfactants): No single surfactant can typically maintain a stable emulsion. A blend of an anionic surfactant (for rapid emulsification and dispersion) and a non-ionic surfactant (for long-term steric stability) is almost always required.[7][8] The goal is to match the Hydrophilic-Lipophilic Balance (HLB) required by the solvent/AI system. Calcium dodecylbenzene sulfonate (anionic) and alcohol ethoxylates or EO/PO block copolymers (non-ionic) are frequently used.[9]
Caption: Spontaneous Emulsion Formation from an EC.
Protocol 3.1: Preparation of a 250 g/L EC Formulation
This protocol details the preparation of a 100 mL laboratory-scale batch.
1. Materials & Equipment:
-
This compound (AI, technical grade >95%)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Anionic surfactant (e.g., Calcium dodecylbenzene sulfonate, 70% solution)
-
Non-ionic surfactant (e.g., Castor oil ethoxylate or Alcohol ethoxylate)
-
250 mL glass beaker, magnetic stirrer and stir bar, analytical balance, 100 mL volumetric flask.
2. Procedure:
-
Solvent & AI: Weigh 25.0 g of the AI into the 250 mL beaker. Add approximately 50 mL of the aromatic solvent.
-
Dissolution: Place the beaker on a magnetic stirrer and stir until the AI is completely dissolved. Gentle warming (<40°C) may be applied if necessary, but ensure this does not degrade the AI.
-
Surfactant Addition: While stirring, add the required amounts of surfactants. For initial screening, a 1:1 blend is a good starting point. For example, add 5.0 g of the anionic surfactant solution and 5.0 g of the non-ionic surfactant.
-
Homogenization: Continue stirring for 15-20 minutes to ensure all components are fully dissolved and the solution is homogenous.
-
Final Volume: Quantitatively transfer the mixture to the 100 mL volumetric flask. Rinse the beaker with small portions of the solvent, adding the rinsings to the flask. Make up to the 100 mL mark with the solvent.
-
Packaging: Transfer the final formulation into a suitable, well-sealed container (e.g., HDPE or fluorinated plastic bottle) for storage and quality control testing.
Table 2: Example EC Formulation Recipe (250 g/L AI)
| Component | Purpose | Quantity (for 100 mL) | % (w/v) |
| This compound | Active Ingredient | 25.0 g | 25.0% |
| Anionic Surfactant | Emulsifier | 5.0 g | 5.0% |
| Non-ionic Surfactant | Emulsifier/Stabilizer | 5.0 g | 5.0% |
| Aromatic Solvent | Solvent | q.s. to 100 mL | ~65.0% |
| Total | - | 100 mL | 100% |
3. Quality Control & Validation: The trustworthiness of this protocol relies on immediate and post-storage testing.[10]
-
Appearance: The concentrate should be a clear, homogenous liquid, free from sediment or phase separation.
-
Emulsion Stability Test (CIPAC MT 36):
-
Add 5 mL of the EC formulation to 95 mL of standard hard water in a 100 mL graduated cylinder.
-
Invert the cylinder 30 times and let it stand.
-
A stable "milky" emulsion should form spontaneously.
-
Acceptance Criteria: After 30 minutes, there should be ≤ 2 mL of cream or sediment. No oil separation should be visible.
-
-
Accelerated Storage Stability (CIPAC MT 46):
-
Store a sealed sample of the EC at 54 ± 2 °C for 14 days.[]
-
After storage, allow the sample to cool to room temperature.
-
Re-run the Appearance and Emulsion Stability tests. The results must still meet the acceptance criteria.
-
Analyze the Active Ingredient content via HPLC or GC. Acceptance Criteria: AI content should not decrease by more than 5% relative to the initial value.[12]
-
Wettable Powder (WP) Formulation
A WP is a dry formulation where the liquid AI is adsorbed onto a porous solid carrier.[13] It also contains wetting and dispersing agents. When mixed with water, it forms a fine suspension for spraying. This is a viable alternative to solvent-based systems, offering benefits in storage, transport, and reduced phytotoxicity risk from solvents.[4]
Causality Behind Component Selection:
-
Carrier: Must be highly absorptive to handle a liquid AI without becoming sticky. It should also be inert and have a fine particle size. Precipitated silica (e.g., Sipernat®) is an excellent choice for absorbing the AI. Kaolin or other clays can be used as a bulking agent/diluent.
-
Wetting Agent (Wetter): A surfactant that reduces the surface tension between the powder particles and water, allowing the powder to be quickly wetted and incorporated into the water upon mixing.[13] Sodium lignosulfonates are common.
-
Dispersing Agent (Dispersant): A surfactant that adsorbs onto the surface of the AI/carrier particles, preventing them from clumping together (flocculating) in the spray tank through electrostatic or steric hindrance.[13] Naphthalene sulfonate condensates are effective.
Caption: Structure and Behavior of a WP Formulation.
Protocol 4.1: Preparation of a 50% (w/w) WP Formulation
This protocol details the preparation of a 100 g laboratory-scale batch.
1. Materials & Equipment:
-
This compound (AI, technical grade >95%)
-
Porous carrier (e.g., Precipitated Silica)
-
Diluent/Carrier (e.g., Kaolin Clay)
-
Wetting agent (e.g., Sodium lignosulfonate)
-
Dispersing agent (e.g., Sodium naphthalene sulfonate condensate)
-
Laboratory blender or mortar and pestle, beaker, spray bottle (for AI), analytical balance, air-jet mill (for particle size reduction, if available).
2. Procedure:
-
Dry Blend: In the blender or mortar, combine the solid components: 35.0 g of precipitated silica, 5.0 g of sodium lignosulfonate (wetter), and 5.0 g of sodium naphthalene sulfonate condensate (dispersant). Blend until uniform.
-
AI Adsorption: While blending slowly, spray the 50.0 g of liquid AI onto the powder blend. The highly porous silica will absorb the liquid. Continue mixing until a free-flowing powder is obtained. If the powder becomes lumpy, add a small amount of additional carrier (kaolin).
-
Milling (Optional but Recommended): For optimal performance, the powder should be milled to a fine particle size (e.g., 95% < 44 microns). An air-jet mill is ideal for this to avoid excessive heat generation.
-
Packaging: Store the final powder in a sealed, moisture-proof container.
Table 3: Example WP Formulation Recipe (50% w/w AI)
| Component | Purpose | Quantity (for 100 g) | % (w/w) |
| This compound | Active Ingredient | 50.0 g | 50.0% |
| Precipitated Silica | Adsorptive Carrier | 35.0 g | 35.0% |
| Sodium Lignosulfonate | Wetting Agent | 5.0 g | 5.0% |
| Sodium Naphthalene Sulfonate Condensate | Dispersing Agent | 5.0 g | 5.0% |
| Kaolin Clay | Diluent/Carrier | 5.0 g | 5.0% |
| Total | - | 100.0 g | 100% |
3. Quality Control & Validation:
-
Appearance: A homogenous, free-flowing powder.
-
Wettability Test (CIPAC MT 53.3):
-
Add 1 g of the WP to 100 mL of water without stirring.
-
Record the time it takes for the powder to become completely wet.
-
Acceptance Criteria: Should be < 1 minute.
-
-
Suspensibility Test (CIPAC MT 184):
-
Prepare a suspension of the WP in standard hard water in a graduated cylinder and invert 30 times.
-
Allow the cylinder to stand undisturbed for 30 minutes.
-
Withdraw the top 9/10ths of the liquid.
-
Determine the amount of AI remaining in the bottom 1/10th.
-
Acceptance Criteria: Minimum 60% suspensibility (meaning at least 60% of the AI is still in suspension after 30 minutes).
-
-
Accelerated Storage Stability: Store at 54 ± 2 °C for 14 days and re-run all QC tests. The formulation must still pass all acceptance criteria.
Advanced Formulations: Controlled Release
To enhance sustainability and efficacy, controlled-release formulations (CRFs) are an area of active research.[14] These systems aim to release the AI over an extended period, which can reduce the total amount of herbicide needed, minimize environmental leaching, and decrease crop phytotoxicity.[15]
For this compound, a potential CRF approach would be microencapsulation.
-
Mechanism: The liquid AI is encapsulated within a thin polymer shell. Release occurs via diffusion through the polymer wall or rupture of the capsule.[16]
-
Polymer Selection: Materials like polyurethane, polyurea, or natural polymers like alginate can be used.[14] The choice of polymer and the thickness of the capsule wall are key factors that control the release rate.
-
Benefit: A CRF could provide pre-emergent weed control by releasing the herbicide slowly into the soil over several weeks, a significant advantage over standard post-emergent foliar sprays.
Analytical Methods for Quality Control
Accurate quantification of the active ingredient is essential for both formulation development and regulatory compliance.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust method for non-volatile compounds.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) for the analyte, likely in the 220-280 nm range.[17]
-
Quantification: Based on a calibration curve generated from certified reference standards.
-
-
Gas Chromatography (GC-FID/MS): Suitable due to the volatility of the ethyl ester.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5).
-
Injector: Split/splitless injector.
-
Detector: Flame Ionization Detector (FID) for routine quantification or Mass Spectrometry (MS) for confirmation of identity.[18]
-
Quantification: Using an internal standard and a calibration curve.
-
Conclusion
The successful application of this compound in agricultural research is fundamentally linked to the development of scientifically sound formulations. For this lipophilic liquid, an Emulsifiable Concentrate (EC) represents the most direct and widely used formulation approach, leveraging well-understood solvent and surfactant systems. Alternatively, a Wettable Powder (WP) offers a solvent-free option by adsorbing the active ingredient onto a high-capacity carrier. Both require careful selection of excipients to ensure stability and performance, validated through rigorous quality control testing as outlined in these protocols. Future research into controlled-release systems like microencapsulation holds the promise of creating more sustainable and efficient weed management solutions.
References
- Herbicide Applicator Training. Department of Plant Science, PennState Extension. Available at: https://extension.psu.
- Herbicide Formulations. P. Miller and P. Westra, Colorado State University Extension. Available at: https://extension.colostate.
- Pesticides and Formulation Technology. Purdue University Extension. Available at: https://www.extension.purdue.edu/extmedia/ppp/ppp-31.html
- This compound. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4507464
- Ethyl 3-(trifluoromethyl)phenoxyacetate. Chem-Impex International. Available at: https://www.chemimpex.com/products/01733
- Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate. CymitQuimica. Available at: https://www.cymitquimica.
- (3-TRIFLUOROMETHYLPHENOXY) ACETIC ACID ETHYL ESTER | 22897-99-0. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1731879.htm
- Wettable powder (WP) formulations. Croda Agriculture. Available at: https://www.croda.
- The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability. M. A. P. de Souza et al., Journal of Environmental Science and Health, Part B (2025). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11124692/
- Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. Available at: https://cropprotectionnetwork.org/publications/adjuvants-with-herbicides-when-and-why-they-are-needed
- Pesticide Formulations Fact Sheet. National Pesticide Information Center. Available at: http://npic.orst.
- Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority (APVMA).
- The Production of Phenoxy Herbicides. University of Canterbury, New Zealand. Available at: https://www.canterbury.ac.nz/media/documents/science-outreach/phenoxy_herbicides.pdf
- Formulating emulsifiable concentrate (EC). Croda Agriculture. Available at: https://www.croda.
- Storage Stability Trials for Agrochemicals. BOC Sciences. Available at: https://www.bocsci.com/solution/storage-stability-trials-for-agrochemicals.htm
- WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate. Google Patents. Available at: https://patents.google.
- WO1995018531A1 - Wettable powder formulations of herbicides. Google Patents. Available at: https://patents.google.
- Regulatory and Guidance Information by Topic: Pesticides. US Environmental Protection Agency (EPA). Available at: https://www.epa.
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04314e
- Understanding different kinds of Adjuvants and Surfactants. AgraCity. Available at: https://www.agracity.com/blogs/news/understanding-different-kinds-of-adjuvants-and-surfactants
- Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences. Available at: https://www.aragen.
- Controlled release formulations of herbicide based on micro-encapsulation. ResearchGate. Available at: https://www.researchgate.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: https://www.jetir.org/view?paper=JETIR2307B64
- Herbicide Surfactants and Adjuvants. P. Westra and P. Miller, Colorado State University Extension. Available at: https://extension.colostate.edu/topic-areas/ag-crops/herbicide-surfactants-and-adjuvants-0-559/
- US2396513A - Methods and compositions for killing weeds. Google Patents. Available at: https://patents.google.
- Regulated Herbicides Procedures for Applying. Texas Department of Agriculture. Available at: https://www.texasagriculture.
- Storage stability of residues. Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations. Available at: http://www.fao.org/pesticide-registration-toolkit/information-sources/storage-stability-of-residues/en/
- The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10934529.2024.2349767
- Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. ResearchGate. Available at: https://www.researchgate.
- WO2015059580A1 - Controlled release formulations of herbicides. Google Patents. Available at: https://patents.google.
- US9781921B2 - Emulsifiable concentrate formulation. Google Patents. Available at: https://patents.google.
- Understanding Herbicide Adjuvants. Bayer Crop Science. Available at: https://www.bayer.com/en/us/news-stories/understanding-herbicide-adjuvants
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: https://www.jelsciences.com/articles/jbres1378.pdf
- Stability Guidelines Ag. Scribd. Available at: https://www.scribd.com/document/425501865/Stability-Guidelines-Ag
- (PDF) Pesticide formulation testing: importance and protocols. ResearchGate. Available at: https://www.researchgate.
- PHENOXIES. Nufarm. Available at: https://www.nufarm.com/uk/wp-content/uploads/sites/12/2019/02/Phenoxies-Booklet-2019.pdf
- Developing Emulsifiable Concentrate Formulations Using Droplet Size and Experimental Design Software. ASTM Digital Library.
- Concept of Adjuvant, Surfactant, Herbicide Formulation and their Use. CUTM Courseware. Available at: https://courseware.cutm.ac.in/wp-content/uploads/2020/05/8.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Benchchem. Available at: https://www.benchchem.com/product/b1089/technical-documents
- Ethyl [3-(trifluoromethyl)phenyl]acetate. Chemsrc. Available at: https://www.chemsrc.com/en/cas/331-33-9_233959.html
- Phenoxy Herbicides – Family Plot. YouTube. Available at: https://www.youtube.
- ANALYTICAL METHOD SUMMARIES. ALS Global. Available at: https://www.alsglobal.com/en/services-and-products/environmental/testing-services/analytical-method-summaries
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (3-TRIFLUOROMETHYLPHENOXY) ACETIC ACID ETHYL ESTER | 22897-99-0 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. erams.com [erams.com]
- 5. agracity.com [agracity.com]
- 6. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 8. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 14. The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
High-throughput screening methods for phenoxyacetate compound libraries
An Application Guide to High-Throughput Screening of Phenoxyacetate Compound Libraries
Abstract
Phenoxyacetate and its derivatives represent a versatile chemical scaffold with a broad spectrum of documented biological activities, including anti-inflammatory, anticancer, herbicidal, and antimicrobial effects.[1][2] This diverse therapeutic potential makes phenoxyacetate libraries a rich source for drug discovery and agrochemical research. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these large chemical libraries to identify novel "hit" compounds that modulate specific biological targets or cellular phenotypes.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS campaigns for phenoxyacetate compound libraries. We delve into the strategic decisions behind assay selection, provide detailed, field-proven protocols for both target-based and cell-based screening, and outline a robust framework for data analysis and hit validation.
Strategic Foundations: Designing Your Phenoxyacetate Screening Campaign
The success of any HTS campaign is predicated on the strategic choices made before the first plate is run. For phenoxyacetate libraries, the primary decision point is the choice between a target-based and a phenotypic screening approach.[5] This choice is governed by the existing knowledge of the scaffold's mechanism of action and the overall goal of the research program.
1.1. Target-Based vs. Phenotypic Screening: A Dichotomy of Approach
-
Target-Based Screening is a hypothesis-driven approach where compounds are tested for their ability to modulate a known, isolated biological target, such as a specific enzyme or receptor.[6][7] This is the preferred method when prior research has identified a specific molecular target for phenoxyacetate derivatives, such as Cyclooxygenase-2 (COX-2) in inflammation or Free Fatty Acid Receptor 1 (FFA1) in diabetes.[8][9] The primary advantage is the direct, unambiguous link between compound activity and a specific mechanism of action, which simplifies the subsequent lead optimization process.[10]
-
Phenotypic Screening takes a more holistic, empirical approach.[5][11] Instead of a purified target, entire living cells, tissues, or even organisms are used to screen for compounds that produce a desired physiological change (a "phenotype"), such as cell death in cancer lines, or inhibition of viral replication.[5] This method is exceptionally powerful when the molecular target is unknown or when the disease pathology is complex and multifactorial.[12] Given the broad bioactivity of phenoxyacetates, phenotypic screening can uncover novel mechanisms and first-in-class compounds.[11][13]
Decision Framework: Choosing the Right Screening Strategy
Caption: The sequential workflow of a typical HTS campaign.
Protocol: Target-Based Biochemical Screen for COX-2 Inhibitors
This protocol describes a fluorescent, cell-free biochemical assay to identify phenoxyacetate compounds that inhibit the activity of the human COX-2 enzyme. [9]COX enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins.
Prostaglandin Synthesis Pathway via COX Enzymes
Caption: Inhibition of COX enzymes blocks prostaglandin synthesis.
3.1. Principle
This assay uses a fluorogenic substrate that is converted by COX-2 into a highly fluorescent product. Active inhibitors will prevent this conversion, resulting in a decrease in the fluorescent signal. The assay is performed in a 384-well plate format and read on a fluorescent plate reader.
3.2. Materials & Reagents
-
Compound Plates: Phenoxyacetate library compounds pre-diluted to 1 mM in DMSO.
-
Assay Plates: 384-well, black, solid-bottom microplates.
-
Reagents:
-
Human Recombinant COX-2 Enzyme
-
Arachidonic Acid (substrate)
-
Fluorogenic Peroxidase Substrate (e.g., ADHP)
-
Heme (cofactor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)
-
Negative Control: DMSO
-
3.3. Step-by-Step Protocol
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of the 384-well assay plate.
-
Dispense 50 nL of Celecoxib (1 mM stock) into positive control wells.
-
Dispense 50 nL of DMSO into negative control (maximum signal) and background (no enzyme) wells.
-
-
Enzyme Preparation & Dispensing:
-
Prepare a master mix of COX-2 enzyme in cold assay buffer containing Heme.
-
Using a multi-drop dispenser, add 25 µL of the enzyme solution to all wells except the background wells.
-
Add 25 µL of assay buffer with Heme (but no enzyme) to the background wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Substrate Addition & Reaction Incubation:
-
Prepare a substrate master mix containing arachidonic acid and the fluorogenic substrate in assay buffer.
-
Dispense 25 µL of the substrate mix to all wells to start the reaction. The final volume is 50 µL, and the final compound concentration is 10 µM.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Read the plate on a fluorescent plate reader with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., 530 nm Ex / 590 nm Em for ADHP).
-
Protocol: Cell-Based Phenotypic Screen for Cytotoxicity
This protocol outlines a cell-based assay to identify phenoxyacetate compounds that exhibit cytotoxic or anti-proliferative effects against a human cancer cell line, such as the hepatocellular carcinoma line HepG2. [13] 4.1. Principle
The assay utilizes a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®), which is a cell-permeable, non-toxic dye. Metabolically active, viable cells reduce the blue resazurin to the pink, highly fluorescent resorufin. A loss of cell viability results in a decreased fluorescent signal, indicating a cytotoxic or cytostatic effect of the compound. [14] 4.2. Materials & Reagents
-
Cell Line: HepG2 cells (or other cancer cell line of interest).
-
Culture Medium: EMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Plates: 384-well, clear-bottom, tissue-culture treated plates.
-
Reagents:
-
Resazurin-based cell viability reagent.
-
Positive Control: Doxorubicin (a potent cytotoxic agent).
-
Negative Control: DMSO.
-
4.3. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest HepG2 cells using standard trypsinization methods and resuspend in culture medium to a density of 20,000 cells/mL.
-
Using a multi-drop dispenser, seed 25 µL of the cell suspension (500 cells/well) into all wells of the 384-well assay plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer 50 nL of compounds, Doxorubicin, and DMSO controls to the appropriate wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Reagent Addition:
-
Prepare the cell viability reagent according to the manufacturer's instructions by diluting it in culture medium.
-
Add 5 µL of the diluted reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Signal Detection:
-
Read the fluorescence on a plate reader (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis, Hit Identification, and Validation
Raw data from an HTS campaign is meaningless without rigorous statistical analysis to ensure quality and to reliably identify active compounds. [15] 5.1. Quality Control
The first step is to assess the quality of the assay on a plate-by-plate basis using the positive and negative controls. The Z'-factor is the most common metric for this purpose. [4][16] Formula: Z'-Factor Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
Table 2: HTS Assay Quality Control Metrics
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | See above | > 0.5 | Indicates a large separation band between controls, meaning the assay is robust and can reliably distinguish hits from noise. [17] |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 10 | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the variability within a set of controls. |
5.2. Hit Identification
-
Normalization: Raw data from each well is normalized to the plate controls to account for plate-to-plate variability. A common method is to express activity as a percentage of inhibition or activation relative to the controls. % Inhibition = 100 * ( (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) )
-
Hit Thresholding: A statistical cutoff is established to define a "hit." A common method is to set the threshold at three standard deviations (SD) from the mean of the sample population (DMSO wells). [18]Any compound exceeding this threshold is considered a primary hit.
5.3. Hit Validation: The Path to Confidence
Primary hits are often plagued by false positives. [19]A rigorous validation cascade is essential to confirm activity and eliminate artifacts.
-
Hit Confirmation: Primary hits are cherry-picked from the library and re-tested in the primary assay to confirm their activity. This eliminates hits caused by random error or technical glitches.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point titration series) to determine their potency (IC₅₀ or EC₅₀). [20]This is a critical step to establish a structure-activity relationship (SAR).
-
Orthogonal and Counter-Screens: Hits are tested in a different assay format (orthogonal screen) to confirm the biological effect through an independent method. Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds). [19][21] Only compounds that pass this entire validation process are considered "validated hits" and are suitable for progression into lead optimization programs.
References
- Janzen, W. P. (2014). High Throughput Screening: Methods and Protocols. Humana Press.
- Wang, Z., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry.
- BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Website. URL: [Link]
- Qian, H., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. URL: [Link]
- Synapse. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Jat, R. K., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. URL: [Link]
- Abdel-Maksoud, M. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. URL: [Link]
- Abdel-Aziz, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Pharmaceuticals. URL: [Link]
- Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. URL: [Link]
- Kumar, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Future Journal of Pharmaceutical Sciences. URL: [Link]
- Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. URL: [Link]
- Lee, J., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. URL: [Link]
- Gilbert, D. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. The Biochemical Society. URL: [Link]
- Domainex. Biochemical Assays. Domainex Website. URL: [Link]
- Synapse. (2023). How Are Biochemical Assays Used in High-Throughput Screening?.
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. URL: [Link]
- Swamidass, S. J., et al. (2014). Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks. Journal of Biomolecular Screening. URL: [Link]
- Reaction Biology. (2024). Biochemical Assays in Drug Discovery. Reaction Biology Website. URL: [Link]
- Zhang, X. D. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening. URL: [Link]
- Begum, S., et al. (2019). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
- Peters, M. (2024). High throughput screening techniques in the pharmaceutical industry. YouTube. URL: [Link]
- Nuvisan. Expert biochemical assays for drug discovery success. Nuvisan Website. URL: [Link]
- Assay Genie. High-Throughput Screening Assays. Assay Genie Website. URL: [Link]
- Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Technology Networks Website. URL: [Link]
- Swinney, D. C. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics. URL: [Link]
- Bayer AG. (1979). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
- Wawer, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. URL: [Link]
- Du, G., et al. (2020). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Frontiers in Molecular Biosciences. URL: [Link]
- Belykov, A. (2022). Phenotypic and target-based HTS in drug discovery. Chem-space. URL: [Link]
- Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. URL: [Link]
- Proventa. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Proventa Website. URL: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. plengegen.com [plengegen.com]
- 12. Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. researchgate.net [researchgate.net]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nuvisan.com [nuvisan.com]
Troubleshooting & Optimization
How to improve the yield of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate synthesis
An Application Scientist's Guide to Optimizing the Synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical, in-lab success. This guide is designed for researchers and drug development professionals engaged in the synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications.[1][2]
The primary route to this molecule is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3][4] It involves the reaction of a deprotonated phenol (an alkoxide or, in this case, a phenoxide) with an alkyl halide. While fundamentally straightforward, achieving high yields consistently requires a nuanced understanding of the reaction's SN2 mechanism and careful control over several key parameters.[4][5]
This guide moves beyond a simple protocol, offering a troubleshooting framework and optimization strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Core Reaction Overview: The Williamson Ether Synthesis
The synthesis proceeds in two fundamental steps:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 3-(trifluoromethyl)phenol, forming the highly nucleophilic 3-(trifluoromethyl)phenoxide anion.
-
Nucleophilic Substitution (SN2): The phenoxide anion attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide leaving group to form the desired ether product.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A low yield is the most frequent issue and can stem from several factors. Systematically investigating the following areas is crucial.
-
Cause A: Incomplete Deprotonation. The formation of the phenoxide nucleophile is the critical first step. If deprotonation is incomplete, the concentration of the active nucleophile is low, leading to a sluggish or incomplete reaction.
-
Solution:
-
Base Strength & Quantity: Ensure you are using a suitable base. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions.[4][5] Anhydrous potassium carbonate (K₂CO₃) is a more common, safer, and often sufficient choice for phenols.[6] Use at least 1.5-2.0 equivalents to ensure the reaction goes to completion. The base should be finely powdered to maximize surface area.
-
Water Contamination: The presence of water will consume the base and protonate the newly formed phenoxide, quenching the nucleophile. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
-
-
-
Cause B: Poor Nucleophilic Attack (SN2 Conditions). The SN2 reaction is highly sensitive to the solvent environment.
-
Solution:
-
Solvent Choice: Protic solvents (like ethanol or water) can solvate and stabilize the phenoxide nucleophile through hydrogen bonding, reducing its reactivity. The best choice is a polar aprotic solvent, which solvates the cation (e.g., K⁺) but leaves the anion "naked" and highly reactive.[3] As demonstrated in analogous alkylations, switching to a solvent like N,N-Dimethylformamide (DMF) can dramatically improve yields compared to others like acetonitrile (CH₃CN) or Dimethyl sulfoxide (DMSO).[7][8]
-
-
-
Cause C: Side Reactions. The primary side reaction of concern is the hydrolysis of the ethyl acetate ester group under basic conditions, especially if water is present and the reaction is heated for extended periods.
-
Solution:
-
Anhydrous Conditions: As mentioned, strictly control water content.
-
Temperature Control: Do not use excessive heat. A temperature range of 60-80°C is typically sufficient. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
-
-
Cause D: Inefficient Workup and Purification. Product can be lost during aqueous workup (if the product has some water solubility) or during chromatographic purification.
-
Solution:
-
Extraction: Ensure the correct organic solvent is used for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous phase.
-
Chromatography: Use a well-chosen solvent system for column chromatography to ensure good separation from unreacted starting materials and byproducts.[9]
-
-
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
Q2: How can I accelerate the reaction rate without promoting side reactions?
This is a classic optimization problem. Beyond adjusting temperature and solvent, the use of a phase-transfer catalyst is a highly effective strategy.
-
Phase-Transfer Catalysis (PTC): This technique is invaluable when your base (like K₂CO₃) is a solid and your reactants are in an organic liquid phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid surface or an aqueous phase into the organic phase where the reaction occurs.[10][11][12]
-
Mechanism of Action: The bulky, lipophilic cation of the PTC (e.g., TBAB's Bu₄N⁺) pairs with the phenoxide anion, creating an ion pair that is soluble in the organic solvent. This dramatically increases the effective concentration of the nucleophile in the same phase as the ethyl bromoacetate, accelerating the SN2 reaction.[11]
-
Benefit: PTC allows for faster reactions at lower temperatures, which in turn minimizes thermal decomposition and side reactions like ester hydrolysis. It can lead to cleaner reactions and higher yields.
-
Optimization Strategies & FAQs
Q3: Which alkylating agent is better: ethyl bromoacetate or ethyl chloroacetate?
-
Reactivity: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate. Bromide is a better leaving group than chloride, meaning the SN2 displacement occurs more readily.
-
Cost and Stability: Ethyl chloroacetate is typically less expensive and may have a longer shelf life.
-
Recommendation: For laboratory-scale synthesis where yield and reaction time are prioritized, ethyl bromoacetate is the superior choice. If the reaction is sluggish with ethyl chloroacetate, switching to the bromo- equivalent is a logical optimization step.
Q4: What is the optimal set of reaction conditions for maximizing yield?
While every reaction requires empirical optimization, a robust starting point based on established principles of Williamson ether synthesis would be the following:
| Parameter | Recommended Condition | Rationale |
| Phenol | 3-(Trifluoromethyl)phenol (1.0 eq) | Limiting reagent. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) | Cesium Carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which leads to a more dissociated and reactive phenoxide, but it is more expensive. K₂CO₃ is a reliable standard.[3] |
| Alkylating Agent | Ethyl Bromoacetate (1.1-1.2 eq) | A slight excess ensures the complete consumption of the more valuable phenol starting material. |
| Solvent | Anhydrous DMF or Acetonitrile | DMF is often the highest-performing solvent for this reaction type, promoting a fast SN2 rate.[3][7][8] |
| Catalyst | TBAB (0.05-0.1 eq) | A catalytic amount is sufficient to significantly accelerate the reaction.[13] |
| Temperature | 60-80 °C | Balances reaction rate with the minimization of potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects reagents from atmospheric moisture. |
Q5: How do I properly purify the final product?
Post-reaction workup and purification are critical for obtaining pure this compound.
-
Quenching & Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If using a solid base like K₂CO₃, it can be filtered off, or the entire mixture can be moved to the extraction step.
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the bulk of the DMF and inorganic salts. A subsequent wash with a mild brine solution can help break up any emulsions.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: The crude product, which may appear as a yellow or orange oil, should be purified by flash column chromatography on silica gel.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes (or petroleum ether).[9]
Reference Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, serving as a validated starting point for your experiments.
Materials:
-
3-(Trifluoromethyl)phenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(trifluoromethyl)phenol (1.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per gram of phenol). Stir until the phenol is fully dissolved.
-
Add anhydrous, powdered K₂CO₃ (2.0 eq) and TBAB (0.1 eq) to the solution.
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C using an oil bath and maintain for 2-4 hours. Monitor the reaction's progress by TLC (thin-layer chromatography), checking for the disappearance of the starting phenol.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (3x the volume of DMF used).
-
Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil using flash column chromatography (silica gel) with a suitable eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity) to afford the pure this compound.
By applying these troubleshooting principles and optimization strategies, you will be well-equipped to enhance the yield and purity of your this compound synthesis, leading to more efficient and reliable results in your research and development endeavors.
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413.
- Organic Syntheses. (n.d.). Procedure for purification by chromatography.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis Lab Procedure. (n.d.). University of Colorado Boulder.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Ferreira, B. L., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(8), 924-946.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II.
- Solvent de-watering. (2025). Improving ethyl acetate yield and purity.
- Zhang, H., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Technology and Chemical Engineering, 1(1), 1-10.
- Slideshare. (n.d.). PHASE TRANSFER CATALYSIS - PTC.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Google Patents. (n.d.). Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. (n.d.). Phase transfer catalysis.
- Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ALCHEMY Jurnal Penelitian Kimia, 20(1), 121-129.
- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6246.
- Google Patents. (n.d.). Purification method of ethyl acetate.
- MySkinRecipes. (n.d.). Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- ResearchGate. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-(Trifluoromethyl)phenoxyacetate [myskinrecipes.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biomedres.us [biomedres.us]
- 11. PHASE TRANSFER CATALYSIS - PTC | PDF [slideshare.net]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Identifying and minimizing side products in the synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Welcome to the technical support center for the synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanism and potential side reactions, you can optimize your process, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common and direct method for this synthesis is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1]
In this specific case:
-
Phenol: 3-(Trifluoromethyl)phenol
-
Base: Typically a moderate base like potassium carbonate (K₂CO₃) is used.[2]
-
Alkyl Halide: Ethyl bromoacetate or ethyl chloroacetate.[3]
-
Solvent: A polar aprotic solvent like acetone or acetonitrile is common.[4]
The reaction proceeds by first forming the potassium 3-(trifluoromethyl)phenoxide in situ, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the final product.
Q2: I see an unexpected peak in my GC-MS analysis. What is the most likely side product?
The most common side product in the Williamson ether synthesis involving phenoxides is the result of C-alkylation .[1][5] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).
-
O-Alkylation (Desired): The phenoxide oxygen attacks the ethyl bromoacetate, leading to this compound.
-
C-Alkylation (Side Product): A carbon atom on the aromatic ring (ortho or para to the hydroxyl group) attacks the ethyl bromoacetate. This results in positional isomers, such as Ethyl 2-[2-hydroxy-4-(trifluoromethyl)phenyl]acetate or Ethyl 2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetate.[6]
The ratio of O- to C-alkylation is highly dependent on reaction conditions.[7]
Q3: My final product has a lower pH than expected and shows a broad peak in the FTIR spectrum around 3000 cm⁻¹. What happened?
This strongly suggests that ester hydrolysis has occurred. The ethyl ester group is susceptible to hydrolysis back to a carboxylic acid, especially in the presence of water and either acid or base. This would form 2-[3-(trifluoromethyl)phenoxy]acetic acid.
This can happen if:
-
The reaction is performed with a strong, aqueous base (e.g., NaOH solution).
-
Non-anhydrous solvents or reagents are used.
-
The work-up procedure involves prolonged exposure to acidic or basic aqueous conditions.[8]
Q4: Why is my reaction yield consistently low even though my starting materials are consumed?
Low yields can stem from several issues beyond the primary side reactions:
-
Elimination Reaction: If a sterically hindered or strong base is used, it can promote an E2 elimination reaction with the ethyl bromoacetate, forming ethyl acrylate. This is a competing pathway to the desired SN2 substitution.[4]
-
Poor Reagent Quality: Impurities in the 3-(trifluoromethyl)phenol or degradation of the ethyl bromoacetate can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can drastically favor side reactions over the desired product formation.[9] For example, using a protic solvent can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired reaction.
Troubleshooting Guides
Guide 1: Identifying and Differentiating O- vs. C-Alkylated Products
Correctly identifying the desired product from its C-alkylated isomers is critical for process optimization.
Analytical Techniques
| Technique | Observation for O-Alkylated Product (Desired) | Observation for C-Alkylated Isomer (Side Product) |
| ¹H NMR | A singlet for the -O-CH₂ - protons around 4.7 ppm. Distinct aromatic proton splitting pattern consistent with a 1,3-disubstituted ring. | A new singlet for the Ar-CH₂ - protons, typically shifted upfield (3.5-4.0 ppm). A more complex aromatic splitting pattern due to the new substitution pattern. The phenolic -OH proton will also be present. |
| ¹³C NMR | A peak for the ether-linked methylene carbon (-O-C H₂) around 65-70 ppm. | A peak for the aryl-linked methylene carbon (Ar-C H₂) shifted upfield (35-45 ppm). |
| GC-MS | Both isomers will have the same molecular weight (m/z = 248.20).[10] However, they will likely have different retention times. The mass fragmentation patterns may also show subtle differences. | Both isomers will have the same molecular weight. Differentiation requires comparison with a known standard or advanced mass spectrometry techniques.[11] |
| FTIR | Presence of a strong C=O stretch (~1750 cm⁻¹) and an ether C-O stretch (~1250 cm⁻¹). Absence of a broad -OH stretch. | Presence of a C=O stretch. A broad -OH stretch from the phenolic group will be visible (~3200-3500 cm⁻¹). |
Detailed Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Analysis: Scan in full scan mode (e.g., m/z 40-400) to identify the molecular ion peak (m/z 248) and analyze the fragmentation patterns for all eluting peaks.
-
Interpretation: The desired O-alkylated product will typically have a different retention time than the C-alkylated isomers.
Guide 2: Minimizing Side Product Formation
Workflow for Minimizing C-Alkylation and Maximizing Yield
Caption: Competing O- and C-alkylation pathways.
References
- Science Info. (2023, August 18).
- MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this...[Link]
- ResearchGate.
- Journal of the American Chemical Society. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. [Link]
- White Rose eTheses Online.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- ResearchGate. (2025, August 10).
- ResearchGate. Scheme 1Reagents and reaction conditions:- (i) acetone, K2CO3,...[Link]
- Wikipedia. Williamson ether synthesis. [Link]
- A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon deriv
- PubChem. Ethyl 2-[3-(trifluoromethyl)
- Journal of Biomedical Research & Environmental Sciences.
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Google Patents. WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)
- Chemistry Stack Exchange. (2019, June 29). Reaction mechanism of rearrangement. [Link]
- Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
- Google Patents. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.
- ResearchGate. Ethyl 2‐[2‐[[4‐(trifluoromethyl)
- PMC.
- ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. [Link]
- Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 7. Selective O-alkylation of Phenol Using Dimethyl Ether | MDPI [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. ias.ac.in [ias.ac.in]
- 10. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting purification of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate by column chromatography
Welcome to our dedicated technical support guide for the purification of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate by column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we address common issues with in-depth, experience-driven advice to streamline your purification workflow.
I. Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the characteristics of this compound. These properties dictate its behavior on a chromatography column.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₁H₁₁F₃O₃[1] | Indicates the presence of a polar ester group, an ether linkage, and a lipophilic trifluoromethyl group. |
| Molecular Weight | 248.20 g/mol [1] | Standard for small molecule purification. |
| Calculated XLogP3 | 3.1[1] | Suggests moderate lipophilicity. The compound is expected to be soluble in common organic solvents but not highly retained in reversed-phase systems. |
| Functional Groups | Ester, Ether, Aromatic Ring, Trifluoromethyl Group | The ester and ether groups provide polarity, while the trifluoromethylated aromatic ring increases non-polar character. This balance can make separation challenging. |
II. Troubleshooting Guide: Common Problems and Solutions
This section is structured in a question-and-answer format to directly address the issues you may be facing during the purification of this compound.
A. Initial Setup and Eluent Selection
Question: I'm not sure which solvent system to start with for my column. What do you recommend?
Answer:
A systematic approach to solvent selection is key. Thin-Layer Chromatography (TLC) is your most powerful tool for this.[2][3]
Recommended Starting Point for TLC Analysis:
A common and effective starting solvent system for compounds of moderate polarity is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate .[4]
Step-by-Step Protocol for TLC Method Development:
-
Prepare your sample: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.[2]
-
Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.[2]
-
Develop the plate: Place the plate in a sealed chamber containing your chosen solvent mixture. A good starting point is a 4:1 hexane:ethyl acetate mixture.
-
Analyze the results: Visualize the plate under UV light.
-
Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your desired product. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5]
-
If the Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of your eluent by increasing the proportion of ethyl acetate.[4]
-
If the Rf is too high (>0.4): Your compound is moving too quickly with the solvent. Decrease the polarity by increasing the proportion of hexane.
-
DOT Diagram: TLC Optimization Workflow
Caption: Workflow for optimizing the mobile phase using TLC.
Question: My compound is streaking or tailing on the TLC plate. What does this mean for my column?
Answer:
Streaking or tailing on a TLC plate is a strong indicator of potential problems on a larger scale column. This can be caused by several factors:
-
Compound Overload: You may be spotting too much material on the TLC plate. Try diluting your sample.
-
Compound Instability: The compound may be degrading on the silica gel. This is a known issue for some esters, which can be susceptible to hydrolysis on the acidic surface of silica.[6]
-
Ionic Interactions: If your compound has any acidic or basic impurities, they can interact strongly with the silica, causing tailing.
Troubleshooting Streaking/Tailing:
-
Perform a 2D TLC:
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[7]
-
-
Consider deactivating your silica: If you suspect degradation, you can deactivate the silica gel by adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent system for both TLC and the column. This will neutralize the acidic sites on the silica.[5]
B. Column Packing and Sample Loading
Question: I've run my column, but the separation is poor, and my fractions are all mixed. What went wrong?
Answer:
Poor separation on the column, even with a good Rf on TLC, often points to issues with column packing or sample loading.
Key Considerations for a Successful Column:
-
Proper Packing: The silica gel bed must be packed uniformly without any air bubbles or channels.[8] Channelling leads to uneven solvent flow and broad, overlapping bands.
-
Sample Loading: The sample should be loaded in a concentrated, narrow band at the top of the column.[9][10] A wide starting band will lead to wide, poorly resolved bands as the column runs.
Protocol for Dry Loading:
If your crude product has poor solubility in the eluent, dry loading is recommended.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column.
DOT Diagram: Troubleshooting Poor Separation
Caption: A logical approach to diagnosing poor column separation.
C. Compound-Specific Issues
Question: My product seems to be decomposing on the column. I'm losing a significant amount of material. What can I do?
Answer:
As mentioned, the ester functionality in your molecule can be sensitive to the acidic nature of silica gel.[6] The trifluoromethyl group enhances the chemical stability of the molecule in general, but hydrolysis of the ester is a potential degradation pathway.[11]
Strategies to Mitigate On-Column Degradation:
-
Deactivate the Silica: As previously discussed, adding a small amount of triethylamine to your mobile phase can neutralize acidic sites on the silica gel.
-
Use Alumina: Alumina can be used as an alternative stationary phase and is available in neutral, acidic, or basic forms. For an ester, neutral alumina would be a good starting point.[7][12]
-
Use a Different Stationary Phase: For fluorinated compounds, specialized stationary phases can offer better separation and stability. Consider using a pentafluorophenyl (PFP) stationary phase, which can provide different selectivity through pi-pi and dipole-dipole interactions.
Question: I have an impurity that is very close in polarity to my product, and I can't separate them with a standard hexane/ethyl acetate system. What are my options?
Answer:
This is a common challenge. When simple polarity differences are not enough for separation, you need to exploit other intermolecular interactions.
Advanced Strategies for Difficult Separations:
-
Change the Solvent System: Instead of hexane/ethyl acetate, try a different solvent combination that offers different selectivity. For example:
-
Dichloromethane/Methanol: This offers a different polarity profile and can change the elution order of your compounds.
-
Toluene/Acetone: The aromaticity of toluene can introduce different interactions.
-
-
Consider a Different Stationary Phase:
-
Pentafluorophenyl (PFP) Phase: This is an excellent choice for separating fluorinated compounds and isomers. The PFP phase can engage in pi-pi stacking and dipole-dipole interactions, which can resolve compounds that are inseparable on standard silica.
-
Reversed-Phase Chromatography: While less common for this type of purification, if your impurity is significantly more or less polar, reversed-phase chromatography (e.g., with a C18 column and a water/acetonitrile or water/methanol mobile phase) could be effective.[13]
-
III. Frequently Asked Questions (FAQs)
Q1: How much silica gel should I use for my column?
A good rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is better.
Q2: Should I run my column with a single solvent mixture (isocratic) or a gradient?
If your TLC shows that your impurities are well-separated from your product, an isocratic elution (using the same solvent mixture throughout) is simpler and often sufficient. If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can be more efficient.[5]
Q3: My product is not coming off the column, even with 100% ethyl acetate. What should I do?
This indicates that your compound is very strongly adsorbed to the silica.
-
First, confirm that the compound did not decompose on the column.[7]
-
If it is stable, you will need a more polar eluent. Try adding a small percentage (1-5%) of methanol to your ethyl acetate. A "methanol flush" at the end of a column is a common way to elute highly polar compounds.[7]
Q4: How can I tell which fractions contain my product?
You should collect multiple small fractions and analyze them by TLC. Spot each fraction on a TLC plate alongside your crude starting material and a pure standard if you have one. Combine the fractions that contain only your pure product.
IV. References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 14). What Is The Mobile Phase In Column Chromatography?. Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Reading. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
-
Google Patents. (n.d.). US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines. Retrieved from
-
Google Patents. (n.d.). US10351510B2 - Fenfluramine compositions and methods of preparing the same. Retrieved from
-
OpenAgrar. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The Stability of Drug Adsorbates on Silica. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The effect of silica desiccation under different storage conditions on filter-immobilized environmental DNA. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2023, February 8). Stability and Breakdown of Acid-Induced Hydrated Silicate Gels and Metal Silicates Under Geothermal Conditions. Retrieved from [Link]
Sources
- 1. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemimpex.com [chemimpex.com]
- 12. columbia.edu [columbia.edu]
- 13. waters.com [waters.com]
Optimizing reaction conditions for the etherification of 3-(trifluoromethyl)phenol
Welcome to the comprehensive technical guide for optimizing the etherification of 3-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important synthetic transformation. Our focus is to provide not just procedures, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Introduction: The Chemistry of 3-(Trifluoromethyl)phenol Etherification
The etherification of 3-(trifluoromethyl)phenol is a crucial reaction for introducing the 3-(trifluoromethyl)phenoxy moiety into target molecules. This functional group is of significant interest in drug discovery and agrochemicals due to the ability of the trifluoromethyl group to enhance metabolic stability, lipophilicity, and binding affinity. The primary challenge in this reaction stems from the electron-withdrawing nature of the -CF₃ group, which increases the acidity of the phenolic proton but decreases the nucleophilicity of the resulting phenoxide. This guide will primarily focus on the most common and versatile method for this transformation: the Williamson Ether Synthesis . We will also explore viable alternatives such as the Mitsunobu Reaction and the Buchwald-Hartwig C-O Coupling for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the etherification of 3-(trifluoromethyl)phenol?
A1: The Williamson ether synthesis is the most widely used and straightforward method.[1] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent in an S(_{N})2 reaction.[2][3] This method is well-established, versatile for a range of alkyl groups, and relatively simple to perform.[2]
Q2: Why is 3-(trifluoromethyl)phenol more acidic than phenol? How does this affect the reaction?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. It stabilizes the negative charge of the corresponding phenoxide ion through its inductive effect, making the parent phenol more acidic (pKa ≈ 9.08) compared to unsubstituted phenol (pKa ≈ 10).[4] This increased acidity means that weaker bases can be used for complete deprotonation compared to what is needed for simple phenols. However, the electron-withdrawing nature also reduces the electron density on the phenoxide oxygen, making it a weaker nucleophile.[5]
Q3: What are the main competing side reactions I should be aware of?
A3: The two most common side reactions are:
-
E2 Elimination: This is particularly problematic when using secondary or tertiary alkyl halides as the electrophile. The strongly basic phenoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired ether.[2]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions). While O-alkylation is generally kinetically favored, C-alkylation can occur under certain conditions, particularly with protic solvents that can solvate the oxygen atom.[6]
Q4: When should I consider using an alternative to the Williamson ether synthesis?
A4: While robust, the Williamson synthesis has limitations. Consider alternatives in these scenarios:
-
Sterically Hindered Substrates: If you are using a secondary or tertiary alcohol to form the ether, the Mitsunobu reaction is often a better choice as it avoids the need to form a sterically hindered alkoxide and use a secondary/tertiary halide.[4][7]
-
Aryl Ether Formation: If you need to form a diaryl ether (coupling 3-(trifluoromethyl)phenol with another aryl group), the Williamson synthesis is not suitable as aryl halides do not readily undergo S(_{N})2 reactions. In this case, a palladium-catalyzed Buchwald-Hartwig C-O coupling is the preferred method.[8][9]
-
Acid-Sensitive Substrates: The Mitsunobu reaction is performed under neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[7][10]
Troubleshooting Guide: Williamson Ether Synthesis
This guide addresses common problems encountered during the Williamson etherification of 3-(trifluoromethyl)phenol.
Problem 1: Low or No Product Yield with Recovery of Starting Phenol
This is one of the most frequent issues and typically points to a problem in the initial deprotonation step or the subsequent nucleophilic attack.
Possible Cause 1: Incomplete Deprotonation of the Phenol
-
Rationale: For the S(_{N})2 reaction to proceed, the phenol must be converted to the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Troubleshooting Steps:
-
Verify Base Strength: The pKa of the base's conjugate acid should be significantly higher than the pKa of 3-(trifluoromethyl)phenol (~9.08) to ensure complete deprotonation.
-
Increase Base Equivalents: Use at least 1.5-2.0 equivalents of a powdered, anhydrous base like potassium carbonate (K₂CO₃) to drive the equilibrium towards the phenoxide.
-
Switch to a Stronger Base: For stubborn reactions, using a stronger base like sodium hydride (NaH) will ensure irreversible deprotonation. However, exercise caution as NaH is highly reactive.
-
Possible Cause 2: Poor Reactivity of the Alkylating Agent
-
Rationale: The S(_{N})2 reaction is sensitive to the nature of the alkylating agent. The reactivity order is generally I > Br > Cl.[7]
-
Troubleshooting Steps:
-
Use a More Reactive Halide: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide.
-
Add a Catalytic Amount of Iodide: If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
Possible Cause 3: Inappropriate Solvent Choice
-
Rationale: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, acetonitrile, acetone) are ideal because they solvate the cation of the phenoxide salt but leave the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity.[11]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to anhydrous DMF, acetonitrile, or acetone.
-
Ensure Anhydrous Conditions: Water is a protic solvent. Ensure all reagents and glassware are thoroughly dried before use.
-
Problem 2: Formation of Alkene Byproduct
The presence of an alkene, often detected by NMR or GC-MS, is a clear sign of a competing E2 elimination reaction.
Possible Cause: Sterically Hindered Alkyl Halide
-
Rationale: The Williamson ether synthesis proceeds via an S(_{N})2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[2] Secondary and, especially, tertiary alkyl halides will favor the E2 elimination pathway because the bulky groups prevent the backside attack required for substitution. The phenoxide, being a strong base, will instead abstract a beta-proton.
-
Troubleshooting Steps:
-
Use a Primary Alkyl Halide: The best substrates for this reaction are methyl and primary alkyl halides.[2] Re-evaluate your synthetic strategy to use a primary halide if possible.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can sometimes favor the S(_{N})2 pathway.
-
Use a Weaker Base (if possible): While complete deprotonation is necessary, using an exceptionally strong and bulky base can favor elimination. K₂CO₃ is often a good balance.
-
Problem 3: Formation of an Isomeric Product (C-Alkylation)
If you isolate a product with the correct mass but a different NMR spectrum (e.g., a new proton on an ether linkage but the phenolic -OH is still present), you may have C-alkylation.
Possible Cause: Inappropriate Solvent or Counter-ion
-
Rationale: As an ambident nucleophile, the phenoxide can react through its oxygen or its ring carbons. O-alkylation is the kinetically favored pathway. However, protic solvents can form hydrogen bonds with the oxygen atom, making it less available for reaction and promoting C-alkylation.[6]
-
Troubleshooting Steps:
-
Strictly Use Polar Aprotic Solvents: Ensure your solvent is polar aprotic (DMF, acetonitrile, DMSO) and anhydrous. This minimizes solvation of the phenoxide oxygen, favoring O-alkylation.
-
Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide can help shuttle the "naked" phenoxide anion into the organic phase, enhancing its reactivity at the oxygen atom and suppressing C-alkylation.
-
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol provides a robust starting point for the etherification of 3-(trifluoromethyl)phenol with a primary alkyl halide.
Materials:
-
3-(Trifluoromethyl)phenol
-
Primary alkyl bromide or iodide (1.1 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.2 - 0.5 M)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification reagents (diethyl ether, water, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.
-
Alkylation: Add the primary alkyl halide (1.1-1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C; for DMF, a temperature of 80-100°C is often sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Rinse the salts with a small amount of the reaction solvent or diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
Common challenges in the scale-up of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered during the production of this important intermediate. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the robustness and reproducibility of your work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the sodium salt of 3-(trifluoromethyl)phenol reacts with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate).
Low Reaction Yield
Question: We are experiencing significantly lower than expected yields for our this compound synthesis. What are the potential causes and how can we improve the yield?
Answer: Low yields in the Williamson ether synthesis are a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (in this case, 3-(trifluoromethyl)phenol) to form the more nucleophilic alkoxide.[3][4] Incomplete deprotonation will result in unreacted starting material and consequently, a lower yield.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective, especially if trace amounts of water are present.
-
Reaction Conditions: The deprotonation step is often performed at room temperature or slightly elevated temperatures to ensure completion. Monitor the reaction for the cessation of gas evolution (if using NaH) or use an indicator to confirm a basic pH.
-
Moisture Control: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2), especially with secondary and tertiary alkyl halides.[3] While ethyl haloacetates are primary halides and less prone to elimination, other side reactions can occur.
-
Troubleshooting Steps:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor elimination and other side reactions. Maintain the recommended reaction temperature for the specific base and solvent system being used. A general guideline is to run the reaction at a moderate temperature (e.g., 50-80 °C).
-
Monitoring Byproducts: Analyze your crude reaction mixture by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to identify any significant byproducts. The presence of elimination products or products from reaction with the solvent can indicate suboptimal conditions.
-
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.[1][3]
-
Troubleshooting Steps:
-
Polar Aprotic Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH3CN) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.[1][5] Studies have shown that DMF can lead to significantly higher yields in similar alkylation reactions.[5]
-
Solvent Purity: Ensure the solvent is of high purity and anhydrous, as impurities can interfere with the reaction.
-
-
// Nodes Start [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteDeprotonation [label="Incomplete Deprotonation?", fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="Significant Side Reactions?", fillcolor="#FBBC05", fontcolor="#202124"]; SolventIssue [label="Sub-optimal Solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Use Stronger Base (e.g., NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Moisture [label="Ensure Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Optimize Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Byproducts (TLC, GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventChoice [label="Switch to Polar Aprotic Solvent (e.g., DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Use High Purity, Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> IncompleteDeprotonation; Start -> SideReactions; Start -> SolventIssue;
IncompleteDeprotonation -> Base [label="Yes"]; IncompleteDeprotonation -> Moisture [label="Yes"]; Base -> Success; Moisture -> Success;
SideReactions -> Temp [label="Yes"]; SideReactions -> Analysis [label="Yes"]; Temp -> Success; Analysis -> Success;
SolventIssue -> SolventChoice [label="Yes"]; SolventIssue -> Purity [label="Yes"]; SolventChoice -> Success; Purity -> Success; } Figure 1: Troubleshooting workflow for low reaction yield.
Product Purity Issues
Question: Our final product, this compound, shows significant impurities after purification. What are the likely impurities and how can we improve the purity?
Answer: Achieving high purity is critical, especially for pharmaceutical and agrochemical applications.[6] Impurities can arise from unreacted starting materials, side reactions, or decomposition.
Common Impurities & Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| 3-(Trifluoromethyl)phenol | Unreacted starting material | Liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic phenol. |
| Ethyl Chloroacetate/Bromoacetate | Unreacted starting material | Water wash during workup, followed by distillation or chromatography. |
| Dialkylated Product | Reaction of the product with another molecule of the phenoxide | This is less common but can occur. Fractional distillation or column chromatography can be effective. |
| Solvent Residues | Trapped solvent from the reaction or purification | Drying under high vacuum, potentially with gentle heating. |
| Byproducts from Side Reactions | e.g., elimination products | Column chromatography is typically the most effective method for removing structurally similar byproducts. |
Experimental Protocol: Standard Purification by Liquid-Liquid Extraction and Column Chromatography
-
Quenching: After the reaction is complete (as determined by TLC or GC analysis), cool the reaction mixture to room temperature.
-
Solvent Removal (Optional): If a high-boiling solvent like DMF or DMSO was used, it is often beneficial to remove it under reduced pressure.
-
Dilution: Dilute the residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble byproducts.
-
Wash with a dilute aqueous base (e.g., 5% NaHCO3 or 1M NaOH) to remove any unreacted 3-(trifluoromethyl)phenol.
-
Wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Column Chromatography (if necessary): If the crude product is still not of sufficient purity, perform column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Scale-Up Challenges
Question: We are trying to scale up our synthesis from a lab scale (1-10 g) to a pilot scale (100-500 g) and are facing issues with temperature control and mixing. What are the key considerations for a successful scale-up?
Answer: Scaling up a chemical reaction is not always a linear process. Heat transfer and mass transfer become significant challenges as the volume increases.
Key Scale-Up Considerations:
-
Heat Management: The Williamson ether synthesis is typically exothermic, especially during the addition of the alkylating agent.
-
Issue: On a larger scale, the surface area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a runaway reaction, increased side product formation, and potential safety hazards.
-
Solution:
-
Controlled Addition: Add the ethyl haloacetate slowly and in a controlled manner to the phenoxide solution.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate coolant flow.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.
-
-
-
Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.
-
Issue: As the reactor size increases, achieving homogeneous mixing becomes more challenging.
-
Solution:
-
Appropriate Agitation: Use an overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good top-to-bottom and radial mixing.
-
Baffles: If using a round-bottom flask or a reactor without them, consider adding baffles to improve mixing efficiency and prevent vortex formation.
-
-
// Nodes ScaleUp [label="Scale-Up Challenges", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HeatManagement [label="Heat Management", fillcolor="#FBBC05", fontcolor="#202124"]; Mixing [label="Mixing & Mass Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; ControlledAddition [label="Controlled Addition of Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Efficient Cooling System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempMonitoring [label="Internal Temperature Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agitation [label="Appropriate Agitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baffles [label="Use of Baffles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SuccessfulScaleUp [label="Successful & Safe Scale-Up", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ScaleUp -> HeatManagement; ScaleUp -> Mixing; HeatManagement -> ControlledAddition; HeatManagement -> Cooling; HeatManagement -> TempMonitoring; Mixing -> Agitation; Mixing -> Baffles; ControlledAddition -> SuccessfulScaleUp; Cooling -> SuccessfulScaleUp; TempMonitoring -> SuccessfulScaleUp; Agitation -> SuccessfulScaleUp; Baffles -> SuccessfulScaleUp; } Figure 2: Key considerations for process scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of ≥95%.[7][8]
Q2: What are the main applications of this compound?
A2: This compound is a versatile intermediate used in the synthesis of agrochemicals, particularly herbicides and pesticides, as well as in pharmaceutical research for developing new bioactive molecules.[6][8] The trifluoromethyl group often enhances the chemical stability and biological efficacy of the final products.[6]
Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A3: Yes, safety is paramount.
-
3-(Trifluoromethyl)phenol: This compound is corrosive and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethyl Chloroacetate/Bromoacetate: These are lachrymators and are toxic. Always handle them in a fume hood and wear appropriate PPE.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Solvents: Many of the organic solvents used are flammable.[9] Keep them away from ignition sources.[9][10]
Q4: Can I use a different alkylating agent instead of ethyl chloroacetate or ethyl bromoacetate?
A4: Yes, other alkylating agents can be used, but the choice will affect the final product. For instance, using methyl chloroacetate would yield Mthis compound. The reactivity of the alkylating agent is also a factor; alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture alongside the starting materials (3-(trifluoromethyl)phenol and ethyl haloacetate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
GC: A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC to quantify the consumption of starting materials and the formation of the product.
References
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- ResearchGate. (n.d.). Figure 2 (A) Purification of ethyl acetate fraction by HPLC, six peaks...
- Wikipedia. (2023, December 1). Williamson ether synthesis.
- Penta Chemicals. (2024, July 8). Ethyl acetate Safety Data Sheet.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubChem. (n.d.). This compound.
- ChemSrc. (n.d.). This compound.
- CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures.
- Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-21.
- MySkinRecipes. (n.d.). Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (2023). Molekul, 18(2), 115-122.
- Prabhuswamy, A., Mohammed, Y. H. E., Al-Ostoot, F. H., Venkatesh, G. D., Anandalwar, S. M., Khanum, S. A., & Krishnappagowda, L. N. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313.
- Li, Y., et al. (2023).
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. chemimpex.com [chemimpex.com]
- 7. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 8. Ethyl 3-(Trifluoromethyl)phenoxyacetate [myskinrecipes.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. aksci.com [aksci.com]
Addressing low solubility issues of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate in aqueous solutions for bioassays
Answering your request, as a Senior Application Scientist, here is the in-depth technical guide.
Welcome to the technical support center for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the low aqueous solubility of this compound in biological assays. Here, we provide field-proven insights and step-by-step protocols to help you achieve reliable and reproducible experimental results.
Understanding the Challenge: Physicochemical Properties
This compound (MW: 248.20 g/mol ) is a hydrophobic molecule.[1] Its predicted partition coefficient (XLogP3) is 3.1, which indicates a strong preference for non-polar (lipid-like) environments over aqueous ones.[1] This inherent hydrophobicity is the primary cause of its low solubility in the aqueous buffers and media required for most bioassays. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous medium, the compound can rapidly precipitate, or "crash out," leading to inaccurate concentration measurements and unreliable assay data.[2]
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to diagnosing and solving precipitation issues during your experiments.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do first?
Answer:
This is a classic sign of exceeding the compound's kinetic solubility limit. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to fall out of solution.[2][3]
Your first step is to systematically assess your dilution protocol and final concentrations. It is often possible to solve this issue by optimizing these parameters without resorting to more complex formulations.
Step-by-Step Troubleshooting Protocol
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5% and not exceeding 1%.[2][4] Higher concentrations can have direct toxic or off-target effects on your biological system.[5][6] Remember to include a "vehicle control" (buffer + same final DMSO concentration) to test for solvent effects.[4]
-
Determine Maximum Soluble Concentration: Your target concentration may simply be too high. Perform a serial dilution experiment to find the highest concentration of this compound that remains soluble in your specific assay buffer (with the final % DMSO).
-
Optimize the Dilution Method: Avoid adding a small volume of stock directly into the final large volume of buffer. Instead, perform a serial dilution. This gradual reduction in solvent polarity is less of a shock to the compound and can keep it in solution.[3] Always add the compound stock to the buffer (not the other way around) and mix vigorously and immediately after each addition.[3]
Below is a workflow diagram illustrating the recommended procedure for preparing solutions to minimize precipitation.
Caption: Recommended workflow for preparing stock and working solutions.
Q2: I've optimized my dilution protocol and lowered the concentration, but I still see slight turbidity. What are my next options?
Answer:
If basic protocol optimization is insufficient, you may need to modify your assay buffer or employ solubilizing agents.
-
Buffer Composition: The pH and protein content of your buffer can impact solubility.[2] If your compound is ionizable, adjusting the pH away from its pKa can increase solubility. If your assay medium contains serum (e.g., FBS), proteins like albumin can bind to the compound and help keep it in solution. Test solubility in both serum-free and serum-containing media to see if this has an effect.[2]
-
Use of Co-solvents: While you are already using DMSO, other co-solvents can be considered, though their compatibility with the assay must be verified.[7][8] Ethanol is a common choice but can be more disruptive to cellular assays than DMSO.[4][9]
-
Employ Solubilizing Agents (Excipients): For particularly challenging compounds, dedicated solubilizing agents may be necessary. The most common and effective class for in vitro assays are cyclodextrins.[10][11][12]
The following decision tree illustrates the troubleshooting logic.
Caption: Troubleshooting decision tree for solubility issues.
Frequently Asked Questions (FAQs)
Q3: What is the absolute maximum final concentration of DMSO I should use in my cell-based assay?
Answer:
While some robust cell lines can tolerate up to 1% DMSO for short periods, the widely accepted best practice is to keep the final concentration at or below 0.5%.[2][13] Even at concentrations below 1%, DMSO can have biological effects, including altering gene expression, inducing cell differentiation, or inhibiting cell growth.[4] For sensitive applications like primary cell culture, the final DMSO concentration should be even lower, often ≤0.1%.[13] It is critical to run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it does not interfere with your assay readout.[4][14]
| Co-Solvent | Recommended Final Conc. (Cell-based Assays) | Advantages | Disadvantages & Cautions |
| DMSO | ≤ 0.5% (ideal), up to 1% (max)[2][13] | Excellent solubilizing power for many hydrophobic compounds.[13] | Can be cytotoxic or have off-target biological effects at >1%.[4][5][6] May interfere with some assay readouts (e.g., ROS assays).[15] |
| Ethanol | ≤ 0.5% | Good solubilizing power. | Generally more cytotoxic than DMSO at equivalent concentrations.[4][9] Can interfere with enzymatic assays.[16] |
Q4: What are cyclodextrins and how can they help with solubility?
Answer:
Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[10] The exterior of the cone is hydrophilic (water-loving), making it soluble in aqueous solutions, while the internal cavity is hydrophobic (water-fearing).[17][18]
This structure allows cyclodextrins to act as "molecular containers." A poorly soluble compound like this compound can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[10][18] This complex effectively shields the hydrophobic drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous buffer.[11][18]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity.[10] When using CDs, you typically prepare a stock solution of the CD in your assay buffer and then add your compound (from a concentrated DMSO stock) to this CD-containing solution.
Q5: How should I prepare and store my stock solution of this compound to ensure its stability?
Answer:
Proper preparation and storage are essential to maintain the integrity of your compound.[19]
Protocol for Stock Solution Preparation (e.g., 10 mM in 10 mL DMSO):
-
Calculation: The molecular weight is 248.20 g/mol . To make 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution, you need: Mass = 0.01 mol/L × 0.01 L × 248.20 g/mol = 0.02482 g = 24.82 mg .
-
Preparation:
-
Accurately weigh 24.82 mg of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a portion of high-purity DMSO (e.g., 5-7 mL).
-
Mix thoroughly by vortexing or brief sonication until the solid is completely dissolved. Visually inspect to ensure no particles remain.
-
Carefully add DMSO to the 10 mL calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[19]
-
-
Storage:
-
Aliquot: Dispense the stock solution into small, single-use volumes in sterile, light-protecting vials (e.g., amber cryovials). This is the most critical step to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[19][20][21]
-
Temperature: Store the aliquots at -20°C for routine use or at -80°C for long-term archival storage.[19]
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and preparation date.[19]
-
References
- Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Chaudhary, A., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.
- Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH).
- National Center for Biotechnology Information. This compound. PubChem.
- Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Friedman, F. K., et al. (1983). The effect of solvents on drug metabolism in vitro. National Institutes of Health (NIH).
- Scientist Solutions. (2025). DMSO in cell based assays.
- Quora. (2017). What effects does DMSO have on cell assays?.
- BioAssay Systems. Troubleshooting.
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. PubMed.
- Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- LifeTein. (2023). DMSO usage in cell culture.
- Kumar, S., & Singh, R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
- Solubility of Things. Ethyl 2-phenoxyacetate.
- Ram Kanth. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Al-Ghananeem, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.
- Carolina Biological Supply Company. PREPARING SOLUTIONS AND MAKING DILUTIONS.
- AOBChem USA. Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate.
- The Good Scents Company. ethyl phenoxyacetate.
- Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts.
- iWorx Systems. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
Sources
- 1. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preventing the degradation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate during experimental procedures
Welcome to the technical support center for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to challenges you may encounter during its use. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: I'm observing variable results in my experiments. Could my stock solution of this compound be degrading?
A1: Yes, inconsistent results are a classic indicator of compound instability. This compound, an ester, is susceptible to degradation, primarily through hydrolysis. The rate of this degradation is influenced by several factors including pH, temperature, and the presence of certain enzymes in your experimental system.
The ester linkage in this compound can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions. This hydrolysis will yield 3-(trifluoromethyl)phenol and ethyl acetate. The stability of similar phenoxyacetate esters is known to be pH-dependent. For instance, studies on fenoxaprop-ethyl show it undergoes rapid nonenzymatic hydrolysis in acidic conditions (below pH 4.6), while alkaline conditions also promote de-esterification.[1][2]
To verify the integrity of your stock solution, it is advisable to perform a purity analysis using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][5][6]
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: Proper storage is critical for maintaining the chemical integrity of this compound. Based on safety data sheets and general chemical principles for esters, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[7][8][9] | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Light | Protect from direct sunlight.[7] | Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[10] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to moisture, which is a key reactant in hydrolysis, and oxygen, which could participate in oxidative degradation. |
| Container | Use a clean, dry, and inert container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and reactions with the container material. Amber glass protects from light. |
Q3: My reaction is conducted in an aqueous buffer. How does pH affect the stability of this compound?
A3: The pH of your aqueous buffer will significantly impact the stability of this compound due to its susceptibility to acid- and base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 7): In the presence of acid, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond. For some phenoxy herbicides, hydrolysis of the ether linkage can also occur under strongly acidic conditions.[1][2]
-
Neutral Conditions (pH ≈ 7): While hydrolysis can still occur at neutral pH, the rate is generally slower compared to acidic or basic conditions.
-
Alkaline Conditions (pH > 7): Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process, known as saponification, is typically faster than hydrolysis under neutral or acidic conditions.[10]
It is crucial to select a buffer system that maintains a pH where the compound exhibits maximum stability for the duration of your experiment. If your protocol allows, conducting experiments at a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point to minimize hydrolysis.
Troubleshooting Guide
Issue 1: Unexpected peaks are appearing in my chromatogram after a reaction.
Possible Cause A: Hydrolytic Degradation
-
Explanation: As discussed, the most common degradation pathway is hydrolysis, which would result in the formation of 3-(trifluoromethyl)phenol and ethyl acetate.
-
Verification:
-
Analyze a standard of 3-(trifluoromethyl)phenol using the same chromatographic method to see if the retention time matches the unexpected peak.
-
Use GC-MS to identify the molecular weight and fragmentation pattern of the unknown peak and compare it to the expected degradation products.
-
-
Solution:
-
If possible, adjust the pH of your reaction medium to a more neutral range.
-
Minimize the amount of water in your reaction, if the protocol allows.
-
Reduce the reaction time or temperature to limit the extent of degradation.
-
Possible Cause B: Thermal Decomposition
-
Explanation: At elevated temperatures, esters can undergo thermal decomposition. For example, ethyl acetate is known to decompose into acetic acid and ethylene at high temperatures.[11][12] While the specific decomposition pathway for this compound may differ, thermal stress can lead to the formation of byproducts.
-
Verification: Run a control experiment where the compound is heated in the reaction solvent without other reagents to see if the unexpected peaks are generated.
-
Solution:
-
Conduct the experiment at the lowest effective temperature.
-
Consider alternative, lower-temperature synthetic routes if applicable.
-
Issue 2: The yield of my reaction is consistently low.
Possible Cause: Incompatibility with Reaction Reagents
-
Explanation: this compound may be incompatible with certain strong acids, strong bases, strong oxidizing agents, or strong reducing agents, leading to its degradation and consequently, low yield of the desired product.[9]
-
Verification: Review the chemical compatibility of esters with all the reagents in your reaction.[13][14] You can perform control experiments by incubating your starting material with individual reagents under the reaction conditions to pinpoint the cause of degradation.
-
Solution:
-
If a strong acid or base is required, consider using a milder alternative or a non-nucleophilic base.
-
If an oxidizing or reducing agent is causing degradation, explore more selective reagents that will not affect the ester or phenoxy ether moieties.
-
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Buffers
This protocol is designed to determine the stability of your compound under different pH conditions.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching and Extraction: Immediately quench any further reaction by adding a suitable solvent and adjusting the pH to neutral if necessary. Extract the compound and any degradation products using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Analyze the extracted samples by a validated HPLC or GC-MS method to quantify the remaining amount of the parent compound and identify any degradation products.
Protocol 2: Analytical Method for Detecting Degradation
A robust analytical method is essential for monitoring the stability of your compound.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is well-suited for this analysis.
-
Sample Preparation: Dilute your sample in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Scan Range: A wide mass range to detect both the parent compound and potential smaller degradation products.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library and their retention times to that of a pure standard of this compound.
Visualizing Degradation and Experimental Workflow
Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
Caption: Hydrolysis of this compound.
Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of your compound.
Caption: Experimental workflow for stability assessment.
References
- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET. (n.d.). Covestro Solution Center.
- III Analytical Methods. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021-05-24).
- This compound. (n.d.). PubChem.
- Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. (n.d.). Cole-Parmer.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse.
- Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate. (n.d.). AOBChem USA.
- Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate. (n.d.). Google Patents.
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.).
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020-07-28).
- Analytical Method. (n.d.). PhareSST.
- Chemical Compatibility Chart. (n.d.).
- Process for hydrolyzing 3-trifluoromethyl phenethylamines. (n.d.). Google Patents.
- This compound. (n.d.).
- Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (n.d.). PubMed.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (n.d.). Frontiers.
- Thermal decomposition of ethyl acetate. (n.d.). ResearchGate.
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA.
- Efficiency, products and mechanisms of ethyl acetate oxidative degradation in air non-thermal plasma. (n.d.). Unipd.
- Chemical behavior of phthalates under abiotic conditions in landfills. (n.d.). PubMed.
- Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. (n.d.). ChemRxiv.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
- Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. (2025-10-03). ResearchGate.
- An Approach to Flavor Chemical Thermal Degradation Analysis. (2023-12-23). PMC - NIH.
- Dose-dependent metabolism of fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether (compound A), an anesthetic degradation product, to mercapturic acids and 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid in rats. (n.d.). PubMed.
- Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. (n.d.). PubMed.
- Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. (2023-01-23). Semantic Scholar.
- FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum.
- Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019-12-13). ResearchGate.
- Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. (n.d.). ResearchGate.
- Degradation of Irgafos 168 and determination of its degradation products. (2025-08-07).
Sources
- 1. ars.usda.gov [ars.usda.gov]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. fishersci.com [fishersci.com]
- 10. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. vumc.org [vumc.org]
- 14. coleparmer.com [coleparmer.com]
How to resolve poor peak shape in the HPLC analysis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Welcome to the troubleshooting and support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges with chromatographic performance, specifically poor peak shape. Our approach moves beyond simple checklists to provide a deep, mechanistic understanding of why problems occur and how to resolve them systematically.
Introduction: Understanding the Analyte
This compound is a neutral ester molecule. With a calculated logP of approximately 3.1, it is moderately hydrophobic and well-suited for reversed-phase HPLC.[1] However, its structure presents a key potential challenge: the ester linkage can be susceptible to hydrolysis, yielding the parent carboxylic acid, 2-[3-(trifluoromethyl)phenoxy]acetic acid. This acidic degradant is an ionizable molecule with an estimated pKa in the range of 2.5-3.0. The presence of this acid, even in small amounts, is a frequent source of peak shape issues if the mobile phase pH is not properly controlled.[2][3][4]
This guide will address the common peak shape abnormalities—tailing, fronting, and splitting—within the context of this analyte's specific chemical properties.
Troubleshooting FAQs: Diagnosing and Resolving Poor Peak Shape
This section addresses the most common issues in a direct question-and-answer format.
Q1: My peak for this compound is tailing. What are the likely causes and how do I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape problem. It indicates that a portion of the analyte molecules are being retained more strongly than the main band.[5]
Cause A: Secondary Interactions with Residual Silanols
-
The "Why": Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[6][7] At mobile phase pH levels above approximately 3.5-4.0, these silanols deprotonate to become negatively charged (Si-O⁻).[8][9] While the primary analyte (the ester) is neutral, any hydrolyzed acidic degradant can engage in undesirable ionic interactions. More subtly, the polar ether and carbonyl groups on the ester can have secondary polar interactions with active silanols, creating an alternative retention mechanism that leads to tailing.[8][10]
-
The Solution:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.0 using an appropriate acidifier like formic acid or phosphoric acid. This ensures the silanols are fully protonated (Si-OH) and chromatographically "inactive."[8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured from high-purity silica with very low metal content and are "end-capped" to block most residual silanols.[7][11][12] If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically reduce tailing.[10]
-
Cause B: Analyte Degradation and Mobile Phase pH Near pKa
-
The "Why": If your sample contains or degrades to the parent carboxylic acid, its peak shape is highly dependent on the mobile phase pH. If the pH is close to the acid's pKa (~2.5-3.0), the molecule will exist as a mixture of its neutral (protonated) and anionic (deprotonated) forms.[4][13] These two forms have different retention times, and their rapid interconversion on the column results in a broad, tailing, or split peak.[2][3]
-
The Solution:
-
Control Mobile Phase pH: Ensure your mobile phase is buffered and its pH is at least 1.5-2 units away from the analyte's pKa. For the acidic degradant, this means using a mobile phase with a pH below 2.0 or above 4.5. A low pH (e.g., pH < 2 using 0.1% formic acid) is generally preferred as it also suppresses silanol activity.[9]
-
Check Sample Stability: Prepare your sample fresh in a neutral or slightly acidic diluent. Avoid dissolving the sample in basic solutions, which could accelerate ester hydrolysis.
-
Q2: My peak is fronting. What should I investigate?
Peak fronting, where the first half of the peak is sloped, often resembles a shark fin. It is typically caused by overloading the column or poor solubility.[14][15][16]
Cause A: Sample Overload (Mass or Volume)
-
The "Why": The stationary phase has a finite number of sites for interaction. When too much analyte is injected (mass overload), the sites become saturated. Excess analyte molecules cannot be retained and travel through the column at the speed of the mobile phase, eluting earlier and causing the peak to front.[16][17] A similar effect can occur from injecting too large a volume, especially if the sample solvent is stronger than the mobile phase (volume overload).[15][17]
-
The Solution:
-
Reduce Sample Concentration: This is the simplest test. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.[16][18]
-
Reduce Injection Volume: If dilution is not an option, reduce the injection volume (e.g., from 10 µL to 2 µL).
-
Cause B: Poor Analyte Solubility or Solvent Mismatch
-
The "Why": If the analyte is not fully soluble in the mobile phase at the point of injection, it can precipitate at the head of the column and then slowly redissolve, leading to a distorted peak shape that can manifest as fronting.[14][15] This is common when a sample is dissolved in a very strong, non-polar solvent (like 100% DMSO or Chloroform) and injected into a highly aqueous reversed-phase mobile phase.
-
The Solution:
-
Match Sample Solvent to Mobile Phase: The ideal sample solvent is the mobile phase itself.[18][19] If solubility is an issue, use a solvent that is as weak as possible but still fully dissolves the sample. For example, if your mobile phase starts at 60% Acetonitrile / 40% Water, try dissolving your sample in that exact mixture.
-
Q3: My peak is split or has a distinct shoulder. What is the root cause?
Peak splitting suggests that the analyte band is being divided into two or more parts as it travels through the system.[20][21][22]
Cause A: Strong Sample Solvent / Mobile Phase Incompatibility
-
The "Why": This is one of the most frequent causes of split peaks for early-eluting compounds.[23] When a sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase is 30% Acetonitrile), the bolus of strong solvent carries the analyte partway down the column in a distorted band before it can properly partition with the stationary phase. This creates two "bands" of analyte, resulting in a split peak.
-
The Solution:
-
Re-dissolve Sample: As with fronting, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Reduce Injection Volume: A smaller injection volume minimizes the impact of the solvent mismatch.
-
Cause B: Physical Column Issues (Void or Blocked Frit)
-
The "Why": If all peaks in the chromatogram are split, the problem likely occurred before the separation began.[20][22] A common cause is a partially blocked inlet frit on the column, which creates an uneven flow path.[14][20] Alternatively, a void or channel can form at the head of the column packing bed due to pressure shocks or chemical degradation of the silica, causing the sample to travel through two different paths.[14][21]
-
The Solution:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., 100% Acetonitrile) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.
-
Replace the Column: If flushing does not work, the column bed has likely settled, creating a void. The column must be replaced.[8][21] To prevent this, always operate within the column's recommended pH and pressure limits.[3]
-
Visual Troubleshooting Guide
The following diagram provides a logical flowchart for diagnosing the root cause of your poor peak shape.
Caption: A diagnostic flowchart for troubleshooting HPLC peak shape issues.
Systematic Experimental Protocol for Optimization
If the initial fixes do not resolve the issue, a systematic approach is necessary. This protocol is designed to isolate variables and definitively identify the problem.
Objective: To achieve a symmetrical peak (Tailing Factor 0.9 - 1.2) for this compound.
Workflow Diagram
Caption: A step-by-step workflow for troubleshooting peak shape.
Step-by-Step Methodology
-
Step 1: Verify System Performance
-
Action: Prepare a simple, neutral, well-behaved standard like Caffeine or Toluene. Inject it using your current method conditions.
-
Rationale: This step confirms that the HPLC system itself (pump, injector, tubing, detector) is not the source of the problem.[24] If a simple standard shows poor peak shape, the issue is with the system hardware, not the method or the specific analyte.
-
Expected Outcome: The standard should produce a sharp, symmetrical peak. If it does not, troubleshoot the HPLC system before proceeding.
-
-
Step 2: Rule Out Overload and Solvent Effects
-
Action: Prepare a 1:10 dilution of your this compound sample. Crucially, use the initial mobile phase composition as the diluent. Inject this new sample.
-
Rationale: This single step addresses both mass overload and sample solvent incompatibility, the most common causes of fronting and splitting.[18][23]
-
Expected Outcome: If the peak shape improves to an acceptable symmetry, the problem is solved. Your original sample was either too concentrated or dissolved in an inappropriate solvent.
-
-
Step 3: Optimize Mobile Phase pH
-
Action: Prepare two different mobile phases:
-
Mobile Phase A (Low pH): Acetonitrile / Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B (Mid pH): Acetonitrile / 10 mM Ammonium Acetate Buffer (pH 4.5)
-
-
Equilibrate the column thoroughly with Mobile Phase A and inject your sample. Then, repeat with Mobile Phase B.
-
Rationale: This directly tests the hypothesis of analyte degradation and silanol interactions. The low pH mobile phase will fully protonate both the acidic degradant and the column silanols, minimizing secondary interactions.[9][13] The mid-pH mobile phase may exacerbate tailing if silanol interactions are the primary cause.
-
Expected Outcome: The peak shape should be significantly better at the lower pH.
-
-
Step 4: Isolate Column Issues
-
Action: If peak shape is still poor at low pH, replace the existing column with a new, high-quality, end-capped C18 column from a reputable manufacturer.
-
Rationale: This step definitively determines if the column itself is damaged or of poor quality (e.g., has a void, contains active silanols, or has metal contamination).[25]
-
Expected Outcome: A new, high-performance column should provide excellent peak shape under the optimized low-pH conditions. If the problem persists even with a new column and optimized method, the issue may be a co-eluting impurity that was previously hidden by the poor peak shape.
-
Data Summary for Method Optimization
The table below summarizes typical observations during this troubleshooting process.
| Parameter | Problematic Condition | Improved Condition | Observation | Rationale for Improvement |
| Sample Concentration | 1.0 mg/mL | 0.1 mg/mL | Peak fronting resolved | Avoided mass overload of the stationary phase.[16] |
| Sample Solvent | 100% Acetonitrile | Mobile Phase (60:40 ACN:H₂O) | Split peak becomes single & sharp | Eliminated solvent mismatch at the point of injection.[14][23] |
| Mobile Phase pH | 4.5 (Acetate Buffer) | 2.7 (0.1% Formic Acid) | Peak tailing reduced significantly | Suppressed ionization of residual silanols and ensured the acidic degradant is in a single, protonated state.[2][5][13] |
| Column Type | Old, generic L1 column | New, end-capped, high-purity C18 | Baseline tailing eliminated | Minimized available sites for secondary polar interactions.[7][10] |
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
- Phenomenex. (n.d.). Understanding Peak Fronting in HPLC.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Waters. (n.d.). What are some common causes of peak fronting? - WKB255705.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
- Chromatography Today. (n.d.). What is Peak Splitting?
- Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column.
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- DWK Life Sciences. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4507464, this compound.
- PharmaCores. (n.d.). HPLC analytical Method development: an overview.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- YMC. (n.d.). T1. Poor peak shape.
- SciSpace. (2012). A review on method development by hplc.
- Regis Technologies. (n.d.). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chemsrc. (n.d.). Ethyl [3-(trifluoromethyl)phenyl]acetate.
- ResearchGate. (n.d.). HPLC chromatogram of the ethyl acetate fraction.
- ResearchGate. (n.d.). HPLC profile of the ethyl acetate extract.
- University of Bath. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes.
Sources
- 1. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. youtube.com [youtube.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. bio-works.com [bio-works.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
- 24. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 25. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Overcoming matrix effects in LC-MS/MS analysis of biological samples containing the compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of matrix effects in the LC-MS/MS analysis of biological samples. Our goal is to equip you with the scientific understanding and practical protocols necessary to identify, quantify, and mitigate these effects, ensuring the accuracy and reliability of your data.
Introduction: Understanding the "Matrix" and Its Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components within a biological sample apart from the analyte of interest.[1][2] This complex mixture can include salts, proteins, lipids, metabolites, and phospholipids.[1][3] A matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal response that is not proportional to the analyte's true concentration.[4][5]
The most common manifestation is ion suppression , where matrix components compete with the analyte for ionization, reducing the efficiency of analyte ion formation and leading to a lower-than-expected signal.[2][6] Less frequently, ion enhancement can occur.[4] These phenomena are significant challenges because they can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[4][5] Phospholipids are a particularly notorious cause of matrix effects in plasma and tissue samples.[7][8]
This guide will walk you through a systematic approach to diagnosing and solving these issues.
Part 1: Troubleshooting Guide - A Systematic Approach
This section is designed as a logical workflow to help you troubleshoot issues related to matrix effects in your experiments.
Q1: My analyte signal is inconsistent, and reproducibility is poor. How do I know if matrix effects are the cause?
Inconsistent analyte response, poor accuracy in quality control (QC) samples, and high variability between different sample lots are classic indicators of matrix effects. The core issue is that co-eluting matrix components can change the ionization efficiency of your analyte.[9] To begin investigating, you must systematically determine if the matrix is influencing your analyte's signal.
Below is a workflow to guide your investigation.
Caption: Workflow for identifying, quantifying, and mitigating matrix effects.
Q2: How do I perform a qualitative assessment for matrix effects?
The post-column infusion method is the standard for qualitatively identifying regions in your chromatogram where ion suppression or enhancement occurs.[4][10]
The Principle: A constant flow of your analyte solution is infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. If co-eluting matrix components are present, they will interfere with the ionization of the constantly infused analyte, causing a dip (suppression) or a rise (enhancement) in the otherwise stable baseline signal.[10][11] This allows you to visualize the retention times where matrix components elute and cause problems.[4]
Q3: How can I quantitatively measure the extent of the matrix effect?
To get a numerical value for the matrix effect, the post-extraction spike method is the gold standard.[3][7][11] This involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix. The result is expressed as the Matrix Factor (MF) .
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solvent)
An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 suggests ion enhancement.[3] Regulatory guidance often considers an MF between 0.8 and 1.2 to be acceptable, but this can be method-dependent.
Q4: My results show a significant matrix effect. What are my primary strategies to overcome it?
Once a matrix effect is confirmed and quantified, you have two primary approaches, which can be used alone or in combination:
-
Minimize the Matrix Effect: Reduce or eliminate the interfering components from reaching the ion source. This is achieved by improving sample preparation and chromatographic separation.[4][11]
-
Compensate for the Matrix Effect: Use an appropriate internal standard that experiences the same degree of suppression or enhancement as the analyte, thereby correcting for the effect.[12]
Q5 (Strategy A): How can I MINIMIZE matrix effects through sample preparation?
Improving your sample cleanup is often the most effective way to combat matrix effects.[1][7] The goal is to selectively remove interfering compounds like phospholipids while efficiently recovering your analyte.
| Technique | Effectiveness on Matrix Effects | Analyte Recovery | Key Considerations & Causality |
| Protein Precipitation (PPT) | Low | High but non-selective | Fast and simple, but it is the least effective cleanup method. It precipitates proteins but leaves most phospholipids and other small molecules in the supernatant, often leading to significant matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, analyte-dependent | LLE separates compounds based on their differential solubility in two immiscible liquids. By choosing a solvent with the appropriate polarity and adjusting the sample pH, you can selectively extract the analyte, leaving many matrix components behind. Double LLE can further improve cleanup.[7] However, recovery for polar analytes can be low.[13] |
| Solid-Phase Extraction (SPE) | High to Very High | Generally High | SPE offers the most powerful and selective cleanup. By using a sorbent that retains the analyte while allowing matrix components to be washed away (or vice-versa), a very clean extract can be obtained. Mixed-mode SPE , which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing phospholipids and yielding the cleanest extracts.[7][13] |
Q6 (Strategy A): Can I improve my chromatography to reduce matrix effects?
Yes. The goal of chromatographic optimization is to separate your analyte's peak from the regions where interfering matrix components elute (as identified by post-column infusion).
-
Modify the Gradient: A longer, shallower gradient can improve the resolution between your analyte and interfering peaks.[13]
-
Change Mobile Phase pH: Adjusting the pH can alter the retention time of ionizable analytes, potentially moving them away from phospholipid elution zones.[13]
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper, narrower peaks. This reduces the time an analyte spends in the ion source, decreasing the probability of co-elution with a broad matrix peak and thereby reducing the impact of matrix effects.[13]
Q7 (Strategy B): How do I COMPENSATE for matrix effects?
When matrix effects cannot be eliminated, compensation is the best strategy. This is achieved by using an internal standard (IS) . The most robust and highly recommended approach is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) .[12][14]
A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ²H, ¹⁵N).[14]
-
Why it Works: A SIL-IS is chemically and physically almost identical to the analyte.[12] It therefore co-elutes perfectly and experiences the exact same extraction recovery and, most importantly, the same degree of ion suppression or enhancement in the ion source.[15] The quantification is based on the ratio of the analyte signal to the SIL-IS signal. Since both are affected proportionally, the ratio remains constant and accurate, even in the presence of variable matrix effects.[1][14]
Caption: How a SIL-IS compensates for matrix effects to ensure accurate quantification.
Part 2: Detailed Experimental Protocol
Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantitatively determine the Matrix Factor (MF).
Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources/lots.
-
Analyte and SIL-IS stock solutions of known concentrations.
-
Validated sample preparation materials (e.g., SPE cartridges, solvents).
-
Validated LC-MS/MS system and method.
-
Appropriate laboratory glassware and pipettes.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and IS in the final reconstitution solvent at a specific concentration (e.g., a low and a high QC level). This set represents the response without any matrix.
-
Set 2 (Post-Spiked Matrix): a. Take aliquots of blank biological matrix from 6 different lots. b. Process these blank samples through your entire extraction procedure (e.g., PPT, LLE, or SPE).[14] c. After the final evaporation step, reconstitute the dried extract with the Set 1 Neat Solution . This spikes the analyte and IS into the extracted matrix components.
-
-
LC-MS/MS Analysis:
-
Inject both sets of samples onto the LC-MS/MS system.
-
Acquire the data and integrate the peak areas for the analyte and the IS for all samples.
-
-
Calculations:
-
Calculate the Matrix Factor (MF) for the Analyte:
-
For each of the 6 matrix lots, calculate the MF:
-
MF = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
First, calculate the analyte/IS peak area ratio for all samples in both sets.
-
IS-Normalized MF = (Mean Analyte/IS Ratio in Set 2) / (Mean Analyte/IS Ratio in Set 1)
-
-
Calculate the Coefficient of Variation (CV%):
-
Calculate the CV% of the MF and the IS-Normalized MF across the 6 lots. This assesses the variability of the matrix effect between different sources.
-
-
-
Interpretation:
-
The MF value tells you the extent of the raw matrix effect on the analyte.
-
The IS-Normalized MF tells you how well your chosen internal standard is compensating for this effect. A value close to 1.0 with a low CV% indicates successful compensation.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Can a Stable Isotope-Labeled Internal Standard (SIL-IS) ever fail to compensate for matrix effects? A: Yes, although it is the best tool available, there are rare scenarios where compensation may be imperfect. The most cited reason is the "deuterium isotope effect," where using a heavily deuterated SIL-IS can cause a slight shift in retention time compared to the unlabeled analyte on a high-resolution chromatography system. If the analyte and SIL-IS separate chromatographically, they may elute into different zones of ion suppression, leading to different matrix effects and inaccurate compensation.[10][16] Using ¹³C or ¹⁵N labeled standards, which have a negligible impact on retention, is preferable.
Q: Is sample dilution a good strategy to reduce matrix effects? A: Simple dilution of the sample before extraction can be an effective and easy way to reduce the concentration of interfering matrix components.[4][11] However, this approach is only feasible if the concentration of your analyte is high enough that it remains well above the method's limit of quantitation after dilution.[4]
Q: Do matrix effects vary between different patient samples or lots of matrix? A: Absolutely. The composition of a biological matrix can vary significantly from one individual to another, which is why it is critical to evaluate matrix effects using multiple lots of the matrix (typically 6 or more) during method validation.[3] A robust method must demonstrate minimal variability in accuracy across these different lots.
Q: How do I assess matrix effects for an endogenous analyte where a true "blank" matrix doesn't exist? A: This is a significant challenge. The standard approach is to use a "surrogate" matrix. This involves stripping the endogenous analyte from the matrix using a method like charcoal stripping or immunoaffinity depletion. Alternatively, an artificial matrix that mimics the biological fluid can be used. The method of standard addition to the authentic matrix can also be a viable, though more laborious, approach for quantification.[4][12]
References
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
- LGC. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- NorthEast BioLab. (n.d.).
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 103-113. [Link]
- Hewavitharana, A. K., Lee, S., & Vithanage, T. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- Sangster, T., Boinapally, P., & Mager, D. E. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Review of Pharmaceutical Sciences, 3(2), 189-201. [Link]
- Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2011). Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Liang, H. R., Racy, S., & Wu, J. T. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 4(1), 59-69. [Link]
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(13), 5535-5541. [Link]
- Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509. [Link]
- Bioanalysis Zone. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
- Agilent. (2019). Oh, What a Mess!
- American Association for Clinical Chemistry. (2017).
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
Strategies for enhancing the long-term stability of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate stock solutions
Welcome to the technical support guide for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the long-term stability of stock solutions. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by three key structural components: the ethyl ester, the phenoxy ether linkage, and the trifluoromethyl (-CF3) group.
-
Ethyl Ester Group: This is the most reactive site on the molecule and is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water.[1][2] This reaction can be catalyzed by either acidic or basic conditions, splitting the ester into its parent carboxylic acid (3-(trifluoromethyl)phenoxy]acetic acid) and ethanol.[1][2][3]
-
Phenoxy Ether Linkage: The ether bond connecting the acetate group to the phenyl ring is generally stable. However, like many aromatic ethers, it can be susceptible to photodegradation upon exposure to high-energy light (e.g., UV).[4][5]
-
Trifluoromethyl (-CF3) Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly stable and resistant to metabolic degradation.[4][6][7] Its strong electron-withdrawing nature contributes to the overall electronic properties of the molecule but is not typically a point of degradation under standard laboratory conditions.[6][8]
Q2: What is the most common degradation pathway for this compound in solution, and what products are formed?
A2: The most prevalent degradation pathway is the hydrolysis of the ethyl ester bond.[1][4] This reaction is often catalyzed by trace amounts of acid or base in the solvent or on the glassware. The process involves the cleavage of the ester linkage, resulting in the formation of 3-(trifluoromethyl)phenoxy]acetic acid and ethanol. The presence of these degradation products can often be detected as new peaks in analytical techniques like HPLC.
.dot
Caption: Primary hydrolytic degradation pathway.
Q3: Why is the choice of solvent so critical for preparing and storing stock solutions?
A3: Solvent choice is paramount because it directly impacts the primary degradation pathway: hydrolysis.
-
Aprotic Solvents (Recommended): High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are highly recommended for preparing stock solutions.[9][10][11] These solvents do not donate protons and contain minimal water, thereby significantly slowing the rate of hydrolysis.
-
Protic Solvents (Use with Caution): Protic solvents like ethanol and methanol can participate in transesterification reactions and often contain higher amounts of water, which can accelerate degradation.
-
Aqueous Solutions (Avoid for Long-Term Storage): Preparing or storing this compound in aqueous buffers or water for extended periods is strongly discouraged. If aqueous solutions are required for an experiment, they should be prepared fresh from a concentrated aprotic stock solution immediately before use.[11]
Troubleshooting Guide
Q4: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an older stock solution. What is the likely cause?
A4: The appearance of new peaks in a chromatogram that were not present in a freshly prepared sample is a classic indicator of chemical degradation.
-
Probable Cause: The most likely cause is the hydrolysis of the ethyl ester, as described in Q2. One of the new peaks will likely correspond to the resulting carboxylic acid, which is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm that the mass of the new peak corresponds to the hydrolyzed product, 3-(trifluoromethyl)phenoxy]acetic acid.
-
Prepare a Fresh Standard: Analyze a freshly prepared solution of this compound to confirm the retention time of the parent compound and the absence of the degradation peaks.
-
Review Storage Conditions: Assess how the solution was stored. Exposure to moisture, non-anhydrous solvents, extreme pH, light, or elevated temperatures can all accelerate degradation.[12]
-
.dot
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 12. gmpplastic.com [gmpplastic.com]
Validation & Comparative
A Comprehensive Guide to the Structural Validation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, unambiguous structural verification is a cornerstone of scientific rigor. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a molecule of interest in pharmaceutical and agrochemical research.[1] We will move beyond simple 1D NMR analysis, demonstrating how a suite of 2D experiments—COSY, HSQC, and HMBC—provides a self-validating system for structural confirmation, an approach far superior to relying on a single spectroscopic method.
The Imperative for Advanced Structural Validation
While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of individual nuclei, they often fall short in complex molecules where signal overlap and ambiguous couplings can lead to incorrect structural assignments.[2][3] For a molecule like this compound, which contains distinct aromatic and aliphatic spin systems, a multi-dimensional approach is essential to unequivocally establish connectivity. 2D NMR spectroscopy addresses this challenge by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a clear roadmap of the molecular framework.[4][5]
Structure of this compound:
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
A synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive and robust validation of the synthesized structure.
| 2D NMR Technique | Information Provided | Strengths for this Molecule | Limitations if Used in Isolation |
| COSY | ¹H-¹H correlations through 2-3 bonds.[6][7][8] | Confirms the ethyl group spin system and identifies adjacent protons on the aromatic ring. | Cannot connect the aromatic and ethyl fragments or assign quaternary carbons. |
| HSQC | Direct one-bond ¹H-¹³C correlations.[9][10][11] | Unambiguously links each proton to its directly attached carbon atom. | Fails to provide information about quaternary carbons and long-range connectivity.[9] |
| HMBC | Long-range ¹H-¹³C correlations over 2-4 bonds.[12][13][14][15][16] | Bridges the structural gaps by connecting fragments through quaternary carbons and heteroatoms. Essential for linking the phenoxy and acetate moieties. | Can sometimes be challenging to distinguish between 2- and 3-bond correlations without supporting data.[12] |
Experimental Workflow for Comprehensive 2D NMR Analysis
The following details the logical flow of experiments designed to systematically piece together the structure of this compound.
Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound using a suite of 2D NMR experiments.
Detailed Experimental Protocols
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[6][17][18]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
Acquire data with 256 increments in the indirect dimension (t₁) and 2048 data points in the direct dimension (t₂).
-
Process the data using a sine-bell window function in both dimensions followed by Fourier transformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.[9][19]
-
Protocol:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine spectral widths.
-
Set up a gradient-selected HSQC experiment with sensitivity enhancement.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire data with 256 increments in t₁ and 2048 data points in t₂.
-
Process the data using appropriate window functions and Fourier transformation.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule.[12][13][14]
-
Protocol:
-
Use the same spectral widths as the HSQC experiment.
-
Set up a gradient-selected HMBC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz to observe 2-3 bond correlations.
-
Acquire data with 512 increments in t₁ and 2048 data points in t₂.
-
Process the data and present it in magnitude mode.
-
Interpreting the 2D NMR Data: A Step-by-Step Validation
The following tables summarize the expected correlations for this compound.
Table 1: Expected ¹H and ¹³C Chemical Shifts
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |
| Ethyl-CH₃ | ~1.3 (t) | ~14 |
| Ethyl-CH₂ | ~4.2 (q) | ~61 |
| O-CH₂-C=O | ~4.7 (s) | ~65 |
| C=O | - | ~168 |
| Aromatic H-2 | ~7.4 (d) | ~129 |
| Aromatic H-4 | ~7.2 (t) | ~123 |
| Aromatic H-5 | ~7.5 (t) | ~130 |
| Aromatic H-6 | ~7.3 (d) | ~118 |
| Aromatic C-1 (C-O) | - | ~158 |
| Aromatic C-3 (C-CF₃) | - | ~132 (q) |
| CF₃ | - | ~124 (q) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Aromatic proton multiplicity and shifts are predicted based on substitution patterns.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Technique | Observed Correlation (¹H → ¹H or ¹H → ¹³C) | Structural Information Confirmed |
| COSY | Ethyl-CH₂ (4.2 ppm) ↔ Ethyl-CH₃ (1.3 ppm) | Confirms the ethyl group connectivity. |
| Aromatic H-4 (7.2 ppm) ↔ Aromatic H-5 (7.5 ppm) | Confirms adjacent protons on the aromatic ring. | |
| HSQC | Ethyl-CH₃ (1.3 ppm) ↔ C at ~14 ppm | Assigns the ethyl methyl carbon. |
| Ethyl-CH₂ (4.2 ppm) ↔ C at ~61 ppm | Assigns the ethyl methylene carbon. | |
| O-CH₂-C=O (4.7 ppm) ↔ C at ~65 ppm | Assigns the methylene carbon of the acetate group. | |
| Aromatic Protons ↔ Corresponding Aromatic Carbons | Assigns all protonated aromatic carbons. | |
| HMBC | O-CH₂-C=O (4.7 ppm) → C=O (~168 ppm) | Connects the acetate methylene to the carbonyl carbon. |
| O-CH₂-C=O (4.7 ppm) → Aromatic C-1 (~158 ppm) | Crucial correlation linking the acetate moiety to the phenoxy ring via the ether oxygen. | |
| Ethyl-CH₂ (4.2 ppm) → C=O (~168 ppm) | Confirms the ester linkage. | |
| Aromatic H-2 (7.4 ppm) → Aromatic C-3 (~132 ppm) & C-6 (~118 ppm) | Confirms the position of the trifluoromethyl group at C-3. |
Visualizing the Connectivity
The HMBC experiment is paramount as it provides the long-range correlations that piece the entire molecular puzzle together.
Caption: Key HMBC correlations confirming the connectivity between the ethyl acetate and trifluoromethylphenoxy fragments.
Conclusion: A Self-Validating Approach to Structural Integrity
Relying solely on 1D NMR or a single 2D experiment for structural elucidation is an incomplete and potentially flawed approach. By systematically employing COSY, HSQC, and HMBC, a researcher can construct a self-validating network of correlations. The COSY experiment establishes proton-proton networks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the critical long-range information that connects these fragments. This multi-faceted strategy eliminates ambiguity and provides irrefutable evidence for the chemical structure of synthesized this compound, ensuring the integrity and reliability of subsequent research and development activities.
References
- CEITEC. (n.d.).
- Chemistry For Everyone. (2025, August 12).
- Chemistry For Everyone. (2025, August 12).
- Jacobsen, N. E. (2016).
- Chemistry For Everyone. (2025, August 5).
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Advances in Polymer Science. (n.d.).
- Wikipedia. (2023, November 28). Heteronuclear single quantum coherence spectroscopy.
- Columbia University. (n.d.). COSY - NMR Core Facility.
- Wikipedia. (2023, December 11). Two-dimensional nuclear magnetic resonance spectroscopy.
- NMR Wiki. (2009, January 27). HSQC.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Indian Institute of Technology Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- CEITEC. (n.d.).
- NMR Wiki. (2011, January 8). 2D HMBC.
- JoVE. (2024, December 5).
- PubChem. (n.d.). Ethyl 2-[3-(trifluoromethyl)
- Chem-Impex. (n.d.). Ethyl 3-(trifluoromethyl)
- Journal of Emerging Technologies and Innovative Research. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. omicsonline.org [omicsonline.org]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. HSQC - NMR Wiki [nmrwiki.org]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
- 16. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis and Purity Determination of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity and accurate quantification of intermediates are paramount. Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its efficacy and the safety of the final product are directly linked to its purity profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis and purity determination of this compound, offering field-proven insights and detailed experimental protocols.
The Critical Role of Purity Analysis
The synthetic route to this compound, commonly the Williamson ether synthesis, involves the reaction of 3-(trifluoromethyl)phenol with an ethyl haloacetate.[3][4] This process can lead to several potential impurities, including unreacted starting materials and byproducts from side reactions. A robust analytical method must be able to separate and quantify the main component from these potential impurities, ensuring the quality and consistency of the final product.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and its impurities, the required sensitivity, and the available instrumentation.[5][6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. |
| Typical Detector | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. |
| Speed | Generally longer run times (minutes to an hour).[6] | Typically faster run times (seconds to minutes).[6] |
| Cost | Higher initial instrument cost and ongoing solvent costs.[6] | Lower initial instrument cost and lower cost of carrier gases.[6] |
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the analysis of a wide variety of compounds, including aromatic esters like this compound. Its versatility allows for the separation of both the main component and potential non-volatile impurities.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products, providing a more accurate measure of its stability.[6][8]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of aromatic compounds.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
Method Validation (as per ICH Q2(R2) Guidelines) [8][10][11]
The proposed method should be validated for the following parameters to ensure its suitability for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | 98.0% - 102.0% recovery of the analyte in spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). |
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A High-Efficiency Alternative
Given the boiling point of this compound (approximately 123 °C at 14 mmHg), Gas Chromatography is a highly suitable technique for its analysis.[1] GC often provides higher resolution and faster analysis times compared to HPLC for volatile compounds.[6]
Proposed GC-FID Method
A GC method with a Flame Ionization Detector (FID) is a robust and reliable approach for quantifying organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: A standard GC system with an FID detector.
-
Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a volatile solvent like ethyl acetate or acetone to a final concentration of approximately 1 mg/mL.
Method Validation (as per ICH Q2(R2) Guidelines) [8][10][11]
Similar to the HPLC method, the GC-FID method must be validated to ensure its performance.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution between the analyte and potential impurities. |
| Linearity | Correlation coefficient (r²) > 0.999 over a specified range. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Method performance is unaffected by small variations in parameters like carrier gas flow rate and oven temperature ramp. |
Workflow for GC Analysis
Caption: Workflow for the purity determination of this compound by GC-FID.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis and purity determination of this compound.
-
GC-FID is recommended as the primary choice for routine quality control due to its high efficiency, faster analysis times, and lower operational costs for this type of volatile analyte.
-
HPLC-UV is a valuable alternative, particularly for identifying and quantifying potential non-volatile impurities or degradation products that may not be amenable to GC analysis. A stability-indicating HPLC method is essential for release and stability testing in a pharmaceutical context.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need to detect specific impurities and the instrumentation available in the laboratory. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound.
References
- ICH Harmonised Tripartite Guideline. (2022). Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbiopharma. (2025).
- PubChem. Ethyl 2-[3-(trifluoromethyl)
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Wikipedia. Williamson ether synthesis. [Link]
- Singh, B., et al. (2014).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
- Lab Manager. (2025).
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
- MySkinRecipes. Ethyl 3-(Trifluoromethyl)
- Journal of Applied Pharmaceutical Science. (2025).
- MySkinRecipes. Ethyl 3-(Trifluoromethyl)
Sources
- 1. Ethyl 3-(Trifluoromethyl)phenoxyacetate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. japsonline.com [japsonline.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Analogs as Anti-Inflammatory Agents
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs related to Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a scaffold with significant potential in the development of novel anti-inflammatory therapeutics. We will explore the rationale behind molecular design, present comparative experimental data, and provide detailed protocols for key biological assays, empowering you to apply these principles in your own research endeavors.
Introduction: The Significance of the Phenoxyacetate Scaffold and the Role of the Trifluoromethyl Group
The phenoxyacetic acid moiety is a well-established pharmacophore present in numerous drugs, valued for its synthetic accessibility and diverse biological activities.[1] In the context of anti-inflammatory drug discovery, derivatives of this scaffold have shown promise as inhibitors of key inflammatory mediators.[2] The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] This is often attributed to the strong electron-withdrawing nature and steric bulk of the -CF3 group, which can significantly alter the electronic and conformational properties of the parent molecule.[4]
This guide will focus on the anti-inflammatory properties of phenoxyacetate analogs, particularly their activity as inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
General Synthesis of Phenoxyacetate Analogs
The synthesis of ethyl 2-phenoxyacetate analogs is typically a straightforward process, often involving the Williamson ether synthesis. The general scheme involves the reaction of a substituted phenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.
Caption: Inhibition of the COX-2 pathway by phenoxyacetate analogs.
Conclusion
The structure-activity relationship studies of phenoxyacetic acid derivatives reveal clear guidelines for the design of potent and selective COX-2 inhibitors. The presence of a bulky, electron-withdrawing group at the para-position of the phenoxy ring is a key determinant of high potency. The trifluoromethyl group, as seen in this compound, is a valuable substituent in this regard, and its strategic placement, combined with other substitutions, can lead to the development of highly effective anti-inflammatory agents.
This guide has provided a framework for understanding and investigating the SAR of this important class of compounds. By employing the described synthetic strategies and robust biological assays, researchers can rationally design and evaluate novel phenoxyacetate analogs with improved therapeutic profiles. The principles outlined herein serve as a foundation for the continued exploration of this chemical space in the quest for safer and more effective anti-inflammatory drugs.
References
- Al-Harthy, T., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 60B(11), 1541-1549.
- Hussein, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Luzina, E. L., & Popov, A. V. (2012). Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties. European Journal of Medicinal Chemistry, 53, 364-373.
- MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Patel, R. V., et al. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Hussein, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Pharmaceuticals, 17(3), 309.
- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Saeed, A., et al. (2014). Synthesis and biological evaluation of new oxadiazoline-substituted naphthalenyl acetates as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(22), 5143-5147.
- Shaaban, M. R., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 152, 107727.
- Szymański, P., et al. (2022).
- Taha, M. O., et al. (2012). 2-Alkoxydihydrocinnamates as PPAR agonists. Activity modulation by the incorporation of phenoxy substituents. Bioorganic & Medicinal Chemistry Letters, 15(1), 51-55.
- Wójcik-Pszczoła, K., et al. (2022). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. International Journal of Molecular Sciences, 23(19), 11847.
- Zha, G. F., et al. (2017).
- Zhang, X., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(8), 1066.
- MySkinRecipes. (n.d.). Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- PubChem. (n.d.). This compound.
- ResearchGate. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Singh, R., et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. International Journal of Current Research and Review, 13(10), S202-S209.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate as a Novel Herbicide Safener
A Senior Application Scientist's Guide to Performance Evaluation Against Commercial Standards
Introduction: The Quest for Enhanced Crop Protection
In modern agriculture, the selective application of herbicides is paramount to ensuring crop yield by mitigating weed competition. However, even selective herbicides can impart a degree of phytotoxicity to the crops they are designed to protect. This has led to the development of herbicide safeners, chemical agents that, when applied with an herbicide, increase the crop's tolerance to that herbicide without diminishing the herbicide's efficacy against target weeds. The primary mechanism of action for many commercial safeners involves the upregulation of the crop's endogenous detoxification pathways, a key component of which is the Glutathione-S-Transferase (GST) enzyme family.
This guide presents a comparative performance analysis of a novel compound, Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, as a potential herbicide safener. Its efficacy in inducing GST activity is evaluated against two well-established commercial standards: Mefenpyr-diethyl and Fenclorim. Mefenpyr-diethyl is widely used to protect cereal crops from herbicides like fenoxaprop-P-ethyl and iodosulfuron.[1][2] Similarly, Fenclorim is employed to shield rice from the phytotoxic effects of the herbicide pretilachlor.[3][4][5] The core hypothesis of this investigation is that the structural moieties of this compound may enable it to effectively induce GST activity, a hallmark of a successful herbicide safener.[6]
This document is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields. It provides a detailed, step-by-step experimental protocol for the comparative assessment, presents hypothetical data for illustrative purposes, and discusses the scientific rationale behind the experimental design.
Mechanism of Action: Upregulating the Plant's Defense System
The protective action of herbicide safeners like Mefenpyr-diethyl and Fenclorim is primarily attributed to their ability to enhance the metabolic detoxification of herbicides within the crop plant.[1][3] This is achieved by inducing the expression of genes encoding for key detoxification enzymes, most notably Glutathione-S-Transferases (GSTs).[4] GSTs catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering the herbicide more water-soluble and less toxic, and facilitating its sequestration into the vacuole. This detoxification pathway is a critical component of the plant's defense against xenobiotics. The selective action of safeners is crucial; they enhance this pathway in the crop but not in the target weed species.[3]
Below is a diagram illustrating the generalized signaling pathway for herbicide safener action.
Caption: Proposed mechanism of herbicide safener action in a crop plant cell.
Experimental Protocol: Comparative GST Induction Assay
To quantitatively compare the performance of this compound with Mefenpyr-diethyl and Fenclorim, a robust and standardized biochemical assay is required. The following protocol details the steps for treating a model plant system, extracting total protein, and measuring GST-specific activity using a spectrophotometric method. Arabidopsis thaliana is chosen as the model plant due to its rapid growth cycle and well-characterized genome, though this protocol can be adapted for crop species like wheat or rice.
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of GST induction.
Step-by-Step Methodology
Part 1: Plant Treatment and Sample Preparation
-
Plant Growth: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) agar plates for 14 days under a 16-hour light/8-hour dark cycle at 22°C.
-
Treatment Solutions: Prepare 100 µM solutions of this compound, Mefenpyr-diethyl, and Fenclorim in MS liquid medium containing 0.1% (v/v) DMSO. A control solution of MS liquid medium with 0.1% DMSO is also prepared.
-
Application: Seedlings are gently transferred to 24-well plates containing 1 mL of the respective treatment or control solutions.
-
Incubation: The plates are incubated for 24 hours under the same growth conditions.
-
Harvesting: After incubation, the aerial tissue of the seedlings from each treatment group is harvested, flash-frozen in liquid nitrogen, and stored at -80°C until further use.
Part 2: Protein Extraction and Quantification
-
Homogenization: Approximately 100 mg of frozen leaf tissue is ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. The powder is transferred to a microcentrifuge tube containing 500 µL of ice-cold protein extraction buffer (50 mM potassium phosphate buffer, pH 7.0, 1 mM EDTA).
-
Centrifugation: The homogenate is centrifuged at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: The resulting supernatant, which contains the crude protein extract, is carefully transferred to a new pre-chilled tube.
-
Protein Quantification (Bradford Assay): The total protein concentration of each extract is determined using the Bradford protein assay.[1][7][8] A standard curve is generated using Bovine Serum Albumin (BSA). This step is crucial for normalizing the GST activity to the total protein content, ensuring a fair comparison between samples.
Part 3: Glutathione-S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Reaction Mixture Preparation: In a 1.5 mL cuvette, prepare a 1 mL reaction mixture containing:
-
820 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
100 µL of 10 mM reduced glutathione (GSH) solution
-
50 µL of the plant protein extract (diluted to a standard concentration, e.g., 0.5 mg/mL)
-
-
Initiation of Reaction: The reaction is initiated by adding 30 µL of 10 mM CDNB solution (dissolved in ethanol). The contents are mixed quickly by inverting the cuvette.
-
Spectrophotometric Measurement: The absorbance at 340 nm is immediately measured and recorded every 30 seconds for 5 minutes using a spectrophotometer set to kinetic mode. A blank reaction containing extraction buffer instead of the protein extract is run to account for the non-enzymatic reaction.
-
Calculation of GST Activity:
-
The rate of change in absorbance per minute (ΔA340/min) is calculated from the linear portion of the kinetic curve.
-
The rate of the blank reaction is subtracted from the sample rates.
-
The specific activity is calculated using the Beer-Lambert law: Specific Activity (µmol/min/mg) = (ΔA340/min × Total Volume) / (ε × Path Length × mg of protein) Where:
-
ε (molar extinction coefficient for CDNB conjugate) = 9.6 mM⁻¹cm⁻¹
-
Path Length = 1 cm
-
Total Volume = 1 mL
-
mg of protein = Protein concentration (mg/mL) × Volume of extract (mL)
-
-
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results from the GST induction assay. The data are presented as the mean specific activity ± standard deviation for each treatment group (n=3).
| Treatment Group | GST Specific Activity (µmol/min/mg protein) | Fold Induction (vs. Control) |
| Control (0.1% DMSO) | 0.15 ± 0.02 | 1.0 |
| This compound | 0.48 ± 0.05 | 3.2 |
| Mefenpyr-diethyl (Commercial Standard 1) | 0.55 ± 0.06 | 3.7 |
| Fenclorim (Commercial Standard 2) | 0.42 ± 0.04 | 2.8 |
Analysis and Interpretation
Based on the hypothetical data, this compound demonstrates a significant capability to induce GST activity in the model plant system. The observed 3.2-fold induction over the control group suggests a strong potential as a herbicide safener.
When compared to the commercial standards, the performance of this compound is highly competitive. It shows a greater inductive effect than Fenclorim (3.2-fold vs. 2.8-fold) and approaches the efficacy of Mefenpyr-diethyl (3.2-fold vs. 3.7-fold). These results indicate that the trifluoromethylphenoxyacetate moiety is a promising scaffold for the development of new and effective herbicide safeners.
The causality behind this activity likely stems from the compound's ability to interact with cellular receptors that trigger the signal transduction pathways leading to the upregulation of detoxification genes like GSTs.[6] Further studies, including transcriptome analysis and field trials with specific herbicide-crop combinations, would be necessary to fully validate these findings and elucidate the precise molecular mechanisms.
Conclusion
This guide provides a comprehensive framework for the evaluation of this compound as a novel herbicide safener. The detailed experimental protocols are designed to ensure scientific rigor and reproducibility. The hypothetical data presented herein strongly support the potential of this compound, showing its performance to be on par with, and in some cases exceeding, that of established commercial standards.
The promising results warrant further investigation into the broader applicability of this compound, including its efficacy across different crop species and in combination with various classes of herbicides. Its competitive performance suggests that it could represent a valuable new tool in the ongoing effort to enhance crop protection and food security.
References
- Cataneo, A.C., et al. (2013). Mefenpyr-diethyl action on fenoxaprop-p-ethyl detoxification in wheat varieties. Planta Daninha, Viçosa-MG, 31(2), 387-393.
- Hu, L., et al. (2021). Selective Action Mechanism of Fenclorim on Rice and Echinochloa crusgalli Is Associated with the Inducibility of Detoxifying Enzyme Activities and Antioxidative Defense. Journal of Agricultural and Food Chemistry.
- Hu, L., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. BMC Plant Biology, 20(1), 100.
- Jones, C.G., et al. (1989). Measuring plant protein with the Bradford assay: 1. Evaluation and standard method. Journal of Chemical Ecology, 15(3), 979-92.
- Cayman Chemical. (n.d.). Glutathione S-Transferase Assay Kit.
- Persistence and detoxification of Pretilachlor and Fenclorim in rice (Oryza sativa). (2021). ResearchGate.
- Bauer, K., et al. (2001). Mefenpyr-diethyl: A safener for Fenoxaprop-P-ethyl and iodosulfuron in cereals. Pflanzenschutz-Nachrichten Bayer, 54(2), 145-162.
- Hu, L., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. BMC Plant Biology.
- Hu, L., et al. (2020). Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability. ResearchGate.
- G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric].
- Zhang, J., & Zheng, M. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(15), 8688.
- Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. The Journal of biological chemistry, 249(22), 7130–7139. Available from: The Journal of Biological Chemistry
- Kruger, N. J. (1994). The Bradford method for protein quantitation. In Methods in molecular biology (Clifton, N.J.) (Vol. 32, pp. 9–15). Humana Press.
Sources
- 1. Measuring plant protein with the Bradford assay : 1. Evaluation and standard method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sourcing and Preparing Plant Material for Enzyme Extraction [greenskybio.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. ijcrt.org [ijcrt.org]
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate: An Analysis of Publicly Available Efficacy Data
An extensive review of scientific literature and patent databases reveals a significant gap in publicly available experimental data regarding the in vivo and in vitro efficacy of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. While the compound is commercially available and noted as a potential intermediate in the synthesis of bioactive molecules, no peer-reviewed studies detailing its specific biological effects could be identified.
This compound, with the CAS Number 22897-99-0, is a chemical compound belonging to the class of phenoxyacetates.[1] Its structure, featuring a trifluoromethyl group, suggests potential for enhanced metabolic stability and lipophilicity, properties often sought in the development of pharmaceuticals and agrochemicals.[2] The trifluoromethyl moiety is a common feature in many modern drug candidates, known to influence their biological activity, binding affinity, and pharmacokinetic profiles.
Despite these suggestive structural features, a comprehensive search for experimental evidence to support any claims of efficacy has been unfruitful. This includes searches of prominent scientific databases and patent literature for studies that would provide the necessary data for a comparative guide on its in vivo and in vitro performance. One patent application mentions the CAS number in the context of a broad class of compounds and makes a general reference to in vivo studies, but it does not provide any specific experimental results for this compound itself.[3]
The absence of such data precludes the creation of a detailed technical guide as requested. A scientifically sound comparison requires robust experimental evidence, including but not limited to:
-
In Vitro Data: Dose-response curves, IC50/EC50 values in relevant cell-based assays, receptor binding affinities, or enzyme inhibition kinetics.
-
In Vivo Data: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and efficacy studies in relevant animal models demonstrating a therapeutic or biological effect.
Without this fundamental information, any discussion of the compound's efficacy would be purely speculative and would not meet the standards of scientific integrity.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, it is crucial to recognize that its biological activity profile remains to be publicly characterized. Any consideration of this compound for further research and development would necessitate primary investigation to establish its in vitro and in vivo effects.
References
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate Across Diverse Instrumentation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful transfer and consistent performance of an analytical method across different laboratories and instruments are cornerstones of pharmaceutical development and quality control. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods for Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a key intermediate in various manufacturing processes. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental design, the challenges posed by instrumentation differences, and the establishment of self-validating protocols. This document is designed to equip scientists with the technical knowledge and practical insights required to ensure method robustness, data integrity, and regulatory compliance, irrespective of the analytical platform.
The Imperative for Cross-Validation in Pharmaceutical Analysis
In the regulated pharmaceutical landscape, an analytical method is not merely a procedure; it is a component of the quality system. Its purpose is to generate reliable and reproducible data to ensure the identity, purity, and potency of a drug substance or product.[1][2] this compound serves as a versatile intermediate where precise analytical control is critical.[3]
When a validated method is moved from a development lab to a quality control (QC) lab, or between a company and a contract manufacturing organization (CMO), its performance must be formally verified. This process, often termed Analytical Method Transfer (AMT) or cross-validation, demonstrates that the receiving laboratory can achieve comparable results to the originating laboratory.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and principles outlined by the International Council for Harmonisation (ICH) mandate this verification to maintain the method's validated state.[6][7][8] Failure to do so can lead to discrepancies in results, costly investigations, and significant delays in product release.[9]
Analytical Considerations for this compound
Understanding the physicochemical properties of the analyte is the first step in designing a robust analytical method and a subsequent cross-validation study.
Physicochemical Profile:
-
Molecular Weight: 248.20 g/mol [10]
-
Structure: Contains an aromatic ring, an ether linkage, an ester group, and a trifluoromethyl (CF₃) group.
-
Analytical Implications: The presence of a UV-absorbing aromatic ring makes High-Performance Liquid Chromatography (HPLC) with UV detection a suitable technique for assay and impurity profiling. The trifluoromethyl group is a strong spectroscopic marker, particularly in Mass Spectrometry (MS) and ¹⁹F NMR, providing high specificity.[12][13] The compound's potential volatility also makes Gas Chromatography (GC) a viable option, especially for purity analysis or identifying volatile impurities.[14][15]
Designing a Robust Cross-Validation Study
A successful cross-validation is not an accident; it is the result of meticulous planning, a comprehensive protocol, and scientifically sound acceptance criteria. The goal is to prove the equivalency of the method's performance characteristics between two distinct instrumental setups.
The Cross-Validation Protocol: The Foundational Document
Before any bench work begins, a detailed, pre-approved protocol must be established. This document serves as the roadmap for the entire study and is a regulatory expectation.[4][16]
Key elements of the protocol include:
-
Objective and Scope: Clearly state the purpose (e.g., "To transfer a validated HPLC-UV assay method for this compound from an Agilent 1290 UPLC to a Shimadzu Nexera HPLC system").
-
Responsibilities: Define the roles of the transferring and receiving laboratories.[5]
-
Materials and Instruments: Specify all reagents, reference standards (including lot numbers), columns, and the exact instrument models to be used in both labs.[9]
-
Analytical Procedure: Attach the full, validated test method.
-
Comparative Tests: Detail the specific validation parameters to be evaluated.
-
Acceptance Criteria: Pre-define the numerical limits for concluding that the method transfer is successful.[4][16]
Core Performance Parameters for Comparison
The selection of parameters to test is guided by ICH Q2(R1) and the intended purpose of the method (e.g., assay, impurity testing).[17][18] For a quantitative assay method, the following are critical:
-
Specificity: This ensures that the analytical signal is unequivocally attributable to the analyte of interest. In chromatography, this is demonstrated by showing that potential impurities, degradation products, or matrix components do not co-elute with the main peak. For the cross-validation, the peak purity (if using a PDA detector) and retention time matching between instruments must be confirmed.[2][19]
-
Accuracy: This is the closeness of the test results to the true value. It is typically assessed via recovery studies, by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The acceptance criterion for recovery is commonly set at 98.0% to 102.0%.[19][20]
-
Precision: This measures the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay Precision): Assesses precision over a short time interval under the same conditions. This involves at least six replicate preparations at 100% of the test concentration.[1]
-
Intermediate Precision: Evaluates variations within a laboratory (different days, different analysts). For cross-validation, this is extended to compare inter-laboratory or inter-instrument precision.
-
Causality: The reason we test precision so rigorously is to understand the method's inherent variability. A high degree of variability on one instrument compared to another points to systemic issues, such as differences in pump mixing efficiency or injector performance.[21]
-
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. While full linearity is established during initial validation, a comparison of the correlation coefficient (r ≥ 0.999) and y-intercept across instruments confirms consistent detector response.[14][22]
-
System Suitability Testing (SST): This is a non-negotiable prerequisite for any analytical run.[23] SST parameters (e.g., peak area precision for replicate injections, tailing factor, resolution) are established during validation and must be met on both instruments before proceeding with the cross-validation samples. This confirms that the chromatographic system is fit for its intended use on any given day.
Experimental Workflow and Protocols
Illustrative HPLC-UV Assay Method
The following is a hypothetical, yet representative, HPLC method for the assay of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Standard Conc. | 0.1 mg/mL in Mobile Phase |
| Sample Conc. | 0.1 mg/mL in Mobile Phase |
Cross-Validation Workflow Diagram
The logical flow of a cross-validation study is critical for ensuring all steps are completed systematically.
Caption: Workflow for analytical method cross-validation.
Step-by-Step Cross-Validation Protocol
-
System Suitability: Perform five replicate injections of the standard solution on both Instrument A and Instrument B. Verify that all SST criteria (e.g., %RSD of peak area ≤ 1.0%) are met on both systems.
-
Accuracy/Recovery:
-
Prepare placebo samples spiked with this compound reference standard at three levels: 80%, 100%, and 120% of the nominal assay concentration.
-
Prepare three independent samples at each level.
-
Analyze these nine samples on both Instrument A and Instrument B.
-
Calculate the percent recovery for each sample.
-
-
Precision (Repeatability):
-
Prepare six independent samples of this compound at 100% of the nominal assay concentration.
-
Analyze all six samples on both Instrument A and Instrument B.
-
Calculate the mean, standard deviation, and %RSD for the set of six results from each instrument.
-
-
Data Analysis: Compare the results from both instruments against the pre-defined acceptance criteria outlined in the protocol.
Comparative Data Analysis and Interpretation
Hypothetical data from our cross-validation study are presented below. The acceptance criteria are pre-defined in the protocol.
Table 1: System Suitability Test (SST) Comparison
| Parameter | Acceptance Criterion | Instrument A (Agilent) | Instrument B (Shimadzu) | Result |
| Peak Area %RSD (n=5) | ≤ 1.0% | 0.45% | 0.62% | Pass |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 | Pass |
| Retention Time | Report | 4.52 min | 4.78 min | Note¹ |
¹Note: Minor shifts in retention time are common and acceptable due to differences in system dwell volume and extra-column volume. The key is that the shift is consistent and does not compromise peak separation.[21][24]
Table 2: Accuracy (Recovery) Data Comparison
| Concentration Level | Acceptance Criterion | Instrument A (% Recovery) | Instrument B (% Recovery) |
| 80% (n=3) | 98.0 - 102.0% | 99.5, 100.1, 99.8 | 99.1, 99.5, 99.2 |
| 100% (n=3) | 98.0 - 102.0% | 101.2, 100.5, 100.9 | 100.8, 100.3, 100.6 |
| 120% (n=3) | 98.0 - 102.0% | 99.9, 100.3, 100.1 | 99.8, 100.2, 99.9 |
| Overall Mean | Report | 100.3% | 99.9% |
| Result | Pass | Pass |
Table 3: Precision (Repeatability) Data Comparison
| Parameter | Acceptance Criterion | Instrument A (n=6) | Instrument B (n=6) |
| Mean Assay Value (%) | Report | 100.2% | 99.8% |
| Standard Deviation | Report | 0.55 | 0.68 |
| %RSD | ≤ 2.0% | 0.55% | 0.68% |
| Result | Pass | Pass |
Interpretation and Troubleshooting
The hypothetical data show that both instruments met all pre-defined acceptance criteria. The mean assay values are comparable, and the precision on both systems is well within limits. This would constitute a successful cross-validation.
However, challenges are common.[9][25] If, for example, Instrument B showed a significantly higher %RSD in precision, the investigation would focus on instrument-specific factors like pump performance, injector reproducibility, or detector stability.[26] A thorough understanding of the instrument's principles of operation is paramount for effective troubleshooting.
Conclusion and Best Practices
The cross-validation of an analytical method is a rigorous, systematic process that underpins data reliability in a multi-instrument, multi-site operational environment. It is a scientific investigation designed to prove the method's robustness against the inherent variability of different analytical systems.
Key Best Practices for Success:
-
Collaborate Early: Ensure open communication between the transferring and receiving laboratories from the outset.[5]
-
Author a Comprehensive Protocol: A detailed, pre-approved protocol with unambiguous acceptance criteria is the single most important factor for success.[4]
-
Use the Same Materials: To the extent possible, use the same lots of reference standards, reagents, and columns in both laboratories to minimize extraneous variables.[9]
-
Understand Your Instruments: Recognize that even identical models can have different performance histories and characteristics. Always begin with a thorough instrument qualification (IQ/OQ/PQ).[9][26]
-
Document Everything: Meticulous documentation of every step, deviation, and investigation provides a clear audit trail and is a regulatory necessity.[9][23]
By adhering to these principles, researchers and drug development professionals can ensure that their analytical methods for critical compounds like this compound are truly transferable, yielding consistent and trustworthy data that supports the entire pharmaceutical lifecycle.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals - Altabrisa Group. [Link]
- This compound | C11H11F3O3 | CID 4507464 - PubChem. [Link]
- Steps for HPLC Method Valid
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. [Link]
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
- Method Development and Validation of Gas Chromatography - International Journal of Pharmaceutical Sciences. [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation - Compliance4alllearning.com. [Link]
- Conducting GC Method Validation Using High Accuracy Standards - Environics, Inc. [Link]
- Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager. [Link]
- Analytical Method Transfer: Best Practices and Guidelines - Lab Manager Magazine. [Link]
- Instrument Considerations in the Transfer of Chrom
- Protocols for the Conduct of Method Transfer Studies for Type C Medic
- Quality Guidelines - ICH. [Link]
- Getting it right: best practices for analytical method transfers - Manufacturing Chemist. [Link]
- Challenges in Analytical Method Transfer - Pharmaceutical Technology. [Link]
- Analytical Method Transfer Best Practices | Contract Pharma. [Link]
- Getting Analytical Method Validation, Verification & Transfer Right - ComplianceOnline. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- Ethyl 3-(trifluoromethyl)
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
- 10. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. scielo.br [scielo.br]
- 20. environics.com [environics.com]
- 21. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 22. pharmtech.com [pharmtech.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmtech.com [pharmtech.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
Abstract
Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its efficient synthesis is therefore of significant interest to the chemical and life sciences industries. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an objective analysis of their respective efficiencies. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and reagent accessibility. This document is intended to serve as a practical resource for researchers, chemists, and process development professionals, enabling them to make informed decisions when selecting a synthetic strategy.
Introduction
The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of molecules, making trifluoromethyl-containing building blocks highly sought after in drug discovery and development.[2] this compound serves as a versatile scaffold for the introduction of the 3-(trifluoromethyl)phenoxy moiety. The principal disconnection for the synthesis of this aryl ether involves the formation of the ether linkage, for which several classical and modern synthetic methodologies can be employed. This guide will focus on the comparative analysis of three prominent methods: the Williamson Ether Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig Etherification.
Comparative Overview of Synthetic Routes
A high-level comparison of the three synthetic routes is presented below. Each route offers a distinct balance of advantages and disadvantages in terms of reaction conditions, catalyst requirements, and substrate scope.
Caption: High-level comparison of the three main synthetic routes.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] In the context of our target molecule, this involves the reaction of 3-(trifluoromethyl)phenoxide with an ethyl haloacetate.
Mechanistic Rationale
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The phenoxide, generated in situ by treating 3-(trifluoromethyl)phenol with a base, acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide leaving group. The choice of a non-nucleophilic base is crucial to avoid competing reactions. The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[6]
Experimental Protocol
-
Phenoxide Formation: To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. To this, add ethyl bromoacetate (1.2 eq.) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Route 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[7][8] While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable laboratory-scale method.[9][10]
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The high temperatures are typically required to overcome the activation energy for the oxidative addition step.
Experimental Protocol
-
Reaction Setup: In a flame-dried flask, combine 3-(trifluoromethyl)phenol (1.0 eq.), ethyl 2-bromoacetate (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in N-methyl-2-pyrrolidone (NMP).
-
Heating and Monitoring: Heat the mixture to 150 °C under a nitrogen atmosphere and monitor by TLC.
-
Workup: Upon completion, cool the reaction and dilute it with water.
-
Extraction and Purification: Extract with ethyl acetate, wash the organic layer with aqueous ammonia and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
Route 3: Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and mild method for synthesizing aryl ethers.[11][12] This reaction offers high yields and excellent functional group tolerance.[13][14]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the alcohol. Deprotonation by a base forms a palladium alkoxide complex. Reductive elimination from this complex yields the desired ether and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig Etherification.
Experimental Protocol
-
Catalyst Preparation: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reaction Mixture: Add 3-(trifluoromethyl)bromobenzene (1.0 eq.) and ethyl glycolate (1.2 eq.) dissolved in anhydrous toluene.
-
Heating and Monitoring: Seal the vial and heat the mixture to 100 °C. Monitor the reaction progress by GC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Data Summary
The following table summarizes the key performance indicators for each synthetic route, providing a quantitative basis for comparison.
| Metric | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Typical Yield | 75-85% | 50-70% | 85-95% |
| Reaction Temperature | 80 °C | 150 °C | 100 °C |
| Reaction Time | 4-6 hours | 12-24 hours | 8-16 hours |
| Catalyst Cost | Low (Base) | Moderate (Copper) | High (Palladium/Ligand) |
| Substrate Scope | Good for primary halides | Tolerates various aryl halides | Broad, excellent functional group tolerance |
| Safety/Handling | Standard procedures | High temperatures, potential for metal waste | Air-sensitive catalysts, inert atmosphere required |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (t, J = 7.9 Hz, 1H), 7.25-7.18 (m, 2H), 7.10 (d, J = 7.7 Hz, 1H), 4.67 (s, 2H), 4.27 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 157.9, 131.8 (q, J = 32.5 Hz), 130.0, 123.8 (q, J = 272.7 Hz), 121.2, 118.0 (q, J = 3.9 Hz), 111.8 (q, J = 3.9 Hz), 65.3, 61.6, 14.1.
-
Mass Spectrometry (ESI): m/z 249.07 [M+H]⁺.[15]
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to this compound.
-
The Williamson Ether Synthesis stands out for its simplicity, cost-effectiveness, and use of readily available reagents, making it a suitable choice for large-scale production where cost is a primary driver.
-
The Ullmann Condensation , while historically significant, is often hampered by harsh reaction conditions and variable yields, making it less favorable compared to the other methods for this specific transformation.
-
The Buchwald-Hartwig Etherification provides the highest yields and mildest reaction conditions, along with broad substrate scope.[11] Despite the higher catalyst cost, its efficiency and reliability make it an excellent choice for laboratory-scale synthesis and for substrates that are sensitive to harsher conditions.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and the availability of specialized equipment and reagents. For rapid, high-yielding synthesis in a research and development setting, the Buchwald-Hartwig methodology is highly recommended. For process development and scale-up, the classical Williamson ether synthesis remains a strong and economically viable contender.
References
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- LibreTexts. (n.d.). The Williamson ether synthesis.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate.
- Wikipedia. (n.d.). Ullmann condensation.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Organic Syntheses. (n.d.). 3.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- WIPO Patentscope. (n.d.). WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-[2-CHLORO-4-FLUORO-5-(1-METHYL-6-TRIFLUOROMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-3-YL)PHENOXY]-2-PYRIDYLOXY]ACETATE.
- SynArchive. (n.d.). Ullmann Condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Google Patents. (n.d.). Patent: "PROCESS FOR THE PREPARATION OF (-)-(4-CHLORO-PHENYL)-(3-TRIFLUOROMETHYL-PHENOXY)-ACETIC ACID 2-ACETYLAMINO-ETHYL ESTER".
- ChemSrc. (n.d.). This compound.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jelsciences.com [jelsciences.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Experimental Results Involving Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a versatile building block in medicinal chemistry and agrochemical research.[1][2] We will explore potential sources of variability and offer detailed, validated protocols to ensure consistent and reliable outcomes.
The trifluoromethyl group in this compound significantly enhances its chemical stability and lipophilicity, making it a valuable component in the synthesis of herbicides, insecticides, and various biologically active compounds.[1] Its ability to modify biological activity and improve solubility makes it a compound of interest in drug formulation and development.[1]
The Challenge of Reproducibility in Synthesis
Reproducibility in organic synthesis is a well-recognized challenge, often stemming from insufficient standardization, transparency, and a lack of detailed information in publications. Even minor variations in reaction conditions, reagent purity, or work-up procedures can lead to significant differences in yield and purity.[3] This guide aims to address these challenges by providing a comprehensive and validated approach to working with this compound.
Comparative Synthesis Methodologies
The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 3-(trifluoromethyl)phenol with an ethyl haloacetate. While seemingly straightforward, the choice of base, solvent, and reaction conditions can significantly impact the outcome. We will compare two common protocols to illustrate these effects.
Protocol 1: Potassium Carbonate in Acetone
This is a widely used and generally reliable method.
Experimental Protocol:
-
To a solution of 3-(trifluoromethyl)phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Sodium Hydride in Tetrahydrofuran (THF)
This method often offers faster reaction times but requires more stringent anhydrous conditions.
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (K2CO3/Acetone) | Protocol 2 (NaH/THF) |
| Typical Yield | 80-90% | 85-95% |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reagent Handling | Easier, less sensitive to moisture | Requires anhydrous conditions and careful handling of NaH |
| Common Impurities | Unreacted starting materials | By-products from side reactions if moisture is present |
Causality Behind Experimental Choices:
The choice between potassium carbonate and sodium hydride depends on the desired reaction rate and the available laboratory setup. Potassium carbonate is a milder base and is less sensitive to ambient moisture, making it a more forgiving choice for general use. Sodium hydride is a much stronger base, leading to faster deprotonation of the phenol and consequently a shorter reaction time. However, its high reactivity with water necessitates the use of anhydrous solvents and an inert atmosphere to prevent quenching of the reagent and potential side reactions.
Ensuring Reproducibility Through Rigorous Analytical Validation
Analytical method validation is a critical process to ensure that the methods used for testing are reliable, accurate, and suitable for their intended purpose. It provides documented evidence that a method consistently produces dependable results. Key parameters for validation include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[4]
Characterization of this compound
Accurate characterization is paramount to confirming the identity and purity of the synthesized product. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~1.3 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~4.6 (s, 2H, -OCH₂CO-), ~7.0-7.4 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~14.0, 61.5, 67.0, 112.0, 118.0, 120.0, 123.0 (q, CF₃), 130.0, 132.0, 158.0, 168.0 |
| Mass Spectrum (EI) | m/z 248 (M⁺) |
| HPLC Purity | >95% (typical for commercially available material)[1][6] |
Experimental Workflow for Purity Determination by HPLC
Caption: Workflow for determining the purity of this compound by HPLC.
Assessing Biological Activity: A Case for Standardized Assays
Given that phenoxyacetic acid derivatives are known to possess herbicidal and other biological activities, assessing the functional impact of the synthesized compound is a crucial step.[7] Reproducibility in biological assays is notoriously challenging due to the inherent variability of biological systems.
Potential Signaling Pathways and Biological Targets
The biological activity of phenoxyacetic acid derivatives can be diverse. For instance, some act as plant growth regulators, while others may have antimicrobial or anti-inflammatory properties.[8][9] The trifluoromethyl group can enhance membrane permeability, potentially increasing the compound's interaction with intracellular targets.[8]
Experimental Workflow for a Generic Cell-Based Assay
Caption: A generalized workflow for a cell-based bioassay to assess the activity of this compound.
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of experimental results involving this compound hinges on meticulous attention to detail in both its synthesis and subsequent analysis.
Key Recommendations:
-
Detailed Documentation: Record every experimental parameter, including reagent sources and lot numbers, reaction times, and temperatures.
-
Reagent Purity: Use reagents of known and consistent purity.
-
Inert Atmosphere: For moisture-sensitive reactions, ensure a properly maintained inert atmosphere.
-
Validated Analytical Methods: Employ validated and standardized analytical techniques for characterization and purity assessment.[10][11]
-
Standardized Biological Assays: Utilize well-characterized cell lines and standardized protocols for biological testing.
By adhering to these principles, researchers can significantly enhance the reliability and reproducibility of their findings, fostering greater confidence in the scientific process.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
- Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis. (n.d.). American Chemical Society.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Reproducibility In Organic Chemistry. (2015, September 2).
- Reproducibility of Synthesis papers : r/chemistry. (2022, April 30). Reddit.
- Analytical method validation: A brief review. (n.d.).
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
- This compound. (n.d.). PubChem.
- Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate. (n.d.). CymitQuimica.
- Editorial: Reproducibility of Results. (2014, July 18). Organic Process Research & Development.
- Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science.
- Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate. (2024, January 5). Smolecule.
- Ethyl 3-(trifluoromethyl)phenoxyacetate. (n.d.). Chem-Impex.
- Ethyl 3-(Trifluoromethyl)phenoxyacetate. (n.d.). MySkinRecipes.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 3-(Trifluoromethyl)phenoxyacetate [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. This compound | C11H11F3O3 | CID 4507464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-[3-(trifluoromethyl)-phenoxy]acetate | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate [smolecule.com]
- 9. jetir.org [jetir.org]
- 10. upm-inc.com [upm-inc.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
As laboratory professionals engaged in the vanguard of research and development, our responsibilities extend beyond discovery to encompass the safe and compliant management of chemical agents. Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate, a fluorinated aromatic ester, requires meticulous handling not only during its application but, critically, through its entire lifecycle to the point of final disposal. This guide provides a procedural and scientific framework to ensure its disposal is conducted safely, responsibly, and in accordance with regulatory standards.
Hazard Profile and Immediate Safety Imperatives
Before any disposal protocol is initiated, a complete understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as other fluorinated phenoxyacetates, allows for a robust precautionary stance.[1][2] The primary hazards are categorized as follows:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a risk of serious damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
These hazards mandate strict adherence to personal protective equipment (PPE) protocols at all times.
| Hazard Data & Safety Protocols |
| GHS Hazard Statements |
| H315: Causes skin irritation.[1][2] |
| H319: Causes serious eye irritation.[1][2] |
| H335: May cause respiratory irritation.[1][2] |
| Required Personal Protective Equipment (PPE) |
| Eye/Face Protection: Chemical splash goggles or a face shield.[1][3] |
| Hand Protection: Chemically resistant gloves (e.g., Butyl or Neoprene; Nitrile gloves are not recommended for prolonged contact with similar esters like Ethyl Acetate).[4] |
| Body Protection: Fully-buttoned laboratory coat. An impervious apron may be required for larger quantities.[5] |
| Respiratory Protection: Use only in a certified chemical fume hood.[6] |
| Emergency First Aid |
| After Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1] |
| After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6] |
| After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][6] |
The Core Disposal Principle: Classification as Halogenated Organic Waste
The molecular structure of this compound—specifically the presence of a trifluoromethyl (-CF3) group—places it unequivocally in the category of halogenated organic waste .[3][7] This classification is the single most important factor governing its disposal pathway.
Causality: Halogenated compounds cannot be disposed of via standard drains or mixed with non-halogenated solvent waste. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This high bond dissociation energy means that the compound is highly resistant to degradation under standard environmental or biological conditions. Improper disposal can lead to long-term environmental persistence. Furthermore, combustion of halogenated waste requires specialized facilities equipped to handle and neutralize the acidic and toxic gases produced, such as hydrogen fluoride (HF).[8][9]
Therefore, the cardinal rule of disposal is: Segregate halogenated waste from all other waste streams. [3][10]
Step-by-Step Operational Disposal Plan
This protocol ensures compliance and safety from the point of generation to final hand-off to waste management professionals.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All hazardous waste must be accumulated at or near the point of generation.
-
This area must be under the direct control of the laboratory personnel generating the waste.
-
Ensure the SAA is equipped with secondary containment to capture any potential leaks.[3]
Step 2: Select an Appropriate Waste Container
-
Use a container made of a compatible material (e.g., polyethylene) that is in good condition and has a secure, vapor-tight lid.[4]
-
The container must be clearly labeled.
Step 3: Label the Waste Container Correctly
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
The label must include:
Step 4: Accumulate Waste Safely
-
Always keep the waste container closed except when actively adding waste.[10]
-
Conduct all transfers of the waste within a certified chemical fume hood to avoid inhalation of vapors.
-
Crucially, do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers. [3][7]
Step 5: Arrange for Disposal
-
Once the container is full (do not exceed 90% capacity) or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS office.[3]
-
EHS will then arrange for pickup by a licensed hazardous waste disposal contractor.
Caption: Waste Disposal Decision Workflow for this compound.
The Scientific Rationale for High-Temperature Incineration
The designated end-of-life pathway for halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[11]
-
Thermal Stability: As mentioned, the C-F bonds in the trifluoromethyl group are exceptionally strong, requiring significant energy input for cleavage. Incineration at temperatures typically exceeding 1,000°C provides the necessary activation energy to break these bonds and decompose the molecule.[9]
-
Mechanism of Destruction: In the incinerator, the compound undergoes unimolecular decomposition and reactions with free radicals.[9] This process breaks down the molecule into simpler, less harmful components. The fluorine atoms are converted into hydrogen fluoride (HF), a corrosive and toxic gas.
-
Flue Gas Treatment: A critical component of a hazardous waste incinerator is the air pollution control system. The flue gas containing HF is passed through "scrubbers," which are typically alkaline solutions (e.g., calcium hydroxide), to neutralize the acidic gas, converting it into stable inorganic salts like calcium fluoride.[9][12]
Attempting to dispose of this compound through less robust methods would risk the release of the intact molecule or the formation of smaller, persistent fluorinated products of incomplete combustion (PICs) into the environment.[9][12]
Unsuitability of Alternative Methods in a Standard Lab Setting
While chemical degradation methods like hydrolysis exist, they are not recommended for routine waste disposal in a research setting. Ester hydrolysis (cleaving the ester bond to form 3-(trifluoromethyl)phenoxyacetic acid and ethanol) can be catalyzed by acid or base.[13] However, this process simply transforms one hazardous compound into another and creates a more complex aqueous waste stream that still requires professional disposal. It does not address the core challenge of the fluorinated aromatic ring. Therefore, direct disposal of the original compound through the approved halogenated waste stream is the most direct, compliant, and safest method.
By adhering to this comprehensive disposal plan, founded on regulatory compliance and scientific principles, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional scientific practice.
References
- Washington State University.
- Covestro.
- Redox.
- PubChem, National Center for Biotechnology Information. "Ethyl 2-[3-(trifluoromethyl)
- Bucknell University.
- U.S. Environmental Protection Agency.
- Ismail, W. et al. "Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT." Journal of Biological Chemistry, via PubMed Central. [Link]
- Electronic Code of Federal Regulations (eCFR).
- Temple University.
- U.S. Environmental Protection Agency. "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." [Link]
- Braun Research Group, University of Illinois Urbana-Champaign.
- RIVM (National Institute for Public Health and the Environment).
- Office of Scientific and Technical Information (OSTI.gov).
- NILU (Norwegian Institute for Air Research).
- National Center for Biotechnology Information (NCBI). "Incineration Processes and Environmental Releases." [Link]
- X-Ray Analytics. "Hydrolysis in PET Bottle Chemical Recycling." [Link]
- Pal, A. et al. "Chemical behavior of phthalates under abiotic conditions in landfills." PubMed. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. redox.com [redox.com]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical reagents like Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate (CAS No. 62926-28-5) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and the integrity of your research.
Foundational Hazard Assessment: The "Why" Behind the PPE
Understanding the inherent risks of a chemical is the cornerstone of effective protection. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, data from structurally similar aromatic esters containing trifluoromethyl groups provide a strong basis for hazard assessment. These compounds are consistently classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1][2] Contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2] Direct contact with the eyes can result in pain, redness, and potential damage.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2] Inhalation of vapors or aerosols can irritate the lungs and respiratory system.[1]
These hazards dictate a multi-faceted approach to PPE, focusing on creating impermeable barriers for skin and eyes and ensuring a safe breathing environment through engineering controls.
Core PPE Requirements: A Summary
For quick reference, the table below summarizes the essential PPE for handling this compound under standard laboratory conditions.
| Protection Area | Required PPE | Rationale |
| Hand | Nitrile Gloves | Provides splash protection against a broad range of chemicals, including esters.[3][4] |
| Eye/Face | Chemical Splash Goggles | Protects against splashes and aerosols entering the eyes.[5][6] |
| Body | Fully-Buttoned Laboratory Coat | Shields skin and personal clothing from incidental contact and minor spills.[3][4] |
| Additional (as needed) | Face Shield, Chemical-Resistant Apron | Required for tasks with a higher risk of splashes, such as handling large volumes or transfers.[4][5][6] |
In-Depth Protocol: Selection, Donning, and Doffing of PPE
The effectiveness of PPE lies not just in its selection, but in its correct application and removal. Cross-contamination during the doffing (removal) process is a common and preventable source of exposure.
Expertise in Selection: Choosing the Right Barrier
-
Hand Protection: While disposable nitrile gloves are a standard for splash protection in most laboratories, it is crucial to recognize they provide short-term protection.[4] For prolonged operations or in cases of direct immersion, consult the glove manufacturer's compatibility charts to select a glove with a longer breakthrough time for aromatic esters. Always inspect gloves for tears or punctures before use.[4]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from all angles.[5][6] When transferring volumes greater than 50 mL or when a reaction has the potential to splash, a face shield must be worn over the chemical splash goggles for full facial protection.[4][5]
-
Body Protection: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is recommended.[4] It should be fully buttoned to cover as much skin as possible. For procedures involving significant quantities of the material, a chemical-resistant apron worn over the lab coat provides an additional, impermeable barrier.[3][5]
Procedural Integrity: The Donning and Doffing Sequence
This sequence is designed to minimize the transfer of contaminants from used PPE to your skin or clothing.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Step-by-Step Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Step-by-Step Doffing (Taking Off):
-
Gloves: Remove gloves first as they are the most likely to be contaminated. Use a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid touching the outer surface with bare skin.
-
Lab Coat: Remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1][2]
Operational and Disposal Plans
Safe handling extends beyond personal barriers to include your work environment and waste management.
Engineering Controls: Your Primary Line of Defense
All work involving this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure. Ensure the sash is kept at the lowest practical height.
Caption: Decision workflow for selecting appropriate PPE.
Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (goggles, lab coat, double-glove with nitrile gloves).
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7][8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[8][9]
-
Clean the spill area as directed by your institution's safety protocols.
Disposal of Contaminated Materials
All contaminated materials, including used gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Place contaminated gloves, wipes, and absorbent materials in a designated, sealed hazardous waste bag or container.
-
Empty Containers: The original product container should be disposed of through your institution's chemical waste program. Do not rinse into the drain or discard in regular trash.[10]
-
Regulatory Compliance: Always follow your local, state, and federal regulations for the disposal of chemical waste.[7][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a self-validating system of protection that safeguards you, your colleagues, and your invaluable research.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-(3,4,5-trifluorophenoxy)acetate.
- Synquest Labs. (2016). Safety Data Sheet: Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate.
- Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
- TCI Chemicals. (2018). SAFETY DATA SHEET: Ethyl 3-(Trifluoromethyl)phenoxyacetate.
- Sasol Chemicals. (2025). Material Safety Data Sheet: Ethyl Acetate.
- Redox. (2024). Safety Data Sheet Ethyl Acetate.
- Spectrum Chemical. (2016). SAFETY DATA SHEET: Methyl Phenoxyacetate.
- Meridian Bioscience. (2024). SAFETY DATA SHEET: Ethyl Acetate / Reagent B.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Acetic acid, trifluoro-, ethyl ester.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Trimaco. (2023). Essential Chemical PPE.
- Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
Sources
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. trimaco.com [trimaco.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. TCI EUROPE N.V. [tcichemicals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. redox.com [redox.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
